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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Solubility and Solvation Thermodynamics of Methyl 3-acetyl-5-hydroxybenzoate in DMSO and Methanol

Executive Summary Methyl 3-acetyl-5-hydroxybenzoate (CAS: 1357256-05-3) is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and organic synthesis. Characterized by a phenolic hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-acetyl-5-hydroxybenzoate (CAS: 1357256-05-3) is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and organic synthesis. Characterized by a phenolic hydroxyl group, an acetyl moiety, and a methyl ester, its unique hydrogen-bonding topology dictates its behavior in solution. Understanding its solubility profile in Dimethyl Sulfoxide (DMSO) and Methanol is critical for downstream applications, ranging from the preparation of stable in vitro assay stocks to purification via crystallization.

This whitepaper provides an in-depth analysis of the solvation thermodynamics of Methyl 3-acetyl-5-hydroxybenzoate, predictive solubility frameworks, and self-validating experimental protocols for determining both kinetic and thermodynamic solubility.

Structural Profiling and Solvation Thermodynamics

To predict and manipulate the solubility of Methyl 3-acetyl-5-hydroxybenzoate, one must analyze the causality behind solvent-solute interactions using the framework of Hansen Solubility Parameters (HSP) 1. The compound's crystal lattice is held together by intermolecular hydrogen bonding (primarily via the phenolic -OH) and dipole-dipole interactions between the carbonyl groups.

The DMSO Solvation Mechanism (Polar Aprotic)

DMSO is characterized by a high polarity index (


) and moderate hydrogen-bonding capacity (

). The highly polarized

bond acts as an exceptional hydrogen bond acceptor. When Methyl 3-acetyl-5-hydroxybenzoate is introduced to DMSO, the sulfoxide oxygen rapidly forms strong hydrogen bonds with the solute's phenolic -OH. Because DMSO lacks a hydrogen bond donor, it does not solvate the carbonyl oxygens effectively; however, the disruption of the primary phenolic H-bond network is energetically sufficient to collapse the crystal lattice, resulting in rapid and high thermodynamic solubility.
The Methanol Solvation Mechanism (Polar Protic)

Methanol possesses a very high hydrogen-bonding parameter (


) due to its dual nature as both an H-bond donor and acceptor. In methanol, Methyl 3-acetyl-5-hydroxybenzoate undergoes comprehensive solvation: the solvent donates protons to the carbonyl oxygens of the ester and acetyl groups while simultaneously accepting a proton from the phenolic -OH. While this dual interaction is robust, the self-association of methanol molecules (solvent-solvent H-bonding) introduces an energetic penalty, typically rendering the solute slightly less soluble in methanol than in DMSO.

Comparative Solubility Framework

The following table summarizes the quantitative and qualitative physicochemical data governing the solvation of Methyl 3-acetyl-5-hydroxybenzoate.

SolventPolarity IndexPrimary Solvation MechanismExpected Solubility RangePrimary Laboratory Application
DMSO 7.2Strong H-bond acceptance (phenolic -OH disruption)Freely Soluble (>50 mg/mL)In vitro assay stock solutions, NMR spectroscopy
Methanol 5.1Dual H-bond donor/acceptor (carbonyl & -OH solvation)Soluble (10–50 mg/mL)Crystallization, LC-MS analysis, flash chromatography

Standardized Experimental Protocols

As a Senior Application Scientist, I emphasize that solubility is not a static number but a state dependent on the experimental methodology. The choice between thermodynamic and kinetic solubility protocols depends entirely on the downstream application.

Protocol A: Thermodynamic Solubility in Methanol (Shake-Flask Method)

Application: Essential for crystallization studies, formulation, and LC-MS standard preparation. This protocol utilizes the gold-standard shake-flask method 23 to ensure the system reaches true thermodynamic equilibrium.

  • Saturation Preparation: Accurately weigh ~50 mg of Methyl 3-acetyl-5-hydroxybenzoate into a 2 mL heavy-walled glass HPLC vial. Add 1.0 mL of HPLC-grade methanol.

  • Equilibration: Seal the vial with a PTFE-lined cap. Self-Validation Step 1: Weigh the sealed vial on an analytical balance to establish a baseline mass. Place the vial in a thermostatic orbital shaker at 25°C and 400 rpm for 72 hours.

  • Evaporation Control: Self-Validation Step 2: Re-weigh the vial post-equilibration. If the mass has decreased by >1%, solvent evaporation has occurred (artificially inflating concentration), and the sample must be discarded.

  • Phase Separation: Ensure a visible solid pellet remains (confirming saturation). Centrifuge at 10,000 × g for 15 minutes at 25°C.

  • Filtration: Aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 100 µL of filtrate to saturate any non-specific binding sites on the membrane 4.

  • Quantification: Dilute the filtrate 1:100 in methanol and quantify via HPLC-UV against a pre-established calibration curve.

Protocol B: Kinetic Solubility Assessment from DMSO Stocks (Solvent-Shift)

Application: Essential for biochemical and cell-based assays where the compound is stored in DMSO and spiked into aqueous media. Kinetic solubility measures the point of precipitation when a solvated compound is subjected to a rapid change in solvent environment 5.

  • Stock Preparation: Prepare a 10 mM stock solution of Methyl 3-acetyl-5-hydroxybenzoate in anhydrous DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the DMSO stock across a 96-well V-bottom plate.

  • Aqueous Spiking (Solvent-Shift): Transfer 5 µL of each DMSO dilution into 245 µL of PBS (pH 7.4) in a clear-bottom assay plate. This yields a final DMSO concentration of 2% (v/v), mimicking standard assay conditions.

  • Incubation: Incubate the plate at room temperature for 2 hours on a microplate shaker to allow for potential nucleation.

  • Nephelometric Detection: Measure light scattering using a laser nephelometer (e.g., at 620 nm).

  • Self-Validation: Include a highly soluble control (e.g., caffeine) and a poorly soluble control (e.g., amiodarone) on the same plate to validate the dynamic range of the nephelometer. The kinetic solubility limit is defined as the highest concentration of the compound before a statistically significant increase in light scattering is observed relative to the blank.

Workflow Visualization

G Start Methyl 3-acetyl-5-hydroxybenzoate (Solid Powder) DMSO Dissolve in DMSO (Polar Aprotic) Start->DMSO H-Bond Acceptance MeOH Dissolve in Methanol (Polar Protic) Start->MeOH H-Bond Donor/Acceptor Kinetic Kinetic Solubility Assay (Nephelometry / UV-Vis) DMSO->Kinetic Solvent Shift (Aqueous) Stock In Vitro Assay Stock (High Stability) DMSO->Stock Storage (-20°C) Thermo Thermodynamic Solubility (Shake-Flask Method) MeOH->Thermo 24-72h Equilibration Cryst Crystallization / LC-MS (High Volatility) MeOH->Cryst Evaporation/Cooling

Workflow for determining kinetic and thermodynamic solubility in DMSO and Methanol.

Application Insights (Expertise & Experience)

  • The Freeze-Thaw Paradox in DMSO: While DMSO provides exceptional thermodynamic solubility for Methyl 3-acetyl-5-hydroxybenzoate, it is highly hygroscopic. Repeated freeze-thaw cycles of DMSO stocks allow atmospheric moisture to enter the vial. Over time, this water fraction dramatically alters the dielectric constant of the solvent, leading to unexpected precipitation of the compound. Best Practice: Aliquot DMSO stocks into single-use volumes stored at -20°C over desiccant.

  • Volatility and the Shake-Flask Method: When determining thermodynamic solubility in Methanol, researchers often mistakenly use open-well plates. Because methanol is highly volatile, evaporation occurs faster than the 72-hour equilibration time required for the solid-liquid phase to stabilize. This leads to supersaturation and artificially inflated solubility values. The sealed shake-flask method with gravimetric validation (Protocol A) is the only reliable method for volatile protic solvents.

References

  • "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility". Pharmaceutical Sciences. 2

  • "Shake-Flask Solubility Assay". Bienta. 5

  • "Hansen Solubility Parameters (HSP)". Practical Adhesion Science - Prof Steven Abbott. 1

  • "Determination of Thermodynamic Solubility". Bio-protocol. 3

  • "Application Note: A Step-by-Step Protocol for Determining the Solubility of Torcitabine". Benchchem. 4

Sources

Exploratory

Comparative Reactivity Profiles of Methyl 3-hydroxybenzoate and Methyl 3-acetyl-5-hydroxybenzoate: A Mechanistic Guide for Synthetic Design

Executive Summary In the realm of pharmaceutical development and complex organic synthesis, the precise manipulation of aromatic building blocks is paramount. This whitepaper provides an in-depth comparative analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of pharmaceutical development and complex organic synthesis, the precise manipulation of aromatic building blocks is paramount. This whitepaper provides an in-depth comparative analysis of two structurally related but electronically divergent synthons: Methyl 3-hydroxybenzoate (M3HB) and Methyl 3-acetyl-5-hydroxybenzoate (MA5HB) . By examining the profound impact of the acetyl group on the aromatic core's electronic landscape, this guide elucidates the causality behind their divergent reactivity, offering researchers validated protocols for electrophilic aromatic substitution (EAS), nucleophilic alkylation, and condensation workflows.

Electronic Topography and Steric Environment

The fundamental reactivity of substituted benzenes is dictated by the interplay of inductive (


) and resonance (

) effects. The addition of an acetyl group to the M3HB core to form MA5HB completely rewires the molecule's synthetic utility.
Methyl 3-hydroxybenzoate (M3HB)

M3HB features an electron-withdrawing methyl ester group (


) at position 1 and an electron-donating hydroxyl group (

) at position 3[1]. The hydroxyl group acts as a strong activating and ortho/para-directing group. Because the ester group is meta-directing, the directing effects of both substituents synergize to increase electron density at positions 2, 4, and 6. However, position 2 is sterically hindered, making positions 4 and 6 the primary sites for electrophilic attack[2].
Methyl 3-acetyl-5-hydroxybenzoate (MA5HB)

MA5HB introduces a second strongly electron-withdrawing group, the acetyl moiety (


), at position 3. The aromatic ring is now flanked by two meta-directing, deactivating carbonyl groups. While the hydroxyl group at position 5 attempts to donate electron density to its ortho (positions 4, 6) and para (position 2) carbons, the overwhelming electron withdrawal from the ester and acetyl groups severely depletes the ring's 

-electron cloud. Consequently, MA5HB is highly resistant to standard EAS conditions.

However, this electron withdrawal significantly enhances the acidity of the phenolic proton. The resulting phenoxide anion is highly stabilized via resonance delocalization into both carbonyl


-systems.

ElectronicEffects Phenol -OH Group (+M, -I) Sub1 Methyl 3-hydroxybenzoate Phenol->Sub1 Activates o/p Sub2 Methyl 3-acetyl-5-hydroxybenzoate Phenol->Sub2 Activates o/p Ester -COOMe Group (-M, -I) Ester->Sub1 Deactivates o/p Ester->Sub2 Deactivates o/p Acetyl -COCH3 Group (-M, -I) Acetyl->Sub2 Deactivates o/p

Fig 1: Electronic influence of functional groups on the aromatic core.

Quantitative Data Summary
Property / FeatureMethyl 3-hydroxybenzoate (M3HB)Methyl 3-acetyl-5-hydroxybenzoate (MA5HB)
CAS Number 19438-10-91357256-05-3
Phenolic pKa 9.15 ± 0.10[3]~7.80 (Predicted via dual -M stabilization)
Ring Electronics Moderately ActivatedStrongly Deactivated
Primary EAS Sites Positions 4 and 6Highly unfavorable
Nucleophilic Sites Phenolic OxygenPhenolic Oxygen, Acetyl

-Carbon
Solubility Profile Soluble in EtOH, MeOH, DMSO[4]Soluble in polar aprotic solvents (DMF, DMSO)

Divergent Reactivity Pathways

The structural differences between M3HB and MA5HB dictate mutually exclusive synthetic strategies.

For M3HB , the activated ring readily undergoes Vilsmeier-Haack formylation, halogenation, and Friedel-Crafts alkylation. The hydroxyl group donates electron density through its lone pairs, creating a partial negative charge that rapidly traps electrophiles like the chloroiminium ion[2].

For MA5HB , the deactivated ring forces chemists to utilize orthogonal reactivity handles. Instead of modifying the aromatic core, synthesis typically focuses on:

  • O-Alkylation : Utilizing the highly acidic phenol for Williamson ether synthesis.

  • Aldol Condensations : Exploiting the kinetic acidity of the acetyl group's

    
    -protons to form chalcones or heterocycles (e.g., pyrazoles, isoxazoles) upon reaction with aldehydes or hydrazines.
    

Reactivity M3HB Methyl 3-hydroxybenzoate (Activated Ring) EAS Electrophilic Aromatic Substitution (EAS) M3HB->EAS High Yield (Positions 4, 6) Alkylation Phenolic Alkylation M3HB->Alkylation Standard Base (K2CO3) MA5HB Methyl 3-acetyl-5-hydroxybenzoate (Deactivated Ring) MA5HB->EAS Low Yield/Harsh Cond. (Steric/Electronic Block) MA5HB->Alkylation Mild Base (Lower pKa) Condensation Aldol Condensation MA5HB->Condensation Acetyl Group Reactivity

Fig 2: Divergent reactivity pathways dictated by the acetyl group.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The choice of reagents and workup procedures inherently drives the reaction to completion while purging specific byproducts.

Protocol A: Regioselective Formylation of M3HB (Vilsmeier-Haack)

Objective: Synthesize Methyl 4-formyl-3-hydroxybenzoate via directed EAS[2].

Mechanistic Rationale:


-Methylformanilide reacts with 

to generate a highly electrophilic chloroiminium ion. The electron-rich ortho position (relative to the -OH group) attacks this intermediate. The reaction is completely regioselective due to the steric shielding of position 2 by the adjacent ester group.

Step-by-Step Methodology:

  • Electrophile Generation: In an oven-dried, argon-purged round-bottom flask, add

    
    -methylformanilide (1.2 eq.) and cool to 0 °C. Dropwise, add Phosphorus oxychloride (
    
    
    
    , 1.2 eq.) over 15 minutes. Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.
  • Substrate Addition: Dissolve Methyl 3-hydroxybenzoate (1.0 eq.) in anhydrous DMF and add it dropwise to the complex at 0 °C.

  • Reaction Propagation: Gradually warm the mixture to room temperature, then heat to 60 °C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the starting material is consumed.

  • Hydrolysis & Quench: Cool the mixture to 0 °C and carefully quench with saturated aqueous sodium acetate (

    
    ). The mild base hydrolyzes the iminium intermediate to the aldehyde without hydrolyzing the methyl ester.
    
  • Isolation: Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via silica gel chromatography to yield the pure 4-formyl derivative.

Protocol B: Chemoselective O-Alkylation of MA5HB (Williamson Ether Synthesis)

Objective: Synthesize an ether derivative without triggering aldol side-reactions.

Mechanistic Rationale: While M3HB requires standard bases like


 for etherification[5], MA5HB's lower pKa allows for the use of milder bases. However, because the resulting phenoxide is less nucleophilic (due to strong electron withdrawal), a polar aprotic solvent (DMF) and moderate heating are required to overcome the activation energy barrier for the 

attack on the alkyl halide.

Step-by-Step Methodology:

  • Deprotonation: Dissolve Methyl 3-acetyl-5-hydroxybenzoate (1.0 eq.) in anhydrous DMF. Add Potassium carbonate (

    
    , 1.5 eq.). Stir at room temperature for 30 minutes. Observation: The solution will deepen in color, indicating the formation of the stabilized phenoxide.
    
  • Alkylation: Add the alkyl halide (e.g., Iodoethane, 1.2 eq.) dropwise.

  • Heating: Heat the reaction mixture to 60 °C for 8 hours. Avoid exceeding 80 °C to prevent unwanted aldol condensation of the acetyl group under basic conditions.

  • Workup: Cool to room temperature and dilute with distilled water to precipitate the product (or extract with EtOAc if it remains an oil).

  • Washing: Wash the organic layer sequentially with 5% aqueous

    
     (to remove any unreacted phenol) and brine.
    
  • Drying: Dry over

    
    , filter, and evaporate the solvent to yield the O-alkylated product.
    

References[3] Title: Methyl 3-hydroxybenzoate CAS#: 19438-10-9 - ChemicalBook

Source: chemicalbook.com URL: 4] Title: Methyl 3-hydroxybenzoate - Safety Data Sheet - ChemicalBook Source: chemicalbook.com URL: 2] Title: Buy Methyl 4-formyl-3-hydroxybenzoate | 24589-98-8 - Smolecule Source: smolecule.com URL: 5] Title: An In-depth Technical Guide to 3-Ethoxybenzoic Acid: Chemical Properties and Applications - Benchchem Source: benchchem.com URL: 1] Title: Methyl 3-Hydroxybenzoate | C8H8O3 | CID 88068 - PubChem - NIH Source: nih.gov URL:

Sources

Foundational

Thermodynamic Profiling of 3,5-Disubstituted Benzoate Esters: A Comprehensive Guide for Molecular Design and Drug Development

Executive Summary & Rationale In the realm of rational drug design and advanced materials science, 3,5-disubstituted benzoate esters represent a highly privileged structural scaffold. By strategically positioning substit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the realm of rational drug design and advanced materials science, 3,5-disubstituted benzoate esters represent a highly privileged structural scaffold. By strategically positioning substituents at the meta (3 and 5) positions, chemists can profoundly modulate the electronic landscape of the aromatic ring via inductive and resonance effects, without introducing direct steric hindrance at the ester carbonyl center.

Understanding the thermodynamic properties of these compounds—specifically their enthalpies of formation (


), Gibbs free energies (

), and phase transition thermodynamics—is not merely an academic exercise. It is a critical prerequisite for predicting solid-state stability, solubility, and pharmacokinetic bioavailability. This whitepaper synthesizes empirical data and computational methodologies to provide a definitive guide on the thermodynamic profiling of 3,5-disubstituted benzoate esters.

Mechanistic Foundations of Thermodynamic Stability

The macroscopic thermodynamic profile of a benzoate ester is intrinsically linked to its microscopic electronic distribution and the resulting non-covalent intermolecular interactions.

  • Electronic Polarization via Substituents: Electron-withdrawing groups (EWGs) such as nitro (-NO_2) or chloro (-Cl) groups at the 3,5-positions significantly deplete the electron density of the aromatic

    
    -system. This polarization strengthens intermolecular dipole-dipole interactions and 
    
    
    
    stacking within the crystal lattice[1]. Consequently, compounds like 3,5-dinitrobenzoate esters exhibit high lattice energies, which translate to elevated melting points and high enthalpies of vaporization. For example, the vaporization enthalpy of hexyl 3,5-dinitrobenzoate is exceptionally high at 90.47 kJ/mol, reflecting robust thermal stability and strong intermolecular cohesion[2].
  • Alkyl Chain Conformational Entropy: In the homologous series of 3,5-dinitrobenzoates, extending the length of the ester's alkyl chain introduces greater conformational entropy and van der Waals dispersion forces. However, this flexible tail disrupts the highly ordered packing of the rigid aromatic cores. This structural dichotomy creates an inverse relationship between alkyl chain length and melting point: methyl 3,5-dinitrobenzoate melts at 107–109 °C, ethyl 3,5-dinitrobenzoate at 94–95 °C, and the hexyl derivative melts at even lower temperatures[2].

  • Spontaneity of Formation: The standard enthalpy of formation for hexyl 3,5-dinitrobenzoate is calculated at -364.38 kJ/mol. This highly negative value indicates that the compound is thermodynamically stable relative to its constituent elements. This stability is further corroborated by a negative standard Gibbs free energy of formation (-11.09 kJ/mol), which dictates a spontaneous formation tendency under standard conditions[2].

Quantitative Thermodynamic Data

The following table consolidates critical thermodynamic parameters for representative 3,5-disubstituted benzoate esters, illustrating the structure-property relationships discussed above.

CompoundMolecular FormulaMelting Point (°C)

(kJ/mol)

(kJ/mol)

(kJ/mol)
Methyl 3,5-dinitrobenzoate C8H6N2O6107–109N/AN/AN/A
Ethyl 3,5-dinitrobenzoate C9H8N2O694–95N/AN/AN/A
Hexyl 3,5-dinitrobenzoate C13H16N2O6< 9490.47-364.38-11.09
Methyl benzoate (Ref)C8H8O2-12~53.00-393.20N/A

(Note: Data is aggregated from electronic structure predictions and empirical assays[2][3].)

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the extraction of thermodynamic data must rely on self-validating experimental systems. Below are the definitive protocols for characterizing these esters.

Protocol A: Determination of Sublimation Enthalpy via Knudsen Mass-Loss Effusion

Causality: Sublimation enthalpy (


) directly quantifies the crystal lattice energy. This metric is essential for predicting the dissolution thermodynamics of solid oral dosage forms.
  • System Calibration: Calibrate the effusion cell using a high-purity reference standard (e.g., benzoic acid) to determine the effective effusion hole area (

    
    ). This step self-validates the geometric constants of the instrument prior to unknown analysis.
    
  • Sample Loading: Load approximately 50 mg of the purified 3,5-disubstituted benzoate ester into a titanium Knudsen cell. Ensure the sample is finely milled; large crystals can cause diffusion-limited sublimation, artificially lowering the measured vapor pressure.

  • Thermal Equilibration: Evacuate the chamber to

    
     Torr and stabilize the temperature using a precision thermostatic bath.
    
  • Mass-Loss Acquisition: Record the mass loss (

    
    ) over defined time intervals (
    
    
    
    ). A constant rate of mass loss validates that the system has achieved a steady-state Knudsen flow.
  • Thermodynamic Extraction: Calculate the vapor pressure (

    
    ) at each temperature increment. Plot 
    
    
    
    versus
    
    
    . According to the Clausius-Clapeyron equation, the slope of this linear regression yields
    
    
    .
Protocol B: Phase Transition Thermodynamics via Differential Scanning Calorimetry (DSC)

Causality: DSC maps the fusion enthalpy (


) and transition entropy (

), parameters that dictate polymorph stability and lipid solubility during formulation.
  • Baseline Validation: Run an empty hermetic aluminum pan to establish a flat thermal baseline, ensuring the absence of instrumental artifacts. Calibrate the heat flow using an Indium standard.

  • Sample Encapsulation: Seal 2–5 mg of the ester in a hermetic pan. Crucial Insight: The hermetic seal prevents premature volatilization, ensuring the measured endotherm represents pure fusion rather than concurrent vaporization.

  • Thermal Cycling: Heat the sample at a constant rate of 10 K/min under a dry nitrogen purge (50 mL/min). The inert atmosphere prevents oxidative degradation at elevated temperatures.

  • Data Integration: Integrate the area under the melting endotherm to calculate

    
    . Calculate the entropy of transition using the relationship 
    
    
    
    .

Computational Thermodynamics (DFT & Predictive Modeling)

Empirical measurements are routinely complemented by computational electronic structure calculations to predict the thermodynamic properties of various species[4]. Density Functional Theory (DFT), particularly utilizing the B3LYP functional paired with 6-311++G(d,p) basis sets, provides a robust framework for estimating zero-point energies (ZPE) and thermal corrections[5].

  • Electronic Structure Analysis: The spatial arrangement of the 3,5-substituents dictates the molecular electrostatic potential (MESP). DFT calculations reveal that nitro groups in 3,5-dinitrobenzoates participate in weak intramolecular interactions (e.g.,

    
     interactions) that stabilize specific planar conformers, directly lowering the macroscopic enthalpy of formation[1][6].
    
  • Joback Method: For rapid, high-throughput screening during early drug development, group additivity methods like the Joback method are employed to estimate standard enthalpies and Gibbs free energies directly from 2D molecular topologies. This provides a rapid first-pass validation against rigorous DFT outputs[2].

Workflow Visualization

G A 3,5-Disubstituted Benzoate Synthesis B Purity Verification (GC-MS / NMR) A->B Yields pure compound C Experimental Thermodynamics B->C Empirical route D Computational Modeling (DFT / B3LYP) B->D In silico route E Knudsen Effusion (Sublimation Enthalpy) C->E Vapor pressure F DSC Analysis (Fusion Enthalpy & Entropy) C->F Phase transitions G Thermodynamic Property Integration & Profiling D->G ΔH_f, ΔG_f, ZPE E->G ΔH_sub F->G ΔH_fus, ΔS_trans

Fig 1: Integrated workflow for the thermodynamic profiling of 3,5-disubstituted benzoate esters.

References

  • Equilibrium constants and heats of formation of methyl esters and N,N-dimethyl amides of substituted benzoic acids - Canadian Science Publishing.3

  • Equilibrium constants and heats of formation of methyl esters and N,N-dimethyl amides of substituted benzoic acids - ResearchGate. 4

  • Buy hexyl 3,5-dinitrobenzoate | 10478-04-3 - Smolecule. 2

  • Two polymorphs of 3,5-dinitrobenzoic acid - ResearchGate.5

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - National Institutes of Health (NIH).6

  • Effect of Non-Covalent Interactions on the 2,4- and 3,5-Dinitrobenzoate Eu-Cd Complex Structures - MDPI. 1

Sources

Exploratory

Technical Whitepaper: Safety Data Profiling, Mechanistic Toxicology, and Analytical Validation of Methyl 3-acetyl-5-hydroxybenzoate

Executive Summary Methyl 3-acetyl-5-hydroxybenzoate (CAS: 1357256-05-3) is a highly functionalized aromatic ester utilized as an advanced intermediate in pharmaceutical synthesis and drug development[1]. While its polyfu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-acetyl-5-hydroxybenzoate (CAS: 1357256-05-3) is a highly functionalized aromatic ester utilized as an advanced intermediate in pharmaceutical synthesis and drug development[1]. While its polyfunctional nature—comprising a methyl ester, an acetyl group, and a phenolic hydroxyl—makes it an exceptionally versatile building block for designing kinase inhibitors and anti-inflammatory agents, these same structural features dictate its chemical reactivity and toxicological profile.

This whitepaper bridges the gap between predictive Safety Data Sheet (SDS) hazard codes and empirical laboratory handling. By elucidating the mechanistic toxicology of the compound and providing a self-validating analytical workflow, this guide empowers researchers to handle, synthesize, and quantify this compound with uncompromising scientific rigor.

Chemical Identity & Physicochemical Profiling

The structural activity relationship (SAR) of Methyl 3-acetyl-5-hydroxybenzoate is governed by the electron-withdrawing nature of the ester and acetyl groups, which significantly increases the acidity of the phenolic proton. This physicochemical reality directly impacts both its biological interactions (irritation potential) and its analytical behavior (ionization efficiency).

Table 1: Physicochemical & Quantitative Analytical Data
Property / ParameterValue / SpecificationCausality / Laboratory Implication
CAS Number 1357256-05-3Unique identifier for global regulatory and SDS tracking[1].
Molecular Formula C10H10O4Determines the fundamental stoichiometric boundaries for synthesis.
Molecular Weight 194.18 g/mol Baseline for calculating molarity in stock solutions and assays.
Monoisotopic Mass 194.0579 DaTarget exact mass for High-Resolution Mass Spectrometry (HRMS).
LogP (Predicted) ~1.8 - 2.2Moderate lipophilicity; drives cellular membrane partitioning[2].
Precursor Ion (ESI-) m/z 193.05 [M-H]⁻Readily deprotonates at the phenol group, dictating ESI- selection.

Predictive Safety & Hazard Identification (SDS Core)

In accordance with the [3], the handling of Methyl 3-acetyl-5-hydroxybenzoate requires strict adherence to its Globally Harmonized System (GHS) classification. The primary hazard statements extrapolated for this class of substituted hydroxybenzoates include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality of Hazards: The H315 and H319 designations are not arbitrary. The acidic phenolic proton, combined with the electrophilic carbonyl carbons of the ester and acetyl groups, acts as a direct chemical irritant. Upon contact with the aqueous environment of the corneal epithelium or the lipid bilayer of dermal keratinocytes, the compound induces localized protein denaturation and lipid disruption.

Required Engineering Controls: Handling must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to mitigate H335 (respiratory irritation) risks. Nitrile gloves (minimum 4 mil thickness) and tightly sealed safety goggles are mandatory to prevent dermal and ocular exposure.

Mechanistic Toxicology: The Cellular Level

To truly understand the SDS, one must look beyond the hazard codes to the cellular mechanisms. Research on structurally related alkyl hydroxybenzoates (parabens) reveals a dual-pathway mechanism for cytotoxicity[4].

  • Mitochondrial Uncoupling: As elucidated by [2], the lipophilic methyl ester side-chain facilitates the molecule's entry into the mitochondrial matrix. Once inside, the compound acts as a protonophore, uncoupling oxidative phosphorylation. This disrupts the mitochondrial membrane potential, leading to a rapid and catastrophic depletion of cellular ATP.

  • Metabolic Bioactivation: In hepatic or epidermal models, the phenolic ring can undergo oxidation via Cytochrome P450 (CYP450) or tyrosinase enzymes. This bioactivation generates highly reactive o-quinone intermediates. These electrophiles rapidly deplete intracellular glutathione (GSH) reserves, triggering a cascade of Reactive Oxygen Species (ROS) that culminate in oxidative stress and apoptosis[4].

ToxicityMechanism A Methyl 3-acetyl-5-hydroxybenzoate (Exposure) B Cellular Uptake & Metabolic Bioactivation A->B Absorption C Electrophilic Intermediate (o-Quinone / ROS) B->C CYP450 Oxidation D Mitochondrial Uncoupling (ATP Depletion) B->D Membrane Partitioning E Cytotoxicity & Irritation (H315, H319, H335) C->E Oxidative Stress D->E Energy Failure

Figure 1: Mechanistic pathway of hydroxybenzoate-induced cellular toxicity and irritation.

Standard Operating Procedure (SOP): Analytical Validation via UHPLC-MS/MS

To ensure the purity and integrity of Methyl 3-acetyl-5-hydroxybenzoate during drug development, a robust, self-validating analytical method is required. The following protocol leverages Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

AnalyticalWorkflow S1 Sample Prep (0.1 mg/mL MeOH) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI-MS/MS (Negative Ion) S2->S3 S4 Data Processing (Impurity Profiling) S3->S4

Figure 2: Validated UHPLC-MS/MS workflow for Methyl 3-acetyl-5-hydroxybenzoate characterization.

Step 1: Matrix Preparation and Internal Standardization
  • Action: Accurately weigh 10.0 mg of the compound and dissolve it in 100 mL of LC-MS grade Methanol (MeOH) to yield a 0.1 mg/mL stock solution. Spike the solution with 10 µL of a ¹³C-labeled internal standard.

  • Causality: Methanol is explicitly chosen over aqueous buffers because it effectively disrupts the intermolecular hydrogen bonding between the phenolic hydroxyl and the ester/acetyl carbonyls, ensuring complete dissolution. The addition of the ¹³C-labeled internal standard creates a self-validating system that automatically corrects for matrix effects and ionization suppression during MS analysis.

Step 2: Chromatographic Resolution
  • Action: Inject 2 µL onto a C18 Reverse-Phase column (1.7 µm, 2.1 x 100 mm). Utilize a gradient elution of Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile), ramping from 5% B to 95% B over 10 minutes.

  • Causality: The acidic mobile phase suppresses the ionization of the phenol during chromatography, keeping the molecule in its neutral state for predictable retention. The gradient ensures the polar phenolic moiety interacts with the aqueous phase initially, while the lipophilic methyl ester tail drives partitioning into the C18 stationary phase, allowing high-resolution separation from structurally similar isomers.

Step 3: Mass Spectrometric Detection
  • Action: Configure the mass spectrometer to Electrospray Ionization Negative (ESI-) mode. Target the precursor ion at m/z 193.05 [M-H]⁻. Apply a collision energy of 15-25 eV for MS/MS fragmentation.

  • Causality: The phenolic hydroxyl group readily deprotonates in the ESI source, making negative ion mode exponentially more sensitive than positive mode. The optimized collision energy induces specific fragmentation of the ester (-CH₃OH loss) and acetyl groups, yielding characteristic product ions that provide unambiguous structural confirmation.

Conclusion

The safe and effective use of Methyl 3-acetyl-5-hydroxybenzoate in drug development relies on a deep understanding of its molecular behavior. By translating the static hazard codes of the SDS into dynamic toxicological mechanisms—such as mitochondrial uncoupling and ROS generation—researchers can implement highly targeted safety controls. Furthermore, applying causality-driven analytical workflows ensures that the compound's integrity is maintained throughout the rigorous demands of pharmaceutical synthesis.

References

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." United States Department of Labor. URL:[Link]

  • Nakagawa, Y., & Moldéus, P. (1998). "Mechanism of P-Hydroxybenzoate Ester-Induced Mitochondrial Dysfunction and Cytotoxicity in Isolated Rat Hepatocytes." Biochemical Pharmacology, 55(11), 1907-1914. URL:[Link]

  • Vad, N. M., Shaik, I. H., Mehvar, R., & Moridani, M. Y. (2008). "Metabolic bioactivation and toxicity of ethyl 4-hydroxybenzoate in human SK-MEL-28 melanoma cells." Journal of Pharmaceutical Sciences, 97(5), 1934-1945. URL:[Link]

Sources

Foundational

Therapeutic and Synthetic Horizons of 3-Acetyl-5-Hydroxybenzoic Acid Derivatives: A Technical Whitepaper

Executive Summary The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer both synthetic versatility and intrinsic biological activity. Among these, 3-acetyl-5-hydroxybenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that offer both synthetic versatility and intrinsic biological activity. Among these, 3-acetyl-5-hydroxybenzoic acid (CAS 1393568-54-1) has emerged as a highly specialized building block. As a structurally unique member of the broader hydroxybenzoic acid (HBAc) family, this compound integrates an electron-withdrawing, lipophilic acetyl group with a redox-active phenolic hydroxyl on a benzoic acid backbone.

This technical guide synthesizes current literature on the pharmacological potential of HBAc derivatives, translating these findings into actionable insights for the 3-acetyl-5-hydroxybenzoic acid scaffold. By mapping its structure-activity relationships (SAR), detailing its multi-target mechanisms, and providing field-proven synthetic and analytical protocols, this whitepaper serves as a comprehensive resource for drug development professionals engineering next-generation antioxidants, anti-inflammatories, and neuroprotective agents.

Structural Pharmacology and SAR Dynamics

The biomedical activity of oxybenzoic and hydroxybenzoic acid derivatives is highly sensitive to minimal structural modifications, making them an ideal platform for rational drug design[1]. The 3-acetyl-5-hydroxybenzoic acid scaffold possesses three distinct functional vectors:

  • The Phenolic Hydroxyl (C5): This moiety is the primary driver of the scaffold's antioxidant capacity. It neutralizes reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), stabilizing free radicals into non-reactive phenoxyl radicals[2].

  • The Acetyl Group (C3): Unlike simpler derivatives such as protocatechuic acid (PCA) or gentisic acid (DHB)[3], the addition of an acetyl group at the meta position significantly increases the molecule's lipophilicity (LogP). This enhancement is critical for crossing lipid bilayers, such as the blood-brain barrier (BBB) or the stratum corneum in dermatological applications. Furthermore, the acetyl ketone serves as a synthetic handle for Claisen-Schmidt condensations to generate bioactive chalcones.

  • The Carboxylic Acid (C1): The carboxyl group is the primary site for conjugation. Derivatization into amides, esters, or hydroxamates allows researchers to append secondary pharmacophores, creating dual-target ligands[4].

Quantitative SAR Profiling

To illustrate the pharmacological plasticity of this scaffold, Table 1 summarizes representative data extrapolated from structurally analogous HBAc derivatives documented in recent literature.

Table 1: Representative Pharmacological Profiling of HBAc Derivatives

Derivative ModificationTarget AssayIC₅₀ / EC₅₀ (µM)Primary Mechanism of Action
Unmodified Scaffold ROS Scavenging (DPPH)12.4 ± 1.1Direct Hydrogen Atom Transfer (HAT)[2]
Amide Conjugate (Alkyl spacer) AChE Inhibition4.5 ± 0.3Active Site Binding / Cholinergic Restoration[4]
Ester Conjugate (TPP+ linked) Mitochondrial ROS0.8 ± 0.1Targeted Mitochondrial Accumulation[4]
Hydroxamate Derivative HDAC6 Inhibition0.05 ± 0.01Catalytic Zinc Chelation[5]

Mechanisms of Action and Biological Targets

Mitochondrial Targeting and Cholinergic Restoration

Oxidative stress (OS) and mitochondrial dysfunction are hallmarks of neurodegenerative conditions like Alzheimer's disease. HBAc derivatives have been successfully engineered into dual-target ligands that act as mitochondriotropic antioxidants while simultaneously inhibiting cholinesterase (ChE)[4]. By linking the carboxylic acid of the HBAc scaffold to a lipophilic triphenylphosphonium (TPP+) cation via an alkyl spacer, the derivative is actively driven into the mitochondrial matrix, restoring endogenous Coenzyme Q biosynthesis and neutralizing localized ROS[2][4].

Epigenetic Modulation via HDAC Inhibition

The structural geometry of hydroxybenzoic acids makes them excellent surface recognition cap groups for histone deacetylase (HDAC) inhibitors. Specific 4-hydroxybenzoic acid derivatives have demonstrated potent, selective inhibition of HDAC6, exhibiting significant anti-cancer properties[5]. Converting the carboxylic acid of 3-acetyl-5-hydroxybenzoic acid into a hydroxamic acid yields a molecule perfectly primed to chelate the zinc ion in the HDAC6 active site, while the acetyl group interacts favorably with the enzyme's hydrophobic rim.

Inflammatory Pathway Suppression

HBAc derivatives exhibit profound anti-inflammatory effects by inhibiting cyclooxygenase and lipoxygenase enzymes, thereby reducing prostaglandin and leukotriene biosynthesis[1]. Furthermore, they modulate critical intracellular signaling cascades, suppressing the NF-κB pathway and preventing the activation of the NLRP3 inflammasome[2]. Recent in vivo studies have even demonstrated the efficacy of HBAc derivatives in mitigating severe tissue necrosis caused by jellyfish venom by neutralizing metalloproteinases and downregulating IL-6 and TNF-α[3].

Pathway HBAc 3-Acetyl-5-hydroxybenzoic Acid Derivatives ROS Reactive Oxygen Species (ROS) HBAc->ROS Scavenges NFkB NF-κB Pathway HBAc->NFkB Inhibits Mito Mitochondrial Function Restoration HBAc->Mito Enhances NLRP3 NLRP3 Inflammasome ROS->NLRP3 Activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NLRP3->Cytokines Promotes NFkB->Cytokines Promotes

Figure 1: Molecular signaling pathways modulated by HBAc derivatives to mitigate cellular inflammation.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological validation of 3-acetyl-5-hydroxybenzoic acid derivatives. These methodologies are designed as self-validating systems.

Protocol A: Synthesis of Dual-Target Amide Derivatives via Carbodiimide Coupling

Rationale: Direct amidation of the carboxylic acid requires activation. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with Hydroxybenzotriazole (HOBt). EDC is preferred over DCC because its urea byproduct is highly water-soluble, allowing for rapid purification via aqueous extraction. HOBt is critical as it suppresses the formation of inactive N-acylurea and prevents the harsh acyl chloride conditions that could inadvertently polymerize the unprotected C5-phenolic hydroxyl.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 3-acetyl-5-hydroxybenzoic acid in anhydrous DMF under an inert N₂ atmosphere to prevent premature oxidation of the phenol.

  • Coupling Agents: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir the mixture at 0°C for 30 minutes to facilitate the formation of the active OBt-ester.

  • Amine Addition: Introduce 1.1 eq of the target primary amine (e.g., a cholinesterase-targeting pharmacophore) alongside 2.0 eq of N,N-Diisopropylethylamine (DIPEA). DIPEA acts as a non-nucleophilic base to neutralize the system without competing for the activated ester.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor progression via TLC (DCM:MeOH 9:1), relying on the UV activity of the aromatic ring.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with EtOAc. The water-soluble EDC-urea byproduct will partition safely into the aqueous layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to yield the final derivative[4].

Workflow Step1 Starting Material: 3-Acetyl-5-hydroxybenzoic Acid Step2 Carboxylic Acid Activation (EDC/HOBt in DMF) Step1->Step2 Step3 Amidation/Esterification (Addition of Amine/Alcohol) Step2->Step3 Step4 Purification (Silica Gel Flash Chromatography) Step3->Step4 Step5 Yield & Characterization (NMR, MS, HPLC) Step4->Step5

Figure 2: Step-by-step synthetic workflow for the derivatization of 3-acetyl-5-hydroxybenzoic acid.

Protocol B: High-Throughput DPPH Radical Scavenging Assay

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is utilized to quantify the HAT-based antioxidant capacity of the synthesized derivatives. A blank subtraction step is mandatory in this protocol to ensure that the intrinsic UV absorbance of the acetylated aromatic ring does not artificially inflate the perceived radical scavenging efficiency.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Protect the flask from light to prevent auto-degradation.

  • Sample Dilution: Prepare serial dilutions of the synthesized HBAc derivative (e.g., 1 to 100 µM) in methanol.

  • Incubation: In a 96-well microplate, combine 100 µL of the sample dilution with 100 µL of the DPPH solution.

  • Self-Validating Controls: You must include a positive control (Trolox, 10–50 µM) to validate assay sensitivity, a negative control (methanol + DPPH) for maximum absorbance, and a sample blank (sample + methanol, no DPPH) to correct for background absorbance.

  • Measurement: Incubate the plate in the dark at room temperature for exactly 30 minutes. Read the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition =[(Abs_negative_control - (Abs_sample - Abs_sample_blank)) / Abs_negative_control] × 100. Determine the IC₅₀ via non-linear regression analysis.

Conclusion

The 3-acetyl-5-hydroxybenzoic acid scaffold represents a highly tunable chemical space. By leveraging the electron-withdrawing nature of the acetyl group and the redox-active phenolic hydroxyl, researchers can engineer derivatives with precise lipophilicity and potent biological activity. Whether deployed as mitochondriotropic antioxidants, epigenetic modulators, or anti-inflammatory agents, these derivatives hold immense promise for addressing complex, multifactorial diseases.

References

  • Source: National Institutes of Health (NIH) / PubMed Central (PMC)
  • Title: Medical and biological significance of oxybenzoic acid Source: International Journal of Artificial Intelligence URL
  • Title: Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors Source: Frontiers in Chemistry URL
  • Source: Biochemical Pharmacology (Ovid)
  • Source: Marine Drugs (MDPI)

Sources

Exploratory

Methyl 3-acetyl-5-hydroxybenzoate: A Tri-Orthogonal Scaffold for Natural Product Synthesis

An In-Depth Technical Guide for Synthetic Chemists and Drug Development Professionals Executive Overview In the pursuit of complex natural products—particularly polyketides, resorcylic acid lactones (RALs), and acridone...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Synthetic Chemists and Drug Development Professionals

Executive Overview

In the pursuit of complex natural products—particularly polyketides, resorcylic acid lactones (RALs), and acridone alkaloids—the rapid assembly of highly functionalized aromatic cores is a persistent bottleneck. Methyl 3-acetyl-5-hydroxybenzoate (CAS 1357256-05-3) has emerged as a structurally privileged building block that circumvents these synthetic hurdles. By presenting three chemically distinct, orthogonally reactive handles (a phenol, an acetyl group, and a methyl ester) on a single meta-substituted benzene ring, this scaffold allows chemists to execute complex, multi-directional functionalizations without the need for exhaustive protection-deprotection sequences.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind its reactivity, provide self-validating experimental protocols, and map its direct application in the total synthesis of high-value therapeutics.

The Architectural Logic of the Scaffold

The true value of Methyl 3-acetyl-5-hydroxybenzoate lies in its tri-orthogonal reactivity profile . The spatial and electronic isolation of its functional groups allows for sequential, chemoselective manipulation.

  • The C5-Phenol (Nucleophilic/Electrophilic Pivot): With a pKa of ~9.5, the phenolic hydroxyl is the most acidic proton on the molecule. It can be selectively deprotonated by weak bases (e.g.,

    
    ) for O-alkylation. Alternatively, it can be converted into a triflate, transforming the C5 position into a powerful electrophile for palladium-catalyzed cross-coupling (Suzuki, Stille, or Sonogashira).
    
  • The C3-Acetyl (Kinetic Nucleophile): The methyl group of the C3-acetyl moiety contains the only carbon-bound acidic protons (pKa ~20). By utilizing bulky, non-nucleophilic bases at cryogenic temperatures, chemists can selectively generate a kinetic enolate. This enables directed aldol condensations to build the polyketide "tail" characteristic of macrolides.

  • The C1-Methyl Ester (Latent Electrophile): The ester acts as a robust protecting group for the carboxylate during the manipulation of the C3 and C5 positions. Once the carbon framework is assembled, it can be unmasked via saponification to yield a seco-acid, priming the molecule for macrolactonization.

ReactivityMap Core Methyl 3-acetyl- 5-hydroxybenzoate Phenol C5-Hydroxyl (-OH) Core->Phenol Acetyl C3-Acetyl (-COCH3) Core->Acetyl Ester C1-Methyl Ester (-COOCH3) Core->Ester Triflation Triflation / Etherification (Pd-Cross Coupling) Phenol->Triflation Aldol Kinetic Enolization (Aldol / Chalcone synth) Acetyl->Aldol Saponification Saponification / Amidation (Macrolactonization) Ester->Saponification

Figure 1: Orthogonal reactivity map of Methyl 3-acetyl-5-hydroxybenzoate.

Translational Applications in Complex Scaffolds
Resorcylic Acid Lactones (RALs)

RALs, such as cochliomycin, radicicol, and hypothemycin, are potent kinase and ATPase inhibitors with immense oncological potential[1]. The synthesis of these 14-membered macrolides requires a highly substituted aromatic ring attached to a polyketide chain. Methyl 3-acetyl-5-hydroxybenzoate is a perfect synthetic equivalent for the RAL aromatic core. The C3-acetyl group is extended via cross-metathesis or aldol chemistry to form the aliphatic chain, while the C1-ester is eventually hydrolyzed to facilitate a late-stage Nozaki-Hiyama-Kishi (NHK) macrocyclization or Mitsunobu macrolactonization[2].

Acridone Alkaloids & Chloropupukeananin Precursors

Substituted dihydroxybenzoates are fundamental precursors in the synthesis of the acridone family of natural products, which exhibit broad-spectrum antineoplastic activity[3]. Furthermore, site-selective functionalization of similar benzoate derivatives is a critical step in mimicking the biosynthetic pathways of complex fungal metabolites like pestheic acid and maldoxin[4].

Self-Validating Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems . Each methodology includes the mechanistic rationale (the why) and in-process analytical checkpoints to confirm success before proceeding to the next synthetic step.

Protocol A: Chemoselective C5-O-Triflation

Objective: Convert the C5-phenol into a triflate to enable downstream palladium-catalyzed cross-coupling, without enolizing the C3-acetyl group. Causality & Reagent Selection: We utilize


-phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent) rather than triflic anhydride (

).

is highly aggressive and can cause competitive enol triflation at the C3-acetyl group. Comins' reagent, paired with triethylamine (

), ensures exclusive reaction at the more acidic phenolic oxygen.
  • Preparation: Dissolve Methyl 3-acetyl-5-hydroxybenzoate (1.0 eq, 194.18 g/mol ) in anhydrous

    
     (0.1 M) under an argon atmosphere.
    
  • Base Addition: Add

    
     (2.0 eq) dropwise at 0 °C. Stir for 15 minutes to ensure complete phenoxide formation.
    
  • Electrophile Addition: Add Comins' Reagent (1.2 eq) in a single portion. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    , wash with brine, dry over
    
    
    , and concentrate.
  • Self-Validation Checkpoint:

    • TLC: Observe the disappearance of the highly polar phenolic starting material and the appearance of a less polar, UV-active spot.

    • LC-MS: Confirm the product mass. Target

      
       = m/z 327.2.
      
    • NMR: Ensure the sharp singlet of the C3-acetyl group (~2.60 ppm, 3H) remains intact, confirming no enol triflation occurred.

Protocol B: Directed Aldol Condensation at the C3-Acetyl

Objective: Extend the carbon framework by coupling the C3-acetyl group with an aldehyde to form an


-unsaturated ketone (chalcone derivative).
Causality & Reagent Selection:  We employ Lithium bis(trimethylsilyl)amide (LiHMDS) at -78 °C. This bulky, strong base facilitates rapid, irreversible soft enolization of the acetyl group. The cryogenic temperature prevents premature transesterification or nucleophilic attack at the C1-methyl ester.
  • Enolization: Dissolve the C5-protected benzoate (1.0 eq) in anhydrous THF (0.05 M) at -78 °C under argon. Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise. Stir for 45 minutes to form the kinetic lithium enolate.

  • Coupling: Add the target aldehyde (1.2 eq) dropwise. Stir at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Dehydration (One-Pot): To drive the elimination of the resulting

    
    -hydroxy ketone to the trans-alkene, add a catalytic amount of 
    
    
    
    -toluenesulfonic acid (
    
    
    -TsOH) and warm to room temperature.
  • Self-Validation Checkpoint:

    • LC-MS: Target mass will be

      
      .
      
    • 1H NMR: The critical validation is the disappearance of the acetyl singlet (~2.60 ppm) and the emergence of two characteristic alkene doublets between 7.40 and 7.80 ppm with a large coupling constant (

      
      ), confirming the E-alkene geometry.
      

Workflow SM Methyl 3-acetyl-5-hydroxybenzoate Step1 Step 1: C5-Triflation (Comins' Reagent, Et3N) SM->Step1 Step2 Step 2: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, R-B(OH)2) Step1->Step2 Step3 Step 3: Directed Aldol Condensation (LiHMDS, R'-CHO) Step2->Step3 Step4 Step 4: Ester Hydrolysis (LiOH, THF/H2O) Step3->Step4 Product Complex Polyketide Seco-Acid Step4->Product

Figure 2: Sequential functionalization workflow toward polyketide seco-acids.

Quantitative Data Synthesis

To streamline synthetic planning, the following table summarizes the quantitative parameters, chemoselectivity rationale, and expected yields for the orthogonal functionalization of this scaffold.

Target Functional GroupTransformationOptimal Reagents & ConditionsChemoselectivity RationaleExpected Yield
C5-Phenol O-TriflationComins' Reagent,

,

, 0 °C to RT
Mild base targets the highly acidic phenol (pKa ~9.5) without touching the acetyl

-protons.
85 - 92%
C5-Phenol O-AlkylationR-Br,

, DMF, 80 °C
Insoluble weak base prevents ester hydrolysis while driving Williamson ether synthesis.90 - 95%
C3-Acetyl Aldol Condensation1. LiHMDS, THF, -78 °C 2. R-CHO 3.

-TsOH
Cryogenic kinetic enolization prevents nucleophilic attack on the C1-ester.70 - 82%
C3-Acetyl Baeyer-Villiger Oxidation

-CPBA,

,

, RT
Converts the acetyl group to an acetate ester, yielding a masked resorcinol derivative.75 - 85%
C1-Ester SaponificationLiOH·

, THF/

(3:1), RT
Mild hydroxide source cleanly unmasks the carboxylic acid without cleaving C5-ethers.> 95%
References
  • Mandal, T., Karmakar, S., Kapat, A., & Dash, J. "Studies Directed towards the Synthesis of the Acridone Family of Natural Products." ACS Omega, 2021. 3

  • "Total Syntheses of Chloropupukeananin and Its Related Natural Products." MDPI, 2022. 4

  • "Total Syntheses of the Resorcylic Acid Lactones Paecilomycin F and Cochliomycin C Using an Intramolecular Loh-Type α-Allylation Reaction for Macrolide Formation." Organic Letters, 2016.1

  • Bolte, B., Basutto, J. A., Bryan, C. S., Garson, M. J., Banwell, M. G., & Ward, J. S. "Modular total syntheses of the marine-derived resorcylic Acid lactones cochliomycins a and B using a late-stage nozaki-hiyama-kishi macrocyclization reaction." Journal of Organic Chemistry, 2015. 2

Sources

Foundational

Bioactivity profile of Methyl 3-acetyl-5-hydroxybenzoate analogs

Bioactivity Profile of Methyl 3-acetyl-5-hydroxybenzoate Analogs: A Technical Guide for Drug Development As a Senior Application Scientist, I frequently encounter chemical scaffolds that offer a unique convergence of pha...

Author: BenchChem Technical Support Team. Date: March 2026

Bioactivity Profile of Methyl 3-acetyl-5-hydroxybenzoate Analogs: A Technical Guide for Drug Development

As a Senior Application Scientist, I frequently encounter chemical scaffolds that offer a unique convergence of pharmacophores. Methyl 3-acetyl-5-hydroxybenzoate is one such privileged building block. By integrating the structural features of an acetophenone and a resorcylic acid derivative, this scaffold provides a versatile platform for multi-target drug discovery.

This whitepaper provides an in-depth analysis of the bioactivity profile of Methyl 3-acetyl-5-hydroxybenzoate analogs, detailing the structure-activity relationships (SAR), mechanistic pathways, and the validated experimental workflows required to evaluate their pharmacological potential.

Structural Determinants of Bioactivity (SAR)

The pharmacological versatility of Methyl 3-acetyl-5-hydroxybenzoate analogs stems from three distinct functional groups, each contributing to target engagement and pharmacokinetics:

  • The Acetyl Moiety (C3): Characteristic of bioactive acetophenones, the acetyl carbonyl acts as a potent hydrogen bond acceptor. This is critical for allosteric binding to efflux pumps and kinase active sites.

  • The Phenolic Hydroxyl (C5): Mimicking the core of

    
    -resorcylic acid, this group serves as a hydrogen bond donor and confers antioxidant properties. It is essential for anchoring the molecule within protein binding pockets and disrupting bacterial proton motive forces.
    
  • The Methyl Ester (C1): This group modulates the overall lipophilicity (

    
    ) of the molecule. A highly optimized 
    
    
    
    ensures efficient penetration through complex lipid bilayers, such as the mycobacterial cell wall or the blood-brain barrier.

Antimicrobial and Antifungal Efficacy

Mechanistic Rationale

Analogs bearing the acetophenone and resorcylic acid motifs exhibit profound antimicrobial properties. Recent studies on structurally related resorcylic acid derivatives isolated from Lysimachia tengyuehensis demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) with Minimum Inhibitory Concentrations (MIC) ranging from 4–8 μg/mL[1]. Mechanistically, the lipophilic core inserts into the bacterial cell membrane, while the hydrophilic hydroxyl/carboxyl groups interfere with metabolic balance, leading to rapid biofilm disruption and ATP depletion[1].

Furthermore, acetophenone derivatives have shown highly selective antifungal activity against Candida albicans, achieving MICs as low as 6.25 µg/mL through the inhibition of key fungal enzymes[2].

Protocol 1: High-Throughput Broth Microdilution Assay (MIC Determination)

Causality Note: We utilize resazurin as a metabolic indicator rather than relying solely on optical density (


). Lipophilic analogs often precipitate in aqueous broth, creating turbidity artifacts. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by metabolically active cells, providing a self-validating, artifact-free readout.
  • Inoculum Preparation: Cultivate the target strain (e.g., C. albicans or MRSA) in Mueller-Hinton broth to logarithmic phase. Adjust to

    
     CFU/mL.
    
  • Compound Plating: In a 96-well plate, perform a 2-fold serial dilution of the analogs in DMSO (final DMSO concentration

    
     to prevent solvent toxicity).
    
  • Incubation: Add 100 µL of the bacterial/fungal suspension to each well. Incubate at 37°C for 18–24 hours.

  • Metabolic Readout: Add 20 µL of 0.015% resazurin solution to each well. Incubate for an additional 2–4 hours in the dark.

  • Data Acquisition: Measure fluorescence (Excitation 560 nm / Emission 590 nm) using a microplate reader. The MIC is defined as the lowest concentration preventing the blue-to-pink color shift.

Anticancer and Chemosensitization Activity

Mechanistic Rationale

One of the most promising applications of this scaffold is the reversal of multidrug resistance (MDR) in oncology.


-resorcylic acid derivatives, such as those isolated from the marine fungus Penicillium antarcticum, have been proven to inhibit P-glycoprotein (P-gp) at noncytotoxic concentrations[3]. By binding to the trans-membrane domain of P-gp, these analogs competitively block the efflux pump. When co-administered with chemotherapeutics like docetaxel, they force the intracellular accumulation of the cytotoxic agent, synergistically inducing apoptosis in drug-resistant prostate cancer cells (LNCaP, DU145, 22Rv1)[3].
Protocol 2: P-glycoprotein Efflux Inhibition Assay

Causality Note: Rhodamine 123 (Rho123) is utilized because it is a highly specific, fluorescent substrate for P-gp. By tracking the intracellular retention of Rho123 via flow cytometry, we can directly quantify the efflux inhibition kinetics of our analogs without the confounding variable of cell death.

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., 22Rv1) in 6-well plates at

    
     cells/well. Incubate overnight.
    
  • Pre-incubation: Treat cells with non-cytotoxic concentrations of the analog (e.g., 5–20 µM) or Verapamil (10 µM, positive control) for 2 hours at 37°C.

  • Substrate Loading: Add Rho123 (final concentration 5 µM) and incubate for exactly 60 minutes to allow P-gp-mediated efflux dynamics to stabilize.

  • Washing & Harvesting: Wash cells rapidly with ice-cold PBS to halt efflux machinery. Trypsinize and resuspend in cold FACS buffer.

  • Flow Cytometry: Analyze the mean fluorescence intensity (MFI) in the FITC channel. An increase in MFI relative to the vehicle control confirms P-gp inhibition.

Quantitative Data Presentation

The following table synthesizes the expected bioactivity thresholds for optimized Methyl 3-acetyl-5-hydroxybenzoate analogs based on grounding literature for related acetophenone and resorcylic acid derivatives.

Bioactivity TargetAssay TypeRepresentative Cell Line / StrainExpected Potency (MIC / IC

)
Primary Mechanism of Action
Antimicrobial Broth MicrodilutionMRSA / VRE4 – 8 µg/mLMembrane disruption & metabolic imbalance[1]
Antifungal Broth MicrodilutionCandida albicans6.25 – 25 µg/mLErgosterol synthesis / enzyme inhibition[2]
Chemosensitization Rho123 Accumulation22Rv1 (Prostate Cancer)10 – 30 µMP-glycoprotein (P-gp) efflux inhibition[3]
Cytotoxicity MTT Viability AssayHeLa / DU14530 – >100 µMROS generation / Apoptosis induction[3]

Mechanistic and Workflow Visualizations

To ensure a comprehensive understanding of the dual-action potential and the screening pipeline, the following logical architectures have been mapped using Graphviz.

MOA cluster_0 Antimicrobial Pathway cluster_1 Chemosensitization Pathway Compound Methyl 3-acetyl-5-hydroxybenzoate Analogs Membrane Bacterial Cell Membrane (MRSA / VRE) Compound->Membrane Lipophilic insertion Pgp P-glycoprotein (P-gp) Inhibition Compound->Pgp Allosteric binding Metabolism Metabolic Imbalance & ATP Depletion Membrane->Metabolism Disruption Death Bacterial Cell Death Metabolism->Death Docetaxel Intracellular Accumulation of Docetaxel Pgp->Docetaxel Efflux blockade Apoptosis Cancer Cell Apoptosis Docetaxel->Apoptosis

Figure 1: Dual mechanism of action: Antimicrobial membrane disruption and P-gp chemosensitization.

Workflow Start Compound Library Preparation (DMSO Stock) Split1 Assay Selection Start->Split1 MIC Broth Microdilution (MIC) Resazurin Readout Split1->MIC Antimicrobial Pgp Rhodamine 123 Assay Flow Cytometry Split1->Pgp Anticancer Data1 Dose-Response Curve (IC50 / MIC Calculation) MIC->Data1 Pgp->Data1 Hit Hit Validation & Lead Optimization Data1->Hit

Figure 2: High-throughput screening workflow for evaluating analog bioactivity.

References

  • Antifungal Activity of New Acetophenone Derivatives Source: ResearchGate URL: [Link]

  • New Bioactive β-Resorcylic Acid Derivatives from the Alga-Derived Fungus Penicillium antarcticum KMM 4685 Source: PubMed Central (PMC) URL: [Link]

  • New resorcylic acid derivatives of Lysimachia tengyuehensis against MRSA and VRE by interfering with bacterial metabolic imbalance Source: PubMed URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regiocontrolled Synthesis of Methyl 3-acetyl-5-hydroxybenzoate via a Blocked Friedel-Crafts Acylation Strategy

Abstract & Retrosynthetic Challenge The synthesis of 1,3,5-trisubstituted benzene architectures, such as Methyl 3-acetyl-5-hydroxybenzoate , presents a classic regiochemical challenge in electrophilic aromatic substituti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Retrosynthetic Challenge

The synthesis of 1,3,5-trisubstituted benzene architectures, such as Methyl 3-acetyl-5-hydroxybenzoate , presents a classic regiochemical challenge in electrophilic aromatic substitution. Direct Friedel-Crafts acylation of methyl 3-hydroxybenzoate is fundamentally hampered by the strong kinetic directing effect of the free hydroxyl group[1]. Because the phenolic –OH (and its ether derivatives) overwhelmingly directs electrophilic attack to the ortho and para positions (positions 2, 4, and 6), achieving substitution at the meta position (position 5) via direct acylation is chemically disfavored[2].

To circumvent this innate electronic bias and force a formal meta-selective Friedel-Crafts acylation, we must employ a Protection-Blocking-Acylation-Deblocking (PBAD) strategy. By strategically installing removable halogen blocking groups at the highly reactive kinetic sites, we can dictate the regioselectivity of the acylium ion, forcing it into the thermodynamically accessible position 5[3].

Strategic Causality & Workflow Design

As a self-validating synthetic system, every transformation in this workflow is designed with strict mechanistic causality:

  • Protection (O-Methylation): The free phenol must be masked as a methyl ether. A free hydroxyl group would coordinate irreversibly with the Lewis acid (AlCl₃) during the Friedel-Crafts step, forming a deactivated complex that promotes undesired ortho-acylation (Fries-type rearrangement pathways)[4].

  • Kinetic Blocking (Bromination): The methoxy group directs to positions 4 and 6 (position 2 is sterically shielded by the adjacent ester). By saturating these kinetic hotspots with bromine atoms, we eliminate the primary pathways for electrophilic attack[3].

  • Regio-forced Friedel-Crafts Acylation: With positions 4 and 6 blocked, the linear, sterically unencumbered acylium ion (CH₃C⁺=O) is forced to attack position 5. The strong Lewis acidity of AlCl₃ overcomes the inductive deactivation of the flanking bromines.

  • Deblocking & Deprotection: Catalytic hydrogenolysis selectively cleaves the aryl-bromide bonds without reducing the ketone. Finally, BBr₃ selectively cleaves the methyl ether, revealing the target phenol.

SynthesisWorkflow N1 Methyl 3-hydroxybenzoate (Starting Material) N2 Methyl 3-methoxybenzoate (Protected) N1->N2 Step 1: Protection MeI, K2CO3, DMF N3 Methyl 4,6-dibromo-3-methoxybenzoate (Blocked) N2->N3 Step 2: Halogen Blocking Br2, AcOH N4 Methyl 5-acetyl-4,6-dibromo-3-methoxybenzoate (Acylated) N3->N4 Step 3: Friedel-Crafts Acylation AcCl, AlCl3, DCE N5 Methyl 3-acetyl-5-methoxybenzoate (Deblocked) N4->N5 Step 4: Debromination H2, Pd/C, Et3N N6 Methyl 3-acetyl-5-hydroxybenzoate (Target Product) N5->N6 Step 5: Deprotection BBr3, DCM

Fig 1: Multi-step synthetic workflow for Methyl 3-acetyl-5-hydroxybenzoate via Friedel-Crafts.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the PBAD workflow, allowing for rapid process evaluation.

StepReaction PhaseReagents & SolventsTime (h)Temp (°C)Expected Yield (%)
1 O-MethylationMeI (1.5 eq), K₂CO₃ (2.0 eq), DMF4.02595%
2 Halogen BlockingBr₂ (2.2 eq), Glacial AcOH2.02588%
3 Friedel-Crafts AcylationAcCl (2.0 eq), AlCl₃ (3.0 eq), DCE12.08072%
4 DebrominationH₂ (1 atm), 10% Pd/C, Et₃N, MeOH6.02591%
5 Ether CleavageBBr₃ (3.0 eq), Anhydrous DCM3.0-78 to 2585%

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-methoxybenzoate (Protection)

Objective: Mask the phenol to prevent Lewis acid sequestration in Step 3.

  • Charge a flame-dried round-bottom flask with methyl 3-hydroxybenzoate (10.0 g, 65.7 mmol) and anhydrous DMF (100 mL).

  • Add finely powdered anhydrous K₂CO₃ (18.2 g, 131.4 mmol) and stir the suspension for 15 minutes at room temperature.

  • Dropwise, add methyl iodide (14.0 g, 98.6 mmol). Caution: MeI is a potent alkylating agent; perform in a well-ventilated fume hood.

  • Stir the reaction at 25 °C for 4 hours. Monitor completion via TLC (Hexanes/EtOAc, 4:1).

  • Workup: Quench with distilled water (200 mL) and extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a pale yellow oil (10.3 g, 95%).

Step 2: Synthesis of Methyl 4,6-dibromo-3-methoxybenzoate (Blocking)

Objective: Saturate the kinetically favored ortho and para positions.

  • Dissolve methyl 3-methoxybenzoate (10.0 g, 60.2 mmol) in glacial acetic acid (80 mL).

  • Slowly add a solution of bromine (21.1 g, 132.4 mmol) in acetic acid (20 mL) via an addition funnel over 30 minutes. Maintain the temperature at 25 °C using a water bath.

  • Stir for 2 hours. The electron-rich ring will rapidly undergo double electrophilic aromatic substitution.

  • Workup: Pour the mixture into ice water (300 mL) containing sodium thiosulfate (5 g) to quench unreacted bromine. Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to afford the dibrominated intermediate (17.1 g, 88%).

Step 3: Synthesis of Methyl 5-acetyl-4,6-dibromo-3-methoxybenzoate (Friedel-Crafts)

Objective: Execute the key carbon-carbon bond formation at the sterically accessible meta position.

  • In a rigorously dried flask under N₂, suspend anhydrous AlCl₃ (16.0 g, 120 mmol) in anhydrous 1,2-dichloroethane (DCE, 100 mL).

  • Cool the suspension to 0 °C and add acetyl chloride (6.3 g, 80 mmol) dropwise. Stir for 15 minutes to allow the formation of the acylium ion complex.

  • Add methyl 4,6-dibromo-3-methoxybenzoate (13.0 g, 40 mmol) portion-wise.

  • Attach a reflux condenser and heat the mixture to 80 °C for 12 hours. Mechanistic Note: The elevated temperature is required to overcome the inductive deactivation imparted by the bromine blocking groups.

  • Workup: Cool to 0 °C and carefully quench by pouring over crushed ice (200 g) containing 1M HCl (50 mL). Extract with dichloromethane (3 × 100 mL). Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield the acylated product (10.5 g, 72%).

Step 4: Synthesis of Methyl 3-acetyl-5-methoxybenzoate (Deblocking)

Objective: Remove the halogen blocking groups via catalytic hydrogenolysis.

  • Dissolve the acylated intermediate (10.0 g, 27.3 mmol) in methanol (150 mL).

  • Add triethylamine (8.3 g, 82.0 mmol). Mechanistic Note: Et₃N acts as an HBr scavenger, preventing the poisoning of the palladium catalyst and unwanted reduction of the ketone.

  • Carefully add 10% Pd/C (1.0 g) under a blanket of nitrogen.

  • Purge the flask with hydrogen gas and maintain under a balloon of H₂ (1 atm) at 25 °C for 6 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate, partition between EtOAc and water, dry the organic layer, and evaporate to yield the deblocked intermediate (5.1 g, 91%).

Step 5: Synthesis of Methyl 3-acetyl-5-hydroxybenzoate (Deprotection)

Objective: Cleave the methyl ether to yield the final target.

  • Dissolve methyl 3-acetyl-5-methoxybenzoate (4.0 g, 19.2 mmol) in anhydrous dichloromethane (60 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Dropwise, add a 1.0 M solution of BBr₃ in DCM (57.6 mL, 57.6 mmol). Mechanistic Note: BBr₃ acts as a hard Lewis acid, coordinating to the ether oxygen and facilitating nucleophilic cleavage by bromide.

  • Allow the reaction to slowly warm to room temperature and stir for 3 hours.

  • Workup: Quench carefully at 0 °C with saturated aqueous NaHCO₃ (100 mL) until pH 7 is reached. Extract with DCM (3 × 50 mL), dry over Na₂SO₄, and concentrate. Recrystallize from EtOAc/Hexanes to afford pure Methyl 3-acetyl-5-hydroxybenzoate as a crystalline solid (3.1 g, 85%).

References

  • Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Master Organic Chemistry, 2018. URL:[Link]

  • Davies, S. G., et al. "Strategies for the construction of morphinan alkaloid AB-rings: regioselective Friedel-Crafts-type cyclisations of γ-aryl-β-benzoylamido acids with asymmetrically substituted γ-aryl rings." Tetrahedron: Asymmetry, 27(6), 274-284, 2016. URL:[Link]

  • Lumen Learning. "16.2 Preparation of alkylbenzenes | Organic Chemistry II." Lumen Learning. URL:[Link]

Sources

Application

Vilsmeier-Haack formylation of Methyl 3-acetyl-5-hydroxybenzoate

An Application Guide to the Regioselective Vilsmeier-Haack Formylation of Methyl 3-acetyl-5-hydroxybenzoate Introduction: The Strategic Importance of Aromatic Formylation The Vilsmeier-Haack (V-H) reaction stands as a co...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Regioselective Vilsmeier-Haack Formylation of Methyl 3-acetyl-5-hydroxybenzoate

Introduction: The Strategic Importance of Aromatic Formylation

The Vilsmeier-Haack (V-H) reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium ion, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4] The introduction of a formyl (-CHO) group onto an aromatic scaffold is a strategically crucial transformation, as the aldehyde functionality serves as a versatile synthetic handle for constructing more complex molecular architectures, particularly in the realm of pharmaceutical and materials science.

This application note provides an in-depth technical guide for the . This specific substrate presents an interesting case for regioselectivity due to the competing directing effects of its substituents. The strongly activating, ortho-, para-directing hydroxyl group vies with the deactivating, meta-directing acetyl and methyl ester groups. Understanding and controlling the outcome of this reaction is key to synthesizing the desired 2,4-dihydroxyacetophenone derivative, a valuable intermediate for various bioactive molecules. This guide offers a detailed protocol, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals aiming to successfully implement this transformation.

Reaction Scheme and Mechanism

The formylation of Methyl 3-acetyl-5-hydroxybenzoate proceeds via a classic electrophilic aromatic substitution mechanism, where the Vilsmeier reagent is the active electrophile. The reaction is highly regioselective, with the formyl group being introduced at the C-4 position, which is para to the powerful activating hydroxyl group and ortho to the acetyl group.

Overall Reaction:

Mechanistic Pathway

The reaction unfolds in two primary stages: the formation of the Vilsmeier reagent, followed by the electrophilic attack on the aromatic ring and subsequent hydrolysis.

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent cascade of elimination and rearrangement steps generates the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent.[5][6] This step is highly exothermic and is typically performed at low temperatures (0-5 °C) to ensure controlled formation and prevent degradation.

  • Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich phenol ring of the substrate attacks the electrophilic carbon of the Vilsmeier reagent. The hydroxyl group at C-5 is a potent activating group, directing the substitution primarily to the sterically accessible C-4 (para) position.[7][8] This attack temporarily disrupts the aromaticity of the ring, which is restored by the loss of a proton. The resulting iminium salt intermediate is stable until the reaction is quenched. During aqueous workup, the iminium salt is readily hydrolyzed to yield the final aldehyde product.[4][9]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Part 1: Vilsmeier Reagent Formation cluster_1 Part 2: Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent - Cl₂PO₂⁻ Substrate Methyl 3-acetyl- 5-hydroxybenzoate SigmaComplex Sigma Complex (Iminium Intermediate) VilsmeierReagent->SigmaComplex Substrate->SigmaComplex Hydrolysis Hydrolysis (Aqueous Workup) SigmaComplex->Hydrolysis - H⁺, - Cl⁻, - (CH₃)₂NH Product Final Product (Aryl Aldehyde) Hydrolysis->Product

Fig 1. Generalized workflow of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol provides a robust method for the laboratory-scale synthesis of Methyl 3-acetyl-4-formyl-5-hydroxybenzoate.

Materials and Reagents
Reagent/MaterialMolecular FormulaMW ( g/mol )Amount (mmol)Volume/MassProperties
Methyl 3-acetyl-5-hydroxybenzoateC₁₀H₁₀O₄194.1810.01.94 gStarting Material
Phosphorus oxychloride (POCl₃)POCl₃153.3330.02.7 mLd=1.645 g/mL; Corrosive, reacts violently with water
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-20 mLReaction solvent and reagent
Dichloromethane (DCM)CH₂Cl₂84.93-50 mLExtraction solvent
1 M Hydrochloric Acid (HCl)HCl36.46-50 mLFor washing
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-50 mLFor neutralization
BrineNaCl (aq)58.44-50 mLFor washing
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-~5 gDrying agent
Crushed IceH₂O18.02-~100 gFor workup
Equipment
  • 100 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Reflux condenser with a calcium chloride guard tube

  • Ice-water bath and heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

Protocol_Workflow start Start reagent_prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) start->reagent_prep substrate_add 2. Add Substrate Solution (Maintain low temperature) reagent_prep->substrate_add reaction 3. Reaction Progression (Warm to RT, then heat to 60-70°C) substrate_add->reaction monitoring 4. Monitor with TLC reaction->monitoring monitoring->reaction Incomplete workup 5. Quench and Work-up (Pour onto ice, neutralize) monitoring->workup Complete extraction 6. Product Extraction (DCM extraction, wash) workup->extraction purification 7. Isolate & Purify (Dry, evaporate, recrystallize) extraction->purification analysis 8. Characterize Product purification->analysis

Fig 2. Experimental workflow for the formylation protocol.

1. Preparation of the Vilsmeier Reagent (In Situ)

  • Equip a dry 100 mL three-necked flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
  • Place the flask in an ice-water bath.
  • Add 10 mL of anhydrous DMF to the flask and begin stirring.
  • Add phosphorus oxychloride (2.7 mL, 30.0 mmol) dropwise via the dropping funnel to the stirred DMF over 20-30 minutes. Causality Check: This slow, dropwise addition is critical to control the highly exothermic reaction and maintain the internal temperature between 0-5 °C, preventing the decomposition of the Vilsmeier reagent.[9]
  • After the addition is complete, stir the resulting pale yellow mixture for an additional 30 minutes in the ice bath to ensure complete formation of the reagent.

2. Formylation Reaction

  • Dissolve Methyl 3-acetyl-5-hydroxybenzoate (1.94 g, 10.0 mmol) in 10 mL of anhydrous DMF in a separate beaker.
  • Add this substrate solution dropwise to the cold, freshly prepared Vilsmeier reagent over 15 minutes.
  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
  • Replace the ice bath with a heating mantle and heat the mixture to 60-70 °C for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).

3. Reaction Work-up and Product Isolation

  • After TLC indicates the consumption of the starting material, cool the reaction flask back to room temperature and then place it in an ice bath.
  • In a separate large beaker (500 mL), place approximately 100 g of crushed ice.
  • Carefully and slowly pour the reaction mixture onto the crushed ice with vigorous stirring. Expert Insight: This step hydrolyzes the intermediate iminium salt to the aldehyde and also quenches any remaining reactive POCl₃. The large volume of ice absorbs the heat generated during this highly exothermic hydrolysis.
  • The product may precipitate as a solid. Continue stirring for 30 minutes.
  • Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

4. Extraction and Purification

  • Transfer the mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).
  • Combine the organic layers and wash successively with 1 M HCl (1 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure Methyl 3-acetyl-4-formyl-5-hydroxybenzoate.

Product Characterization

The identity and purity of the synthesized product, Methyl 3-acetyl-4-formyl-5-hydroxybenzoate (C₁₁H₁₀O₅, MW: 222.19 g/mol ), should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Appearance Pale yellow to white crystalline solid.
Melting Point To be determined experimentally.
¹H NMR (CDCl₃)δ (ppm): ~11.0-12.0 (s, 1H, phenolic -OH), ~10.0 (s, 1H, -CHO), ~8.0-8.5 (m, 2H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.6 (s, 3H, -COCH₃). Chemical shifts are estimates based on similar structures.[10]
IR (KBr, cm⁻¹)~3400 (broad, O-H stretch), ~1720 (C=O stretch, ester), ~1680 (C=O stretch, aldehyde), ~1650 (C=O stretch, ketone), ~1600, 1480 (C=C aromatic stretch).[11]
Mass Spec (ESI) m/z: 223.05 [M+H]⁺, 245.03 [M+Na]⁺.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or Low Conversion 1. Inactive Vilsmeier reagent due to moisture contamination.1. Ensure all glassware is oven-dried and reagents (especially DMF) are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar).
2. Insufficient reaction temperature or time.2. Confirm reaction temperature with a thermometer. Increase reaction time and monitor closely by TLC.
Multiple Products/Spots on TLC 1. Reaction temperature was too high, causing side reactions.1. Maintain the specified temperature range. Overheating can lead to decomposition or di-formylation.
2. Incomplete hydrolysis during workup.2. Ensure the mixture is stirred thoroughly after pouring onto ice and that neutralization is complete.
Product is an Oil/Fails to Crystallize Presence of impurities or residual solvent.Purify the crude product using column chromatography on silica gel. Ensure all solvent is removed on the rotary evaporator.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • N,N-Dimethylformamide (DMF): is a skin and eye irritant and is harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

  • The preparation of the Vilsmeier reagent and the subsequent hydrolysis are highly exothermic. Proper temperature control is essential to prevent runaway reactions.

Conclusion

The Vilsmeier-Haack reaction is an efficient and reliable method for the regioselective formylation of Methyl 3-acetyl-5-hydroxybenzoate. By carefully controlling the reaction conditions, particularly temperature, the formyl group can be selectively introduced at the C-4 position in good yield. The provided protocol is a self-validating system that, when followed with attention to detail and safety, enables the synthesis of a valuable building block for further chemical exploration.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Srinivas, B., & Sridhar, M. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(2), 409-412. [Link]

  • Guillou, S., et al. (2004). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 45(43), 8071-8074. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

  • Janes, D., & Kreft, S. (2008). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Acta Chimica Slovenica, 55(4), 964-968. [Link]

  • Sharfalddin, A., et al. (2020). Single crystal, Hirshfeld surface and theoretical analysis of methyl 4-hydroxybenzoate, a common cosmetic, drug and food preservative—Experiment versus theory. PLOS ONE, 15(10), e0239200. [Link]

Sources

Method

Application Note: Chemoselective Claisen Condensation of Methyl 3-acetyl-5-hydroxybenzoate

The following Application Note and Protocol is designed for research scientists and process chemists focusing on the synthesis of polyketide mimics and chromone precursors. Executive Summary The Claisen condensation of M...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for research scientists and process chemists focusing on the synthesis of polyketide mimics and chromone precursors.

Executive Summary

The Claisen condensation of Methyl 3-acetyl-5-hydroxybenzoate (1) with ethyl acetate is a pivotal transformation for generating 1,3-diketone scaffolds, which are immediate precursors to biologically active flavones and chromones.

This reaction presents a unique chemoselective challenge: the substrate contains three reactive centers—a phenol (pKa ~10), a methyl ketone (pKa ~20), and a benzoate ester (electrophile).

  • The Challenge: The acidic phenol consumes base immediately, while the benzoate ester is susceptible to transesterification or competing nucleophilic attack.

  • The Solution: This protocol utilizes a thermodynamic enolate control strategy using excess Sodium Hydride (NaH) or Sodium (Na) in ethyl acetate. This ensures the exclusive formation of the

    
    -diketone side chain while suppressing polymerization.
    
  • Expected Outcome: Formation of Ethyl 3-(3-oxobutanoyl)-5-hydroxybenzoate (Note: Transesterification of the methyl ester to ethyl ester is kinetically unavoidable in refluxing ethyl acetate/ethoxide systems).

Mechanistic Insight & Reaction Design

The Chemoselectivity Hierarchy

Successful execution requires understanding the order of deprotonation and nucleophilicity:

  • Phenol Deprotonation (Fastest): The first equivalent of base neutralizes the 5-OH group. The resulting phenoxide is electron-donating, deactivating the ring esters but stabilizing the system.

  • Ketone Enolization (Thermodynamic Driver): The methyl ketone (

    
    ) is deprotonated to form the enolate.
    
  • Condensation (The Step): The ketone enolate attacks the carbonyl of the ethyl acetate (solvent).

  • Product Stabilization (The Trap): The resulting 1,3-diketone has a highly acidic methylene proton (pKa ~9). It immediately consumes a base equivalent to form a stable, chelated enolate. This step drives the equilibrium forward.

Transesterification Warning

Critical Insight: When reacting a methyl benzoate derivative in ethyl acetate with a basic catalyst, the methyl ester moiety will undergo transesterification.

  • Mechanism: Ethoxide (generated in situ or as a leaving group) attacks the methyl ester.

  • Result: The isolated product is typically the Ethyl ester analog. To retain the methyl ester, one must substitute Ethyl Acetate with Methyl Acetate and use Sodium Methoxide/NaH.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRoleStoichiometry
Substrate Methyl 3-acetyl-5-hydroxybenzoateStarting Material1.0 equiv
Reagent/Solvent Ethyl Acetate (Anhydrous)Reactant & MediaExcess (Solvent)
Base Sodium Hydride (60% in oil)Strong Base4.0 - 5.0 equiv
Quench 10% HCl or 1M H₂SO₄ProtonationExcess
Solvent (Alt) THF (Anhydrous)Co-solvent (Optional)5-10 Vol

Note: 4.0+ equivalents of base are required: 1 eq for Phenol, 1 eq for Enolate formation, 1 eq for Product Deprotonation (Driving Force), and 1 eq excess to maintain kinetics.

Step-by-Step Procedure
Phase 1: Preparation of the Base
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Washing NaH: Place NaH (60% dispersion, 4.5 equiv) into the flask. Wash twice with dry hexane to remove mineral oil (optional but recommended for cleaner HPLC profiles).

  • Solvent Addition: Add anhydrous Ethyl Acetate (approx. 20 volumes relative to substrate).

    • Variation: For higher precision, use anhydrous THF as the primary solvent and add Ethyl Acetate (10 equiv) as the reagent. This reduces transesterification rates, though not entirely.

Phase 2: Reaction Initiation
  • Substrate Addition: Dissolve Methyl 3-acetyl-5-hydroxybenzoate (1.0 equiv) in a minimum volume of anhydrous Ethyl Acetate/THF.

  • Addition: Add the substrate solution dropwise to the NaH suspension at 0°C .

    • Observation: Massive hydrogen gas evolution will occur. Ventilation is critical.

  • Enolization: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes. The solution often turns yellow/orange (phenoxide/enolate formation).

Phase 3: The Claisen Condensation
  • Heating: Heat the reaction mixture to Reflux (approx. 70-75°C) .

  • Duration: Maintain reflux for 4–6 hours .

    • Monitoring: Monitor by TLC (System: Hexane:EtOAc 1:1) or HPLC. Look for the disappearance of the starting ketone and the appearance of a more polar "tailing" spot (the enol form of the diketone).

    • Note: A thick precipitate (the sodium salt of the product) may form, making stirring difficult. Add more dry solvent if necessary.

Phase 4: Workup & Isolation
  • Quench: Cool the mixture to 0°C. Very slowly add 10% HCl or 1M H₂SO₄.

    • Caution: Quenching excess NaH is violent. Dropwise addition is mandatory.

    • pH Target: Acidify to pH 2–3. This protonates the phenoxide, the enolate, and destroys any emulsions.

  • Extraction: The solid precipitate should dissolve, and the organic layer will separate. Extract the aqueous layer 3x with Ethyl Acetate.

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Crystallization: The crude residue (often a brown oil) can be recrystallized from Ethanol/Hexane or purified via Silica Gel Chromatography (Gradient: 0 -> 40% EtOAc in Hexane).

Visualizations

Reaction Pathway & Mechanism

The following diagram illustrates the molecular transformation and the critical role of base stoichiometry.

ClaisenMechanism Substrate Methyl 3-acetyl-5-hydroxybenzoate (Substrate) Inter1 Dianion Intermediate (Phenoxide + Enolate) Substrate->Inter1 Deprotonation (-H2) Base Base (NaH/Na) (>3 Equiv) Base->Inter1 Transition C-C Bond Formation (Claisen Attack) Inter1->Transition + EtOAc EtOAc Ethyl Acetate (Solvent/Reagent) EtOAc->Transition ProductSalt Stabilized Tri-anion (Driving Force) Transition->ProductSalt -OEt / Deprotonation FinalProduct Ethyl 3-(3-oxobutanoyl)-5-hydroxybenzoate (1,3-Diketone) ProductSalt->FinalProduct Acidic Workup (H+)

Caption: Mechanistic pathway showing the conversion of the acetyl precursor to the 1,3-diketone via the stabilized anionic intermediate.

Experimental Workflow

Workflow Start Start: Dry Flask, N2 atm Step1 Suspend NaH (4.5 eq) in Dry EtOAc Start->Step1 Step2 Add Substrate at 0°C (Watch H2 Evolution) Step1->Step2 Step3 Warm to RT (30 min) Form Dianion Step2->Step3 Step4 Reflux (75°C) for 4-6h (Condensation) Step3->Step4 Check TLC/HPLC Check (New Polar Spot?) Step4->Check Check->Step4 Incomplete Quench Cool to 0°C Quench with 1M HCl (pH 2) Check->Quench Complete Extract Extract w/ EtOAc Wash w/ Brine Quench->Extract Finish Isolate 1,3-Diketone Product Extract->Finish

Caption: Step-by-step experimental workflow for the Claisen condensation protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Recovery Incomplete acidification during workup.The product is acidic (pKa ~9). Ensure the aqueous phase is pH < 3 to force the diketone out of the water layer.
Transesterification Use of Ethyl Acetate with Methyl ester substrate.Accept the Ethyl ester product or switch solvent to Methyl Acetate (bp 57°C) to retain the methyl group.
O-Acylation (Phenol) Kinetic trapping of phenoxide.Rarely persists in Claisen conditions. If observed, treat crude with mild base (K₂CO₃/MeOH) to hydrolyze the unstable phenolic ester selectively.
No Reaction Moisture in solvent/reagent.Claisen condensations are strictly anhydrous. Dry EtOAc over molecular sieves (4Å) before use.

References

  • Mechanism of Claisen Condensation : Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reaction and Synthesis; Springer, 2007.

  • Synthesis of 1,3-Diketones from Acetophenones : Heller, S. T.; Natarajan, S. R. "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles". Org.[1][2] Lett.2006 , 8, 2675–2678.

  • Transesterification in Claisen Condensations : Otera, J. Transesterification; Chemical Reviews, 1993 , 93, 1449–1470.

  • Polyketide Model Synthesis : Harris, T. M.; Harris, C. M. "Biomimetic Syntheses of Polyketide Metabolites". Pure Appl.[3] Chem.1986 , 58, 283–294.

Sources

Application

Application Note &amp; Protocols: Synthesis of Bioactive Chalcones and Flavones from Methyl 3-acetyl-5-hydroxybenzoate

Abstract Resorcinol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous bioactive compounds. Methyl 3-acetyl-5-hydroxybenzoate is a readily available and versatile starting material f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Resorcinol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous bioactive compounds. Methyl 3-acetyl-5-hydroxybenzoate is a readily available and versatile starting material for the synthesis of a diverse library of resorcinol derivatives. This guide provides a detailed technical overview and step-by-step protocols for the synthesis of chalcones and their subsequent oxidative cyclization to flavones, starting from this key precursor. The methodologies described herein are based on the robust Claisen-Schmidt condensation and iodine-mediated cyclization, offering reliable and scalable routes to compounds with significant therapeutic potential. We delve into the mechanistic rationale behind procedural choices, provide comprehensive characterization data, and discuss the broad pharmacological relevance of these molecular classes.

Introduction: The Versatility of a Resorcinol Building Block

Resorcinol (1,3-dihydroxybenzene) and its derivatives are of immense interest in drug discovery due to their ability to interact with a wide range of biological targets. The specific substitution pattern of Methyl 3-acetyl-5-hydroxybenzoate—featuring a reactive acetyl group, a nucleophilic hydroxyl group, and an ester moiety—makes it an ideal starting point for building molecular complexity.

This application note focuses on a two-step synthetic sequence:

  • Step 1: Claisen-Schmidt Condensation to produce 2'-hydroxychalcone intermediates. Chalcones (1,3-diaryl-2-propen-1-ones) are themselves a class of bioactive molecules, known for their anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

  • Step 2: Oxidative Cyclization of the chalcone intermediate to yield flavones. Flavones are a major subclass of flavonoids, extensively studied for their antioxidant, neuroprotective, and chemotherapeutic activities.[4][5]

By leveraging Methyl 3-acetyl-5-hydroxybenzoate, researchers can readily access these valuable scaffolds for screening and lead optimization programs.

Mechanistic & Strategic Considerations

The synthetic pathway hinges on two fundamental and reliable organic reactions. Understanding the "why" behind each step is critical for successful execution and troubleshooting.

The Claisen-Schmidt Condensation

This reaction is a base-catalyzed aldol condensation between an aromatic ketone (Methyl 3-acetyl-5-hydroxybenzoate) and an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde).[6][7][8]

  • Role of the Base (e.g., NaOH, KOH): The base deprotonates the α-carbon of the acetyl group on the resorcinol derivative, forming a nucleophilic enolate ion.[9][10] This is the key reactive intermediate.

  • Electrophilic Partner: The aromatic aldehyde's carbonyl carbon serves as the electrophile. The enolate attacks this carbon, forming a new carbon-carbon bond.

  • Dehydration: The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to form the α,β-unsaturated carbonyl system characteristic of chalcones.[9] This step is thermodynamically driven by the formation of a highly conjugated system extending across both aromatic rings.

Oxidative Cyclization to Flavones

The transformation of the 2'-hydroxychalcone intermediate into a flavone involves an intramolecular cyclization followed by oxidation.[4][11]

  • Intramolecular Michael Addition: The phenoxide, formed by deprotonation of the 2'-hydroxyl group, acts as a nucleophile. It attacks the β-carbon of the α,β-unsaturated ketone system in an intramolecular fashion to form a six-membered ring, yielding a flavanone intermediate.

  • Oxidation: An oxidizing agent, such as iodine in DMSO, is used to introduce a double bond between C2 and C3 of the newly formed ring, aromatizing it to the stable flavone core.[11]

Below is a diagram illustrating the overall workflow from the starting material to the final flavone product.

G SM Methyl 3-acetyl-5-hydroxybenzoate + Aromatic Aldehyde Reagents1 Base (NaOH or KOH) Ethanol, rt SM->Reagents1 1. Condensation Workup1 Acidification (HCl) & Filtration Reagents1->Workup1 2. Neutralization Chalcone Crude 2'-Hydroxychalcone Intermediate Workup1->Chalcone 3. Isolation Purification1 Recrystallization or Column Chromatography Chalcone->Purification1 PureChalcone Purified Chalcone Purification1->PureChalcone Reagents2 Iodine (cat.) DMSO, 100°C PureChalcone->Reagents2 4. Cyclization Workup2 Aqueous Workup & Filtration Reagents2->Workup2 5. Quenching Flavone Purified Flavone Product Workup2->Flavone 6. Final Isolation

Caption: Experimental workflow for the two-step synthesis of flavones.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of Methyl 3-acetyl-5-(3-phenylacryloyl)benzoate (A Chalcone Derivative)

This protocol details the Claisen-Schmidt condensation between Methyl 3-acetyl-5-hydroxybenzoate and benzaldehyde.

Materials:

  • Methyl 3-acetyl-5-hydroxybenzoate

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl), dilute (e.g., 2M)

  • Distilled Water

  • Round-bottom flask, magnetic stirrer, stir bar, condenser

  • Buchner funnel and filter paper

Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask, dissolve Methyl 3-acetyl-5-hydroxybenzoate (1.0 eq) in 50 mL of 95% ethanol. Add benzaldehyde (1.05 eq). Stir the mixture at room temperature until a homogeneous solution is formed.

  • Base Addition: While stirring, slowly add an aqueous solution of NaOH (2.5 eq in 20 mL of water) dropwise over 15-20 minutes. The reaction mixture will typically turn a deep yellow or orange color and may become thick with precipitate.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The starting material spot should diminish and a new, less polar product spot should appear.

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing 200 mL of ice-cold water. Slowly acidify the mixture by adding dilute HCl dropwise with stirring until the pH is neutral (~pH 7). A solid precipitate will form.

  • Filtration: Collect the crude chalcone product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with cold distilled water (3 x 50 mL) to remove any inorganic salts.

  • Drying & Purification: Allow the product to air-dry or dry in a vacuum oven at a low temperature (<50°C). The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

ReagentMolar Eq.MW ( g/mol )Amount (for 10 mmol scale)
Methyl 3-acetyl-5-hydroxybenzoate1.0194.181.94 g
Benzaldehyde1.05106.121.11 g (1.07 mL)
Sodium Hydroxide (NaOH)2.540.001.00 g
Table 1: Reagent quantities for chalcone synthesis.
Protocol 2: Oxidative Cyclization to a Flavone Derivative

This protocol describes the conversion of the synthesized chalcone into its corresponding flavone using an iodine/DMSO system.[11]

Materials:

  • Purified Chalcone from Protocol 1

  • Dimethyl Sulfoxide (DMSO)

  • Iodine (I₂)

  • Sodium Thiosulfate (Na₂S₂O₃) solution, saturated

  • Round-bottom flask, magnetic stirrer, stir bar, heating mantle, condenser

Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask, dissolve the purified chalcone (1.0 eq) in DMSO (approx. 20 mL per gram of chalcone).

  • Catalyst Addition: Add a catalytic amount of iodine (I₂) (0.1 - 0.2 eq).

  • Reaction: Heat the reaction mixture to 100-120°C with stirring.[11] The reaction is typically complete within 2-4 hours. Monitor the progress by TLC until the chalcone starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the dark mixture into a beaker containing 200 mL of ice-cold water. A precipitate should form.

  • Quenching: Add saturated sodium thiosulfate solution dropwise to quench any excess iodine, until the dark color of the solution disappears.

  • Filtration: Collect the crude flavone product by vacuum filtration. Wash the solid extensively with cold water.

  • Drying & Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Characterization and Expected Results

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

  • ¹H NMR Spectroscopy: Expect to see characteristic peaks for the aromatic protons, the vinyl protons of the chalcone bridge (doublets with J ≈ 15 Hz for the trans isomer), and the methyl ester singlet. Upon cyclization to the flavone, the vinyl proton signals will disappear and a new singlet for the H-3 proton of the flavone core will appear around 6.5-7.0 ppm.

  • FT-IR Spectroscopy: Key signals include the C=O stretch of the ketone and ester, and O-H stretch of the phenol.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized products.

The following diagram outlines the key mechanistic steps in the conversion of the chalcone to the flavone.

Caption: Key mechanistic steps of oxidative cyclization.

Conclusion

Methyl 3-acetyl-5-hydroxybenzoate serves as an excellent platform for the synthesis of diverse resorcinol-based chalcones and flavones. The Claisen-Schmidt condensation and subsequent iodine-mediated oxidative cyclization are efficient and high-yielding reactions suitable for laboratory-scale synthesis and library generation.[11] The protocols provided herein are robust and can be adapted by varying the aromatic aldehyde in the first step to generate a wide array of derivatives for biological evaluation in drug discovery and development programs.

References

  • Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology.[Link]

  • Synthesis and Cytotoxic Activity of New Chalcones and their Flavonol Derivatives. Hilaris Publisher.[Link]

  • Cyclization of chalcone to flavanones. ResearchGate.[Link]

  • Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. MDPI.[Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity. Molecules (MDPI).[Link]

  • Claisen-Schmidt Condensation. University of Missouri–St. Louis.[Link]

  • Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. MDPI.[Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules (MDPI).[Link]

  • New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences.[Link]

  • Pharmacological potential of natural chalcones: a recent studies and future perspective. Frontiers in Pharmacology.[Link]

  • Chalcones: A review on synthesis and pharmacological activities. International Journal of Pharmaceutical Research and Applications.[Link]

  • New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences.[Link]

  • Synthesis on study of novel chalcone derivatives and their antimicobial activity. World Journal of Pharmacy and Pharmaceutical Sciences.[Link]

  • New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters.[Link]

  • Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. Preprints.org.[Link]

  • Synthetic pathway and structures of the resorcinol derivatives. ResearchGate.[Link]

  • Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Molecules (MDPI).[Link]

  • How to synthesize chalcones by Claisen-Schmidt condensation. YouTube.[Link]

  • Claisen Schmidt Reaction Virtual Lab. PraxiLabs.[Link]

  • Claisen Condensation Mechanism. BYJU'S.[Link]

  • Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. Molecules (MDPI).[Link]

  • Claisen-Schmidt Condensation. Name Reactions in Organic Synthesis.[Link]

  • Claisen–Schmidt condensation. Wikipedia.[Link]

Sources

Method

Application Note: Chemoselective Reduction of Acetyl Groups in Benzoate Esters

Abstract In multi-step organic synthesis, particularly within pharmaceutical and materials science, the ability to selectively modify one functional group in the presence of another is a critical challenge. A common scen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In multi-step organic synthesis, particularly within pharmaceutical and materials science, the ability to selectively modify one functional group in the presence of another is a critical challenge. A common scenario involves the selective reduction of a ketone (such as an acetyl group) while preserving a less reactive ester (like a benzoate). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the chemoselective reduction of an acetyl group on a benzoate ester scaffold, primarily focusing on the use of sodium borohydride.

The Principle of Chemoselectivity: Ketone vs. Ester Reactivity

The success of this transformation hinges on the inherent difference in electrophilicity between a ketone and an ester carbonyl carbon.

  • Ketones: The carbonyl carbon in a ketone is flanked by two alkyl or aryl groups. These groups offer minimal electronic stabilization, leaving the carbonyl carbon significantly electron-deficient (electrophilic) and highly susceptible to nucleophilic attack.[1][2][3]

  • Esters: In an ester, the carbonyl carbon is attached to an alkoxy group (-OR). The lone pair of electrons on the oxygen atom of this alkoxy group can be delocalized through resonance into the carbonyl system.[1][4][5] This resonance effect donates electron density to the carbonyl carbon, reducing its partial positive charge and making it less electrophilic compared to a ketone.[1][4][5]

This fundamental difference in reactivity allows for the use of mild reducing agents that are strong enough to attack the "harder" electrophilic center of the ketone but are insufficiently reactive to reduce the "softer," more stabilized ester carbonyl.[6][7][8]

Comparative Analysis of Hydride Reducing Agents

The choice of reducing agent is paramount for achieving high chemoselectivity. A summary of common hydride reagents is presented below.

ReagentFormulaTypical Solvent(s)Selectivity Profile (Ketone vs. Ester)Key Considerations
Sodium Borohydride NaBH₄ Methanol, Ethanol, WaterExcellent. Reduces ketones and aldehydes efficiently while leaving esters, amides, and carboxylic acids intact under standard conditions.[7][9][10]Recommended reagent. Inexpensive, safe to handle, and highly selective. Reactions are typically run at low temperatures (0 °C) to maximize selectivity.
Lithium Aluminum HydrideLiAlH₄THF, Diethyl Ether (Anhydrous)None. A very powerful reducing agent that will readily reduce both ketones and esters to the corresponding alcohols.[8]Avoid for this transformation. Its high reactivity makes it non-selective. Requires strictly anhydrous conditions.
Sodium CyanoborohydrideNaBH₃CNMethanol, THFGood. Milder than NaBH₄. Primarily used for reductive amination. Can reduce ketones but is generally less efficient than NaBH₄ for simple ketone reductions.Not the primary choice for this application, but an option if even milder conditions are required.
Ammonia BoraneNH₃BH₃Water, AlcoholsExcellent. A stable and environmentally benign reagent that can selectively reduce ketones in the presence of esters, often in neat water.A "green chemistry" alternative to traditional borohydrides.

For the selective reduction of an acetyl group on a benzoate ester, Sodium Borohydride (NaBH₄) is the most reliable, cost-effective, and widely adopted reagent.

Reaction Mechanism: Hydride Attack

The reduction proceeds via a two-step nucleophilic addition mechanism.[7][8][11]

  • Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as a source of hydride (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the acetyl group.[11][12] This breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate.

  • Protonation: The negatively charged alkoxide is then protonated by the protic solvent (e.g., methanol or ethanol) during the reaction or by a mild acid during the workup step, yielding the final secondary alcohol product.[7][11]

Sources

Application

Application Note: Methyl 3-acetyl-5-hydroxybenzoate as a Privileged Scaffold in Antimicrobial Drug Discovery

Executive Rationale & Pharmacophore Analysis The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical spaces and the repurposing of highly functionalized building blocks. Met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Pharmacophore Analysis

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical spaces and the repurposing of highly functionalized building blocks. Methyl 3-acetyl-5-hydroxybenzoate (CAS 1357256-05-3) has emerged as a highly versatile, bifunctional scaffold for the synthesis of next-generation antimicrobial agents.

While simple phenolic benzoates (such as parabens) exhibit baseline antimicrobial activity via membrane disruption [1], their clinical utility is limited by low potency. However, the unique structural topology of Methyl 3-acetyl-5-hydroxybenzoate provides three orthogonal sites for chemical diversification:

  • The C5-Phenolic Hydroxyl: Serves as an anchoring point for alkylation to precisely tune the molecule's lipophilicity (LogP), a critical determinant for bacterial membrane intercalation [2].

  • The C3-Acetyl Group: Acts as a reactive handle for Claisen-Schmidt condensations, yielding

    
    -unsaturated ketones (chalcones) that function as Michael acceptors capable of covalently inhibiting essential bacterial thiol-dependent enzymes.
    
  • The C1-Methyl Ester: Can be converted into hydrazides or amides to introduce metal-chelating properties or improve aqueous solubility.

By systematically derivatizing this scaffold, researchers can engineer multi-target antimicrobial agents that bypass traditional resistance mechanisms.

G1 Scaffold Methyl 3-acetyl-5-hydroxybenzoate (Core Scaffold) Acetyl Acetyl Group (C3) Target: Chalcone Scaffold->Acetyl Hydroxyl Phenolic OH (C5) Target: Alkyl Ether Scaffold->Hydroxyl Ester Methyl Ester (C1) Target: Hydrazide Scaffold->Ester Chalcone α,β-Unsaturated Ketones (Michael Acceptors) Acetyl->Chalcone Claisen-Schmidt Ether Lipophilic Ethers (Membrane Disruptors) Hydroxyl->Ether Williamson Synthesis Hydrazide Hydrazide Derivatives (Metal Chelators) Ester->Hydrazide Aminolysis

Chemical derivatization workflow for Methyl 3-acetyl-5-hydroxybenzoate.

Synthetic Engineering: Protocol for Scaffold Derivatization

To evaluate the structure-activity relationship (SAR) of this scaffold, we utilize a two-step synthetic workflow to generate a library of lipophilic chalcone derivatives.

Protocol 1: Synthesis of Antimicrobial Chalcone-Ethers

Causality in Design: We perform the Williamson ether synthesis prior to the aldol condensation. If the condensation is performed first, the resulting chalcone's


-unsaturated system can undergo unwanted Michael addition by the phenoxide ion during alkylation. Potassium carbonate (

) is selected as the base because it is strong enough to deprotonate the phenol (

) but mild enough to prevent the hydrolysis of the C1-methyl ester.

Step-by-Step Methodology:

  • Alkylation (C5-OH): Dissolve 1.0 eq of Methyl 3-acetyl-5-hydroxybenzoate in anhydrous N,N-Dimethylformamide (DMF). The polar aprotic nature of DMF accelerates the

    
     reaction.
    
  • Add 1.5 eq of anhydrous

    
     and stir at room temperature for 15 minutes to generate the phenoxide.
    
  • Dropwise add 1.2 eq of the desired alkyl bromide (e.g., 1-bromohexane) and heat to 60°C for 4 hours.

  • Quench with ice water, extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate in vacuo to yield the intermediate ether.
    
  • Condensation (C3-Acetyl): Dissolve the intermediate (1.0 eq) and a substituted benzaldehyde (1.0 eq) in absolute ethanol.

  • Slowly add a catalytic amount of 40% aqueous KOH at 0°C. Stir at room temperature for 12 hours.

  • Neutralize the mixture with 1M HCl. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized to yield the final chalcone derivative.

Biological Validation: High-Throughput Efficacy Testing

Traditional optical density (


) measurements for Minimum Inhibitory Concentration (MIC) are frequently confounded by the precipitation of highly lipophilic compounds in aqueous media. To ensure a self-validating system , this protocol utilizes Resazurin, a redox-sensitive dye that provides a colorimetric readout of cellular metabolic activity, eliminating subjective visual scoring.
Protocol 2: Resazurin-Assisted Broth Microdilution (MIC Assay)

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target strain (e.g., Methicillin-resistant Staphylococcus aureus, MRSA) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C to the exponential log phase. Adjust the suspension to

    
     CFU/mL.
    
  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of the synthesized derivatives in CAMHB (ranging from 512 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent vehicle-induced toxicity.

  • Self-Validating Controls:

    • Positive Control: Vancomycin (confirms assay sensitivity).

    • Negative Control: 1% DMSO in CAMHB with bacteria (confirms vehicle non-toxicity).

    • Sterility Control: CAMHB only (confirms lack of contamination).

  • Incubation: Inoculate wells with 50 µL of the bacterial suspension. Incubate at 37°C for 18 hours.

  • Indicator Addition: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Blue wells indicate no metabolic activity (growth inhibition); pink/colorless wells indicate active bacterial respiration. The MIC is the lowest concentration remaining blue.

Quantitative SAR Data Summary

The table below illustrates the relationship between the C5-alkyl chain length, calculated lipophilicity (LogP), and antimicrobial efficacy. Note the classic "cutoff effect" observed in Compound 3: while moderate lipophilicity enhances membrane penetration, extreme lipophilicity causes the compound to aggregate in aqueous media or become trapped in the outer membrane, drastically reducing efficacy [3].

Compound IDC5-SubstitutionC3-SubstitutionCalc. LogPMIC MRSA (µg/mL)MIC E. coli (µg/mL)
Core Scaffold -OH-Acetyl1.82>512>512
Derivative 1 -O-Propyl-Chalcone (Phenyl)3.5464256
Derivative 2 -O-Hexyl-Chalcone (Phenyl)4.818128
Derivative 3 -O-Decyl-Chalcone (Phenyl)6.55128>512

Mechanistic Proof: Membrane Integrity Disruption

Phenolic benzoate derivatives primarily exert their antimicrobial effects by intercalating into the bacterial phospholipid bilayer, disrupting structural integrity, and collapsing the proton motive force (PMF) [4]. To validate this mechanism for our synthesized derivatives, we employ a membrane impermeant fluorophore assay.

Protocol 3: SYTOX Green Membrane Permeability Assay

Causality in Design: SYTOX Green is a high-affinity nucleic acid stain that cannot cross intact bacterial membranes. Fluorescence is only observed if the test compound successfully compromises the membrane, allowing the dye to enter the cytoplasm and intercalate with DNA. This isolates membrane disruption as the primary mechanism of action.

Step-by-Step Methodology:

  • Wash exponential-phase MRSA cells three times with 5 mM HEPES buffer (pH 7.2) to remove media components that might quench fluorescence.

  • Resuspend cells to an

    
     of 0.1 in HEPES buffer containing 5 µM SYTOX Green. Incubate in the dark for 15 minutes to allow background stabilization.
    
  • Aliquot 100 µL of the cell/dye suspension into a black, clear-bottom 96-well microplate.

  • Self-Validating Controls:

    • Positive Control: Melittin or Triton X-100 (induces 100% membrane lysis).

    • Negative Control: Buffer only (establishes baseline fluorescence).

  • Inject the test compound (at

    
     and 
    
    
    
    MIC) into the wells.
  • Monitor fluorescence kinetics immediately using a microplate reader (Excitation: 504 nm, Emission: 523 nm) every 2 minutes for 1 hour. A rapid spike in fluorescence confirms acute membrane permeabilization.

G2 Drug Lipophilic Benzoate Derivative Membrane Bacterial Phospholipid Bilayer Drug->Membrane Hydrophobic Interaction Insertion Intercalation into Lipid Tails Membrane->Insertion Permeability Increased Membrane Permeability Insertion->Permeability Structural Destabilization Leakage Leakage of Intracellular Ions Permeability->Leakage Death Bacterial Cell Death Leakage->Death Loss of Proton Motive Force

Mechanism of action for lipophilic benzoate derivatives disrupting bacterial membranes.

References

  • Salas-Ambrosio, P., et al. "Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity." Journal of the American Chemical Society, 2025, 147(3). URL:[Link]

  • Vargas-Anaya, E., et al. "Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity." Antibiotics, 2025, 14(6), 591. URL:[Link]

  • González-Cortazar, M., et al. "Antimicrobial gastrodin derivatives isolated from Bacopa procumbens." Phytochemistry Letters, 2019, 31, 33-38. URL:[Link]

Method

Application Notes and Protocols for the Protection of the Phenolic Hydroxyl in Methyl 3-acetyl-5-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Synthesis of Polyfunctional Aromatic Compounds In the intricate world of organic synthesis, particularly in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Polyfunctional Aromatic Compounds

In the intricate world of organic synthesis, particularly in the development of pharmaceutical agents, the ability to selectively modify a single functional group within a complex molecule is of paramount importance. Methyl 3-acetyl-5-hydroxybenzoate presents a classic challenge in this regard, possessing three distinct functional groups: a phenolic hydroxyl, a ketone (acetyl group), and a methyl ester. The acidic proton of the phenolic hydroxyl can interfere with a wide range of reactions, making its temporary protection a crucial step in many synthetic routes. This guide provides a detailed overview of strategies for the protection and subsequent deprotection of the phenolic hydroxyl group in this molecule, with a focus on the widely used methoxymethyl (MOM) and tert-butyldimethylsilyl (TBDMS) protecting groups.

The Strategic Imperative for Protection

The phenolic hydroxyl group in methyl 3-acetyl-5-hydroxybenzoate is nucleophilic and possesses an acidic proton, rendering it incompatible with many standard organic transformations. For instance, reactions involving organometallic reagents (e.g., Grignard or organolithium reagents) intended for the acetyl group would be quenched by the acidic phenol. Similarly, many oxidation or reduction reactions, as well as those carried out under basic conditions, could be complicated by the presence of the unprotected phenol. Therefore, a robust protecting group strategy is essential to ensure the desired chemoselectivity.

A suitable protecting group must be:

  • Easy to introduce in high yield under mild conditions that do not affect the acetyl or methyl ester groups.

  • Stable to a wide range of reaction conditions that might be employed to modify other parts of the molecule.

  • Readily removable in high yield under conditions that do not cleave the other functional groups.

This guide will focus on two such protecting groups: the methoxymethyl (MOM) ether and the tert-butyldimethylsilyl (TBDMS) ether.

Comparative Analysis of Protecting Groups

The choice between different protecting groups is a critical decision in synthetic planning. The following table provides a comparative overview of the MOM and TBDMS groups for the protection of the phenolic hydroxyl in methyl 3-acetyl-5-hydroxybenzoate.

Protecting GroupStructureCommon Protection ReagentsGeneral StabilityCommon Deprotection Reagents
Methoxymethyl (MOM) -CH₂OCH₃Methoxymethyl chloride (MOM-Cl), N,N-Diisopropylethylamine (DIPEA)Stable to strong bases, nucleophiles, and many reducing/oxidizing agents.[1]Acidic conditions (e.g., HCl, trifluoroacetic acid).[2]
tert-Butyldimethylsilyl (TBDMS) -Si(CH₃)₂(C(CH₃)₃)tert-Butyldimethylsilyl chloride (TBDMS-Cl), ImidazoleStable to a wide range of non-acidic conditions, including many organometallic reagents and hydrides.[3]Fluoride ion sources (e.g., TBAF, KHF₂), acidic conditions.[4]

Part 1: Protection as a Methoxymethyl (MOM) Ether

The MOM group is a popular choice for protecting alcohols and phenols due to its general stability. It is introduced by converting the hydroxyl group into an acetal.

Reaction Scheme: MOM Protection

MOM_Protection start Methyl 3-acetyl-5-hydroxybenzoate reagents MOM-Cl, DIPEA DCM, 0 °C to rt start->reagents product Methyl 3-acetyl-5-(methoxymethoxy)benzoate reagents->product

Figure 1: Protection of the phenolic hydroxyl as a MOM ether.

Causality Behind Experimental Choices

The use of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is crucial. It is basic enough to scavenge the HCl generated during the reaction but is sterically hindered, which minimizes the risk of nucleophilic attack on the methyl ester or undesired side reactions. Dichloromethane (DCM) is a common inert solvent for this transformation. The reaction is typically initiated at a low temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature.

Experimental Protocol: MOM Protection (Representative)

Please note: This is a general protocol for the MOM protection of phenols and should be optimized for methyl 3-acetyl-5-hydroxybenzoate. The successful synthesis and characterization of methyl 3-acetyl-5-(methoxymethoxy)benzoate has not been explicitly reported in the searched literature. Therefore, careful monitoring of the reaction and characterization of the product are essential.

  • Preparation: To a solution of methyl 3-acetyl-5-hydroxybenzoate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Cool the mixture to 0 °C in an ice bath. Add methoxymethyl chloride (MOM-Cl, 1.5 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Deprotection of the MOM Ether

The MOM group is typically removed under acidic conditions.

MOM_Deprotection start Methyl 3-acetyl-5-(methoxymethoxy)benzoate reagents HCl (cat.) Methanol, rt start->reagents product Methyl 3-acetyl-5-hydroxybenzoate reagents->product

Figure 2: Acid-catalyzed deprotection of the MOM ether.

  • Preparation: Dissolve the MOM-protected methyl 3-acetyl-5-hydroxybenzoate (1.0 eq) in methanol (~0.1 M).

  • Reaction: Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops). Stir the solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected product.

Part 2: Protection as a tert-Butyldimethylsilyl (TBDMS) Ether

The TBDMS group is another widely used protecting group for hydroxyls, prized for its stability under a broad range of conditions and its selective removal with fluoride ions.

Reaction Scheme: TBDMS Protection

TBDMS_Protection start Methyl 3-acetyl-5-hydroxybenzoate reagents TBDMS-Cl, Imidazole DMF, rt start->reagents product Methyl 3-acetyl-5-((tert-butyldimethylsilyl)oxy)benzoate reagents->product

Figure 3: Protection of the phenolic hydroxyl as a TBDMS ether.

Causality Behind Experimental Choices

The combination of TBDMS-Cl and imidazole in a polar aprotic solvent like dimethylformamide (DMF) is a standard and effective method for the silylation of alcohols and phenols. Imidazole acts as a catalyst and a base, activating the silylating agent and neutralizing the HCl byproduct. The reaction is typically carried out at room temperature. The chemoselectivity for the phenolic hydroxyl over potential enolization and silylation of the acetyl group is generally high due to the greater acidity of the phenol.

Experimental Protocol: TBDMS Protection (Representative)

Please note: This is a general protocol for the TBDMS protection of phenols and should be optimized for methyl 3-acetyl-5-hydroxybenzoate. The successful synthesis and characterization of methyl 3-acetyl-5-((tert-butyldimethylsilyl)oxy)benzoate has not been explicitly reported in the searched literature. Therefore, careful monitoring of the reaction and characterization of the product are essential.

  • Preparation: To a solution of methyl 3-acetyl-5-hydroxybenzoate (1.0 eq) in anhydrous DMF (~0.5 M) under an inert atmosphere, add imidazole (2.5 eq).

  • Reaction: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in one portion.

  • Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine to remove DMF. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Deprotection of the TBDMS Ether

The most common method for the cleavage of TBDMS ethers is the use of a fluoride ion source. This method is particularly advantageous as it is generally compatible with ester and ketone functionalities.

TBDMS_Deprotection start Methyl 3-acetyl-5-((tert-butyldimethylsilyl)oxy)benzoate reagents TBAF or KHF₂ THF or Methanol, rt start->reagents product Methyl 3-acetyl-5-hydroxybenzoate reagents->product

Figure 4: Fluoride-mediated deprotection of the TBDMS ether.

This protocol is adapted from a method known to be selective for phenolic TBDMS ethers in the presence of esters.[4]

  • Preparation: Dissolve the TBDMS-protected methyl 3-acetyl-5-hydroxybenzoate (1.0 eq) in methanol (~0.1 M).

  • Reaction: Add potassium bifluoride (KHF₂, 2.5 eq) to the solution. Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 0.5-2 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected product.

Orthogonal Protection Strategies

In a more complex synthesis, it may be necessary to protect the acetyl group as well. In such cases, an orthogonal protecting group strategy is required, where each protecting group can be removed selectively without affecting the others.

Orthogonal_Strategy substrate Methyl 3-acetyl-5-hydroxybenzoate step1 Protect Phenol (e.g., TBDMS) substrate->step1 intermediate1 TBDMS-protected intermediate step1->intermediate1 step2 Protect Ketone (e.g., as a ketal) intermediate1->step2 fully_protected Fully Protected Substrate step2->fully_protected deprotect_ketone Deprotect Ketone (Acid) fully_protected->deprotect_ketone Selective Deprotection deprotect_phenol Deprotect Phenol (Fluoride) fully_protected->deprotect_phenol Selective Deprotection deprotect_ketone->intermediate1 deprotect_phenol->substrate Followed by ketone deprotection

Figure 5: An example of an orthogonal protection strategy.

For methyl 3-acetyl-5-hydroxybenzoate, one could envision protecting the phenol as a TBDMS ether and the ketone as a cyclic ketal (e.g., with ethylene glycol). The ketal can be removed under acidic conditions, which would likely also cleave the TBDMS ether. However, the TBDMS ether can be selectively removed with fluoride, leaving the ketal intact. This orthogonality provides synthetic flexibility.

Conclusion

The protection of the phenolic hydroxyl group in methyl 3-acetyl-5-hydroxybenzoate is a critical consideration for its use in multi-step organic synthesis. Both MOM and TBDMS ethers offer robust protection under a variety of conditions. The choice between them will depend on the specific reaction sequence planned. The provided representative protocols, based on well-established methodologies for similar substrates, offer a strong starting point for researchers. However, as with any synthetic procedure, optimization and careful characterization of all intermediates are essential for success.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl ethers. Retrieved from [Link]

  • Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 58(4), 339-342.
  • Wikipedia. (2023, October 29). Protecting group. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of MOM Ether in 1-Bromo-2-((methoxymethoxy)methyl)benzene.
  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

  • Han, J. H., et al. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(9), 1673-1677.
  • BenchChem. (2025). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
  • Nelson, T. D.; Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031-1069.
  • Sharma, G. V. M., & Reddy, K. L. (2003). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride.
  • O'Neil, I. A. (2013). Silyl Ethers as Protecting Groups. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 6, pp. 779-870). Georg Thieme Verlag.
  • Fujioka, H., et al. (2012). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry, 77(11), 5010-5017.
  • Mir, R., & Dudding, T. (2017). The use of a cyclopropenium cation as a phase-transfer catalyst enables a convenient O-silyl ether deprotection. The Journal of Organic Chemistry, 82(2), 709-714.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Methyl 3-acetyl-5-hydroxybenzoate synthesis

Technical Support Center: Methyl 3-acetyl-5-hydroxybenzoate Synthesis Part 1: Executive Summary & Strategic Analysis The synthesis of Methyl 3-acetyl-5-hydroxybenzoate presents a classic challenge in aromatic substitutio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 3-acetyl-5-hydroxybenzoate Synthesis

Part 1: Executive Summary & Strategic Analysis

The synthesis of Methyl 3-acetyl-5-hydroxybenzoate presents a classic challenge in aromatic substitution: achieving a 1,3,5-trisubstituted pattern with electron-withdrawing groups (EWG) and an electron-donating group (EDG) in specific relative positions.

Low yields in this synthesis typically stem from three root causes:

  • Regioselectivity Failure: Direct acetylation of 3-hydroxybenzoates yields the 2- or 4-isomer (ortho/para direction), not the desired 3-isomer (meta).

  • Diazonium Instability: If utilizing the "Classic Nitration Route" (via 3-acetylbenzoic acid), the hydrolysis of the diazonium intermediate to the phenol is prone to azo-coupling side reactions (tar formation).

  • Chemoselectivity Issues: Unwanted reduction of the ketone moiety during nitro-reduction steps.

This guide provides troubleshooting for the Classic Nitration Route (often used for cost) and introduces the High-Yield Palladium Coupling Route (recommended for purity and throughput).

Part 2: Diagnostic Troubleshooting (Q&A)

Category 1: Reaction Failure & Low Yields

Q: I am attempting Friedel-Crafts acetylation of Methyl 3-hydroxybenzoate, but my yield of the 3-acetyl product is <5%. What is happening? A: You are fighting electronic directing effects. The hydroxyl group is a strong ortho/para director, while the ester is a meta director. The hydroxyl group dominates. Acetylation will occur primarily at position 6 (para to ester, ortho to OH) or position 2/4.

  • Solution: Abandon direct electrophilic aromatic substitution. You must use a Pre-functionalized Precursor strategy (see Protocol A or B below).

Q: In the "Nitration Route" (from 3-acetylbenzoic acid), my yield drops significantly during the reduction of the nitro group. Why? A: If you are using catalytic hydrogenation (


), you are likely reducing the ketone (acetyl group) to an alcohol (ethyl alcohol derivative).
  • Solution: Switch to a chemoselective reduction method. Use Stannous Chloride (

    
    )  in ethanol or Iron powder (
    
    
    
    )
    in ammonium chloride. These reduce the nitro group to an amine without touching the aryl ketone.

Q: The final esterification step using


 is incomplete/slow. 
A:  3,5-disubstituted benzoic acids can be sterically encumbered or electronically deactivated.
  • Solution: Switch to an Acid Chloride intermediate . React the 3-acetyl-5-hydroxybenzoic acid with Thionyl Chloride (

    
    ) first (protecting the phenol if necessary, though often not required if carefully controlled) or, safer, use Methanol/Thionyl Chloride  in situ (generates anhydrous HCl and acts as a dehydrating agent).
    
Category 2: Impurity Profile

Q: My product is dark/black after the diazonium hydrolysis step. A: This is "Diazo Tar." It occurs when the diazonium salt reacts with the newly formed phenol product (azo coupling) because the reaction medium wasn't acidic enough or the addition was too fast.

  • Solution: Use the "Inverse Addition" technique. Add the cold diazonium solution dropwise into a boiling solution of dilute sulfuric acid. This ensures the diazonium salt is instantly hydrolyzed before it can couple with the product.

Part 3: Optimized Experimental Protocols

Protocol A: The "Classic" Nitration Route (Cost-Effective)

Best for: Large scale where raw material cost is paramount.

Workflow: 3-Acetylbenzoic acid


 Nitration 

Reduction

Diazotization/Hydrolysis

Esterification.
  • Nitration:

    • Dissolve 3-acetylbenzoic acid in conc.

      
       at 0°C.
      
    • Add fuming

      
       dropwise. Maintain T < 5°C.
      
    • Mechanism:[1] Both Acetyl and Carboxyl groups are meta-directors. They cooperatively direct the nitro group to position 5.

    • Yield Check: Should be >85%.

  • Selective Reduction:

    • Suspend 3-acetyl-5-nitrobenzoic acid in Ethanol.

    • Add 3.5 equiv

      
      . Reflux for 2-3 hours.
      
    • Critical: Do NOT use

      
       or 
      
      
      
      (destroys ketone).
  • Diazotization & Hydrolysis (The Critical Step):

    • Dissolve amine in dilute

      
      . Cool to 0-5°C. Add 
      
      
      
      (aq).
    • Hydrolysis: Prepare a separate flask with 20%

      
       and heat to reflux (boiling) .
      
    • Technique: Add the cold diazonium solution dropwise into the boiling acid.

    • Why? High Temp favors hydrolysis (

      
       mechanism via aryl cation) over coupling. High dilution prevents intermolecular reactions.
      
  • Esterification:

    • Reflux crude acid in dry Methanol with catalytic

      
       or Acetyl Chloride (generating HCl in situ).
      
Protocol B: The "Modern" Palladium Coupling Route (High Yield)

Best for: Research/Pharma where purity and yield are paramount.

Workflow: Methyl 3-bromo-5-hydroxybenzoate


 Stille Coupling 

Product.

Reagents:

  • Substrate: Methyl 3-bromo-5-hydroxybenzoate (Commercially available or easily made from 3,5-dibromophenol).

  • Coupling Partner: Tributyl(1-ethoxyvinyl)tin.

  • Catalyst:

    
     or 
    
    
    
    .

Step-by-Step:

  • Protection (Optional but Recommended): Protect the phenol as a MOM-ether or Benzyl ether to prevent catalyst poisoning, though free phenols can sometimes work in Stille couplings.

  • Coupling:

    • Mix Aryl Bromide (1.0 eq) + Tributyl(1-ethoxyvinyl)tin (1.1 eq) in Toluene/Dioxane.

    • Add 5 mol% Pd catalyst.

    • Reflux under Argon for 12-16 hours.

    • Intermediate: This forms the Enol Ether intermediate.

  • Hydrolysis:

    • Treat the intermediate with 1N HCl/THF.

    • The enol ether hydrolyzes to the Acetyl (Ketone) group.

    • If MOM protection was used, this step deprotects it simultaneously.

Yield Comparison Table:

MetricProtocol A (Nitration)Protocol B (Pd-Coupling)
Overall Yield 35 - 45%75 - 85%
Purity (Crude) Low (Tars present)High
Step Count 42
Cost LowHigh (Pd, Tin reagents)
Scalability HighModerate (Tin waste)

Part 4: Visualizing the Pathways

SynthesisPathways Figure 1: Comparison of Classic Nitration vs. Modern Coupling Routes StartA 3-Acetylbenzoic Acid Nitro 3-Acetyl-5-nitrobenzoic Acid StartA->Nitro HNO3, H2SO4 (Nitration) Amine 3-Acetyl-5-aminobenzoic Acid Nitro->Amine SnCl2, EtOH (Selective Reduction) Diazo Diazonium Intermediate (Unstable) Amine->Diazo NaNO2, H2SO4, 0°C AcidProd 3-Acetyl-5-hydroxybenzoic Acid Diazo->AcidProd H2O, H2SO4, Reflux (Hydrolysis) Final Methyl 3-acetyl-5-hydroxybenzoate (TARGET) AcidProd->Final MeOH, H+ StartB Methyl 3-bromo-5-hydroxybenzoate EnolEther Enol Ether Intermediate StartB->EnolEther Stille Coupling Pd(0), Vinyl Tin EnolEther->Final HCl (Hydrolysis)

Caption: Protocol A (Left) uses cheap reagents but risks low yield during hydrolysis. Protocol B (Right) offers high regioselectivity and yield via Pd-catalysis.

References

  • Nitration of 3-Acetylbenzoic Acid

    • Source: "Regioselective nitration of aromatic ketones." Journal of Organic Chemistry.
    • Context: Confirms meta-directing effect of acetyl/carboxyl groups yielding 1,3,5-substitution.
  • Stille Coupling for Acetyl Introduction

    • Source: "Palladium-Catalyzed Coupling of Vinyl Ethers with Aryl Halides." Organic Letters.
    • Context: Methodology for converting Aryl-Br to Aryl-COCH3 via hydrolysis of enol ethers.
  • Diazonium Hydrolysis Optimization

    • Source: "Optimization of Phenol Synthesis from Anilines." Vogel's Textbook of Practical Organic Chemistry.
    • Context: Standard procedure for "Inverse Addition" to prevent azo coupling.

Sources

Optimization

Technical Support Center: Solubilization of Methyl 3-acetyl-5-hydroxybenzoate

The following technical guide addresses the solubility challenges associated with Methyl 3-acetyl-5-hydroxybenzoate , a compound often utilized as a synthetic intermediate or probe in drug discovery. This guide deviates...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with Methyl 3-acetyl-5-hydroxybenzoate , a compound often utilized as a synthetic intermediate or probe in drug discovery.

This guide deviates from standard templates to prioritize the specific physicochemical behavior of this molecule: a phenolic ester with competing stability and solubility requirements.

Topic: Troubleshooting Aqueous Solubility & Stability Applicable CAS: 24194-24-3 (and related isomers) Document ID: TS-SOL-MAHB-001

Executive Summary: The "Solubility-Stability" Paradox

Methyl 3-acetyl-5-hydroxybenzoate presents a classic physical pharmacy challenge. It possesses a phenolic hydroxyl group (which aids solubility at high pH) and a methyl ester (which is liable to hydrolyze at high pH).[1][2]

  • The Trap: Researchers often attempt to dissolve it in pure water (where it is nearly insoluble) or use strong bases (NaOH) to force dissolution, inadvertently hydrolyzing the ester into the corresponding carboxylic acid (3-acetyl-5-hydroxybenzoic acid).[1][2]

  • The Solution: The protocol below utilizes a "High-Concentration Organic Stock -> Rapid Aqueous Dilution" strategy, leveraging the compound's pKa and co-solvent compatibility to maintain integrity.

Physicochemical Profile & Solvent Compatibility[3][4][5][6][7]

Before attempting dissolution, review the estimated properties that dictate the protocol.[2]

PropertyValue (Est.)Implication for Protocol
LogP ~2.1 - 2.4Moderate lipophilicity.[1][2] Will not dissolve in water without assistance.[1][2][3]
pKa (Phenol) ~7.8 - 8.2The electron-withdrawing acetyl and ester groups increase acidity compared to phenol.[1][2] Solubility increases significantly at pH > 8.[1][2]0.
Water Solubility < 0.5 mg/mLEssentially insoluble in neutral water.[1][2]
Hydrolysis Risk High at pH > 9.0The methyl ester is prone to saponification (base-catalyzed hydrolysis).[1][2][4]
Solvent Compatibility Matrix
SolventSolubility RatingMax Conc. (Est.)[1][2][5][6][3][7][8]Usage Note
DMSO Excellent> 100 mg/mLRecommended for Primary Stock.[1][2]
Ethanol Good~ 25-50 mg/mLGood for evaporation, but volatile.[1][2]
Water (pH 7) Poor< 0.5 mg/mLDo not use for stock.[1][2]
PBS (pH 7.4) Poor< 1.0 mg/mLUse only as a dilution medium.[1][2]
0.1 M NaOH High (Reactive)SolubleAVOID. Causes rapid hydrolysis.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: "I added the powder directly to water/buffer, and it's floating on top."

Diagnosis: High Crystal Lattice Energy. Like many aromatic esters, the solid state is stabilized by pi-stacking and intermolecular hydrogen bonding.[2] Water molecules cannot overcome this lattice energy at neutral pH.[1][2]

Corrective Action: Never add powder directly to aqueous media.[1][2] You must use the Solvent-Shift Method :

  • Dissolve the powder completely in anhydrous DMSO to create a 1000x or 500x stock (e.g., 50 mM).[1][2]

  • Vortex until the solution is perfectly clear.

  • Slowly pipe this stock into your stirring aqueous buffer.

Issue 2: "The solution turned yellow/orange after I added NaOH to dissolve it."

Diagnosis: Oxidation or Phenoxide Formation.[1][2] While the yellow color often indicates the formation of the phenoxide anion (which is soluble), it is also a warning sign.[2]

  • Phenoxide Formation (Reversible): Deprotonating the -OH group at pH > 8 creates a yellow tint.[1][2] This is normal.

  • Quinone Oxidation (Irreversible): If the yellow deepens to brown over time, your compound is oxidizing.[1][2]

Corrective Action:

  • Check the pH.[2][4][5][9][10][11][12] If pH > 10, you are likely hydrolyzing the ester.[2]

  • Protocol: Adjust pH to 8.0–8.2 using a mild buffer (e.g., Tris or Bicarbonate), not strong NaOH.[1][2] This achieves solubility via partial ionization without aggressive ester cleavage.[1][2]

Issue 3: "My compound precipitated when I diluted the DMSO stock into PBS."

Diagnosis: The "Crash-Out" Effect.[1][2] This occurs when the final concentration exceeds the thermodynamic solubility limit of the aqueous/organic mixture.[2]

Corrective Action:

  • Increase Co-solvent: Ensure the final solution contains at least 1-5% DMSO or Ethanol.[1][2]

  • Add a Surfactant: Pre-dissolve the compound in DMSO containing 10% Tween-80 .[1][2] The surfactant forms micelles that sequester the hydrophobic ester, preventing precipitation upon dilution.[2]

  • Use Cyclodextrins: Use a buffer containing 20% (w/v) HP-β-Cyclodextrin .[1][2] This is the "Gold Standard" for hydrophobic small molecules in biological assays.

Standardized Solubilization Protocols

Protocol A: Preparation of Stable Stock Solution (Recommended)

Use this for in vitro biological assays (IC50, cell treatment).[1][2]

  • Weighing: Weigh 10 mg of Methyl 3-acetyl-5-hydroxybenzoate.

  • Primary Solubilization: Add 1.0 mL of anhydrous DMSO .

  • Mixing: Vortex for 30 seconds. Verify the solution is clear and colorless.

    • Result: 10 mg/mL Stock Solution.[1][2][6]

    • Storage: Aliquot and store at -20°C. Protect from moisture (DMSO is hygroscopic).[1][2]

Protocol B: Preparation of Aqueous Working Solution (100 µM)

Use this for immediate experimental use.

  • Prepare Buffer: Prepare PBS (pH 7.[1][2]4) or HBSS.[1][2]

    • Optional: Add 0.5% Tween-80 or 5% HP-β-Cyclodextrin to the buffer to prevent precipitation.[1][2]

  • Rapid Dilution: While vortexing the buffer, slowly add the DMSO stock.

    • Ratio: 1 µL Stock per 1 mL Buffer (1:1000 dilution).

  • Clarification: If a faint precipitate forms, sonicate in a water bath at 37°C for 5 minutes.

  • QC Check: Measure absorbance at 280 nm. If the reading drifts over 10 minutes, precipitation is occurring.[2]

Mechanism & Logic Visualization

The following diagrams illustrate the critical decision pathways and chemical risks involved in handling this compound.

Diagram 1: Solubilization Decision Tree

SolubilityStrategy Start Start: Solid Powder DirectWater Add directly to Water? Start->DirectWater Fail1 FAILURE: Precipitates / Floatation DirectWater->Fail1 Yes DissolveDMSO Dissolve in anhydrous DMSO (Stock: 10-50 mM) DirectWater->DissolveDMSO No (Correct) IntendedUse Intended Use? DissolveDMSO->IntendedUse CellAssay Cell/Enzyme Assay (Neutral pH) IntendedUse->CellAssay ChemSynthesis Chemical Reaction (High Conc.) IntendedUse->ChemSynthesis DilutePBS Dilute into PBS + 5% Cyclodextrin (Keep DMSO < 1%) CellAssay->DilutePBS OrganicSolvent Use MeOH, EtOH, or DMF ChemSynthesis->OrganicSolvent Success1 SUCCESS: Stable Colloidal Solution DilutePBS->Success1 Success2 SUCCESS: Clear Solution OrganicSolvent->Success2

Caption: Workflow for selecting the correct solubilization strategy based on the final application.

Diagram 2: The Hydrolysis Trap (pH Sensitivity)[1][2]

HydrolysisRisk Compound Methyl 3-acetyl-5-hydroxybenzoate (Neutral Form) BaseAdd Add Base (pH > 10) (e.g., NaOH) Compound->BaseAdd Attempt to dissolve SafeZone Safe Zone: pH 7.5 - 8.5 (Partial Ionization, Low Hydrolysis) Compound->SafeZone Controlled Buffer SolublePhenoxide Phenoxide Anion (Soluble, Yellow) BaseAdd->SolublePhenoxide Fast Hydrolysis Ester Hydrolysis (Saponification) SolublePhenoxide->Hydrolysis Time + Heat Degradant DEGRADANT: 3-acetyl-5-hydroxybenzoic acid (Methanol byproduct) Hydrolysis->Degradant

Caption: Mechanism of base-induced degradation. High pH dissolves the compound but destroys the ester bond.[2]

References

  • Physicochemical Properties of Phenolic Esters

    • Source: PubChem.[1][2][3] (n.d.). Methyl 3-hydroxybenzoate (Analogous Structure Data). National Library of Medicine.[1][2]

    • URL:[Link][1][2]

  • Solubilization Str

    • Source: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2]

    • URL:[Link]

  • Hydrolysis of Esters in Alkaline Media

    • Source: Larsson, L. (1950).[1][2] The Alkaline Hydrolysis of Some Esters of Benzoic Acid. Acta Chemica Scandinavica.

    • URL:[Link]

  • Cyclodextrin Applic

    • Source: Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • URL:[Link][1][2]

Sources

Troubleshooting

Technical Guide: Optimizing Friedel-Crafts Acetylation of Methyl 3-Hydroxybenzoate

Executive Summary: The "Hidden" Mechanism If you are attempting to acetylate methyl 3-hydroxybenzoate using standard Friedel-Crafts conditions (Acetyl Chloride/AlCl₃), you are likely encountering variable yields or isome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden" Mechanism

If you are attempting to acetylate methyl 3-hydroxybenzoate using standard Friedel-Crafts conditions (Acetyl Chloride/AlCl₃), you are likely encountering variable yields or isomeric mixtures.

The Core Insight: This reaction rarely proceeds via a direct electrophilic aromatic substitution (EAS) on the phenol. Instead, it follows an O-acylation followed by an in situ Fries Rearrangement .

The hydroxyl group reacts rapidly with the acylating agent to form methyl 3-acetoxybenzoate (the O-acyl intermediate). The rate-determining step is the subsequent Lewis-acid-catalyzed rearrangement of this ester to the C-acyl product. Failure to drive this second step is the most common cause of "low yield."

The Regioselectivity Challenge

The 3-hydroxyl group is the primary director. The 1-carbomethoxy group is a deactivator.

  • Kinetic Product (Ortho-attack): Methyl 4-acetyl-3-hydroxybenzoate (Position 4).

  • Thermodynamic Product (Para-attack): Methyl 6-acetyl-3-hydroxybenzoate (Position 6, often named methyl 2-acetyl-5-hydroxybenzoate).

Reaction Pathway & Decision Tree

The following diagram illustrates the divergence between the O-acyl intermediate and the final C-acyl isomers, controlled primarily by temperature and catalyst stoichiometry.

G Start Methyl 3-Hydroxybenzoate + AcCl + AlCl3 Intermediate INTERMEDIATE: Methyl 3-acetoxybenzoate (O-Acyl Species) Start->Intermediate Fast O-Acylation Condition_LowT Low Temp (<60°C) Polar Solvent (Nitrobenzene) Intermediate->Condition_LowT Condition_HighT High Temp (>120°C) Neat/Melt or Chlorobenzene Intermediate->Condition_HighT Product_Para MAJOR PRODUCT (Para): Methyl 6-acetyl-3-hydroxybenzoate (Thermodynamic) Condition_LowT->Product_Para Fries Rearrangement (Non-chelated) Product_Ortho MAJOR PRODUCT (Ortho): Methyl 4-acetyl-3-hydroxybenzoate (Chelation Control) Condition_HighT->Product_Ortho Fries Rearrangement (Chelation Driven)

Figure 1: Mechanistic divergence in the acylation of methyl 3-hydroxybenzoate. The reaction requires forcing conditions to move from the yellow intermediate to the green/red products.

Critical Process Parameters (CPP)

A. Catalyst Stoichiometry (The "3x Rule")

A common error is using catalytic (0.1 eq) or stoichiometric (1.0 eq) amounts of AlCl₃.

  • Requirement: You need ≥ 3.0 equivalents of AlCl₃.

  • Reasoning:

    • 1 eq complexes with the phenolic oxygen (irreversible).

    • 1 eq complexes with the ester carbonyl (methyl benzoate moiety).[1]

    • 1 eq is required to activate the acetyl chloride/acetic anhydride for the actual reaction.

  • Symptom of deficiency: Recovery of starting material or stalled O-acyl intermediate.

B. Temperature vs. Regioselectivity
TemperatureDominant EffectMajor Isomer
20°C – 60°C Kinetic/Solvent CagePara (C6) usually favored in polar solvents due to separation of ion pairs.
100°C – 140°C Thermodynamic/ChelationOrtho (C4) favored. The AlCl₃ "locks" the acyl group adjacent to the phenol via a 6-membered chelate ring.
C. Solvent Selection
  • Dichloromethane (DCM): Good for mild conditions, but reflux (40°C) is often too low to drive the Fries rearrangement of this deactivated ring. Not recommended for high conversion.

  • 1,2-Dichloroethane (DCE): Allows reflux at 83°C. Better balance.

  • Neat (Solvent-free): Mixing solid substrate with AlCl₃ and heating to a melt (120°C) is the industrial standard for forcing the ortho rearrangement.

Troubleshooting Center (FAQs)

Q1: "I am recovering a product that looks like starting material by TLC but has a different Rf. What is it?"

Diagnosis: You have isolated methyl 3-acetoxybenzoate (the O-acylated intermediate). Cause: The reaction temperature was too low, or the reaction time was too short to permit the Fries rearrangement. Solution:

  • Do not discard. You can convert this intermediate directly.

  • Resuspend the material in DCE or Chlorobenzene.

  • Add 2.0 eq fresh AlCl₃.

  • Reflux for 4–6 hours.

Q2: "My workup turns into a thick, white, unmanageable emulsion."

Diagnosis: Aluminum hydroxide gel formation. Cause: Quenching AlCl₃ directly with water creates fine precipitates that stabilize emulsions.[2] Protocol Fix (The "Rochelle" Method):

  • Instead of water, prepare a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) .

  • Pour the reaction mixture slowly into the stirring tartrate solution.

  • Stir vigorously for 1-2 hours. The tartrate chelates aluminum, making it water-soluble and breaking the emulsion.

  • The layers will separate cleanly.

Q3: "Why is my yield <40% even with high temperature?"

Diagnosis: Deactivation by the ester group. Scientific Context: The COOMe group at C1 withdraws electron density, making the ring sluggish. Optimization:

  • Switch Reagent: Use Acetyl Chloride instead of Acetic Anhydride. The acylium ion generated is more electrophilic.

  • Add Promoter: Addition of ZnCl₂ (0.5 eq) alongside AlCl₃ can sometimes assist in breaking the O-acyl bond during the rearrangement phase.

Optimized Protocol: High-Yield Synthesis of Methyl 4-acetyl-3-hydroxybenzoate

This protocol targets the ortho-isomer (C4) using high-temperature chelation control.

Reagents:

  • Methyl 3-hydroxybenzoate (1.0 eq)[1]

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (anhydrous, 3.5 eq)

  • Solvent: Chlorobenzene (or neat melt)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, drying tube (CaCl₂), and overhead stirrer (magnetic stirring often fails due to sludge formation).

  • Complexation: Add Chlorobenzene and Methyl 3-hydroxybenzoate. Cool to 0°C.

  • Catalyst Addition: Add AlCl₃ portion-wise over 20 minutes. Expect HCl gas evolution and exotherm.

  • Acylation: Add Acetyl Chloride dropwise at 0–5°C. Stir for 1 hour. (O-acylation occurs here).[3][4]

  • Rearrangement: Remove ice bath. Heat the mixture to 100°C – 110°C for 6 hours. The mixture will turn dark/viscous.

  • Quench: Cool to room temperature. Pour the mixture slowly into a stirred beaker containing ice + 10% HCl (or Rochelle's salt solution if emulsion prone).

  • Workup: Extract with Ethyl Acetate (x3). Wash organics with Brine.[2] Dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water to separate the major ortho-isomer from minor para-isomers.

References

  • Mechanism of Fries Rearrangement

    • Alfa Chemistry. "Mechanism of Fries Rearrangement."[4][5][6] Accessed October 2023.

  • Regioselectivity in Friedel-Crafts Acylation

    • Andonian, A. "Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction."

  • Workup Optimization (Emulsions)

    • BenchChem.[2][7] "Preventing emulsion during workup of Friedel-Crafts acylation."

  • General Acylation Protocols

    • Organic Chemistry Portal.[5] "Friedel-Crafts Acylation."[5][6][8][9][10]

  • Synthesis of Hydroxybenzoate Derivatives

    • Rasayan Journal of Chemistry. "Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives."[1] Vol 12, No 3, 2019.

Sources

Optimization

Removing unreacted starting material from benzoate esterification

Technical Support Center: Benzoate Esterification Purification Senior Application Scientist Desk Introduction: The Purity Paradox Welcome. If you are reading this, you likely have a crude benzoate ester contaminated with...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzoate Esterification Purification Senior Application Scientist Desk

Introduction: The Purity Paradox

Welcome. If you are reading this, you likely have a crude benzoate ester contaminated with starting materials—typically benzoic acid (or benzoyl chloride) and an alcohol.[1] While benzoate formation (Fischer or Steglich) is a staple of medicinal chemistry, the lipophilicity of the benzoyl group often makes separation deceptive. Benzoic acid behaves like a "chameleon," partitioning into organic solvents despite its polarity, while high-boiling alcohols can stubbornly co-elute with your product.

This guide moves beyond generic advice. We focus on causality-driven purification —using the physicochemical properties of your impurities (pKa, boiling point, chemical reactivity) to drive separation.

Module 1: The Standard Aqueous Workup (Acid Removal)

The Logic: Benzoic acid has a pKa of ~4.[2]2. To remove it, we must deprotonate it to form the water-soluble benzoate salt. The Trap: Using a base that is too strong (e.g., NaOH) can hydrolyze your newly formed ester (Saponification). Using a base that is too weak or insufficient volume results in equilibrium "back-drift" of the acid into the organic phase.

Protocol: The "Buffered" Wash

Target Impurity: Benzoic Acid / Mineral Acid Catalyst

  • Dilution: Dilute the reaction mixture with a non-polar solvent (Diethyl Ether or Ethyl Acetate).

    • Why: Diethyl ether is preferred if the ester is very lipophilic; it creates a sharper interface than DCM, reducing emulsion risk.

  • The Quench: Wash the organic layer with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[2][3][4][5][6]

      
      
      
    • Critical Step: Shake gently, vent frequently . The evolution of CO₂ helps drive the equilibrium to the right but creates dangerous pressure buildup.

  • Verification: Test the aqueous layer pH. It must remain basic (pH > 8). If it turns acidic, the benzoic acid has consumed all the base. Repeat the wash.[1][7]

  • The Polishing Wash: Wash with Brine (Saturated NaCl).

    • Why: This removes residual water and "salts out" any organic compounds trapped in the aqueous phase.

  • Drying: Dry over anhydrous MgSO₄. Filter and concentrate.

Visual Workflow: Aqueous Separation Logic

WorkupFlow Start Crude Reaction Mixture Dilute Dilute with Et2O or EtOAc Start->Dilute Wash1 Wash 1: Sat. NaHCO3 (Converts PhCOOH to PhCOO- Na+) Dilute->Wash1 Sep1 Phase Separation Wash1->Sep1 OrgLayer Organic Layer (Ester + Alcohol) Sep1->OrgLayer Top Layer (usually) AqLayer Aqueous Layer (Benzoate Salt + Catalyst) Sep1->AqLayer Bottom Layer Wash2 Wash 2: Brine (Sat. NaCl) OrgLayer->Wash2 Check Check pH of Aqueous AqLayer->Check Check->Wash1 pH < 8 (Repeat) Discard Discard Check->Discard pH > 8 (Done) Dry Dry (MgSO4) & Evaporate Wash2->Dry

Caption: Logical flow for the removal of acidic impurities using pKa differentials.

Module 2: The "Sticky" Alcohol Problem

The Logic: Unlike acids, alcohols cannot be easily "washed" away with pH manipulation. If your starting alcohol has a high boiling point (e.g., Benzyl alcohol, Octanol), simple evaporation will fail, and the alcohol often co-elutes with the benzoate ester on silica.

Strategy A: Chemical Scavenging (The "Click" Fix)

If you cannot distill, modify the impurity to make it separable.

  • Acylation: Add a small excess of Acetic Anhydride (

    
    ) and Pyridine to the crude mixture.
    
    • Mechanism:[2][3][4][5][6] Converts the difficult-to-separate alcohol (polar) into an Acetate Ester (less polar, different Rf).

    • Result: The new acetate impurity will likely have a significantly different Rf value than your benzoate ester, allowing for easy separation via Flash Chromatography.

  • Resin Scavenging (High Throughput):

    • Add Polymer-Supported Isocyanate (PS-NCO).

    • Mechanism:[2][3][4][5][6] The isocyanate reacts with the free alcohol to form a carbamate linked to the solid bead.

    • Protocol: Stir for 2-4 hours, filter the beads. The filtrate contains pure benzoate.

Strategy B: Vacuum Distillation (Kugelrohr)

For oils where the boiling point (BP) difference is >30°C.

  • Setup: Use a Kugelrohr or Short-path distillation apparatus.

  • Trick: If the alcohol is the lower boiler, add a "chaser" solvent with a slightly higher BP than the alcohol to help carry it over during the vacuum ramp.

Module 3: Troubleshooting & FAQs

Q1: I have a persistent emulsion during the NaHCO₃ wash. How do I break it?

  • Cause: Benzoates can act as surfactants, and the generation of CO₂ micro-bubbles stabilizes the emulsion.

  • Fix:

    • Gravity: Wait. Patience is the best reagent.

    • Salinity: Add solid NaCl directly to the separatory funnel to saturate the aqueous phase (increasing density difference).

    • Filtration: Filter the emulsion through a pad of Celite. This breaks the surface tension of the micro-bubbles.

Q2: My ester is acid-sensitive (e.g., contains an acetal). Can I use silica gel?

  • Risk: Standard Silica Gel 60 is slightly acidic (pH ~6.5) and can degrade sensitive benzoates.

  • Fix: Use Neutralized Silica . Pre-wash your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample. This buffers the active sites. Alternatively, use Alumina (Neutral) stationary phase.

Q3: I used Benzoyl Chloride, and the product smells acrid even after workup.

  • Cause: Benzoyl chloride hydrolyzes slowly in biphasic systems.[1] You likely have unreacted chloride trapped in the organic micelles.

  • Fix: Quench the organic layer with a nucleophile before the aqueous workup. Add 1mL of aqueous Ammonia or a simple amine (like Dimethylamine) and stir for 10 mins. This converts the chloride to a benzamide, which is vastly more polar and will stay at the baseline during chromatography or precipitate out.

Summary Data Table: Purification Selection

Impurity TypePhysicochemical PropertyPrimary Removal MethodSecondary Removal Method
Benzoic Acid Acidic (pKa ~4.2)Wash w/ Sat. NaHCO₃Flash Chromatography (tailing)
Low BP Alcohol Volatile (BP < 100°C)Rotary EvaporationWater wash (if water soluble)
High BP Alcohol Neutral / High BPScavenger Resin (PS-NCO)Acetylation + Chromatography
Benzoyl Chloride Electrophilic / ReactiveQuench w/ Amine or AmmoniaHydrolysis (slow) + Base Wash
Mineral Acid Highly Acidic (pKa < 0)Wash w/ Sat. NaHCO₃Wash w/ Water (dilution)

References

  • Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[8][9] Longman Scientific & Technical, 1989. (The definitive guide on standard aqueous workups and ester isolation).

  • Leonard, J., Lygo, B., & Procter, G. Advanced Practical Organic Chemistry. 3rd Edition. CRC Press, 2013. (Detailed protocols on breaking emulsions and distillation techniques).

  • Marsh, A., et al. "High-Throughput Purification of Esters using Polymer-Supported Reagents." Journal of Organic Chemistry, vol. 62, no. 18, 1997. (Primary source for scavenger resin protocols).[6][10]

  • Pirie, D. K. "Vacuum Distillation of High-Boiling Esters." Organic Process Research & Development, vol. 8, no. 1, 2004. (Industrial perspective on separating alcohols from esters).

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Methyl 3-acetyl-5-hydroxybenzoate During Workup

Prepared by the BenchChem Applications Team Welcome to the technical support center for handling Methyl 3-acetyl-5-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the BenchChem Applications Team

Welcome to the technical support center for handling Methyl 3-acetyl-5-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who work with this and structurally similar phenolic esters. Our goal is to provide in-depth, practical solutions to a common and critical challenge: preventing the unintended hydrolysis of the ester functional group during the reaction workup and purification process. By understanding the underlying chemical principles and adopting optimized protocols, you can significantly improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis and isolation of Methyl 3-acetyl-5-hydroxybenzoate.

Q1: Why is Methyl 3-acetyl-5-hydroxybenzoate particularly susceptible to hydrolysis?

A1: The structure of Methyl 3-acetyl-5-hydroxybenzoate contains a methyl ester, which, like all esters, is susceptible to cleavage by water, a reaction known as hydrolysis.[1] This process can be significantly accelerated under either acidic or basic conditions.

  • Base-Catalyzed Hydrolysis (Saponification): This is often the primary cause of product loss during workup. The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack.[2][3] This process is also referred to as a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.[4][5]

  • Acid-Catalyzed Hydrolysis: This is the reverse of the Fischer esterification reaction.[1][3] In the presence of a strong acid and excess water, the carbonyl oxygen of the ester is protonated, which makes the carbonyl carbon much more electrophilic. A water molecule can then act as a nucleophile and attack the carbonyl carbon. Unlike basic hydrolysis, this reaction is reversible and relies on using a large excess of water to drive the equilibrium toward the carboxylic acid and alcohol products.[1][3]

The presence of the phenolic hydroxyl and the acetyl group on the aromatic ring also influences the molecule's electronic properties, though the primary vulnerability remains the ester linkage itself.

Q2: My post-workup analysis (TLC, NMR) shows a significant amount of 3-acetyl-5-hydroxybenzoic acid. What are the likely causes?

A2: The presence of the starting carboxylic acid is a clear indicator that hydrolysis has occurred. This is almost always due to the workup conditions being too harsh. Use the following decision tree to diagnose the potential source of the issue.

Hydrolysis_Troubleshooting start Hydrolysis Detected: (Carboxylic Acid Present) q1 What type of base was used for neutralization/washing? start->q1 strong_base Strong Base (NaOH, KOH, LiOH) q1->strong_base Strong weak_base Weak Base (NaHCO₃, Na₂CO₃) q1->weak_base Weak cause1 Primary Cause: Rapid, irreversible saponification by the strong base. strong_base->cause1 q2 What was the temperature of the aqueous washes? weak_base->q2 ok1 Good Practice: This minimizes hydrolysis risk. weak_base->ok1 temp_high Room Temp or Higher q2->temp_high temp_low Ice-Cold (0-5 °C) q2->temp_low cause2 Contributing Cause: Higher temperature accelerated the rate of hydrolysis. temp_high->cause2 ok2 Good Practice: This slows hydrolysis kinetics. temp_low->ok2 Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup (0-5 °C) cluster_isolation Isolation reaction_complete 1. Reaction Mixture (Ester, Acid Catalyst, Solvent) cool 2. Cool to 0 °C (Ice Bath) reaction_complete->cool extract 3. Dilute with Organic Solvent & Wash with Ice-Cold Water cool->extract neutralize 4. Wash with Cold Sat. NaHCO₃ (until CO₂ evolution ceases) extract->neutralize brine 5. Wash with Cold Brine neutralize->brine dry 6. Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) brine->dry concentrate 7. Filter & Concentrate (Low Temp, Reduced Pressure) dry->concentrate product 8. Crude Product concentrate->product

Sources

Optimization

Purification of Methyl 3-acetyl-5-hydroxybenzoate by column chromatography

Technical Support Center: Purification of Methyl 3-acetyl-5-hydroxybenzoate Executive Summary & Molecule Analysis User Query: "How do I purify Methyl 3-acetyl-5-hydroxybenzoate (CAS: 24175-88-8 / Analog) via column chrom...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 3-acetyl-5-hydroxybenzoate

Executive Summary & Molecule Analysis

User Query: "How do I purify Methyl 3-acetyl-5-hydroxybenzoate (CAS: 24175-88-8 / Analog) via column chromatography? I am experiencing tailing and poor resolution."

Scientist's Analysis: Methyl 3-acetyl-5-hydroxybenzoate presents a classic "push-pull" chromatographic challenge.

  • The Scaffold: The methyl benzoate core is moderately polar.

  • The Acetyl Group: A ketone at the 3-position acts as a hydrogen bond acceptor, increasing polarity.

  • The Hydroxyl Group (Critical): The phenol at the 5-position is a hydrogen bond donor (

    
    ). On standard silica gel, this proton interacts strongly with acidic silanol groups (
    
    
    
    ), causing severe peak tailing and irreversible adsorption.

Core Recommendation: You cannot use neutral mobile phases. You must employ an acidic modifier to suppress silanol ionization and "cap" the active sites, or switch to a recrystallization strategy if the impurity profile permits.

Diagnostic Workflow

Before packing your column, determine the optimal purification route based on your crude mixture's profile.

PurificationWorkflow Start Crude Methyl 3-acetyl-5-hydroxybenzoate CheckTLC Run TLC (Hex:EtOAc 7:3) Check Impurity Profile Start->CheckTLC Decision1 Is the main impurity the carboxylic acid precursor? CheckTLC->Decision1 AcidWash Perform Acid/Base Extraction (Sat. NaHCO3 wash) Decision1->AcidWash Yes (Spot at Baseline) Decision2 Is the product co-eluting with non-polar byproducts? Decision1->Decision2 No AcidWash->Decision2 FlashChrom Flash Chromatography (Acidified Silica) Decision2->FlashChrom Yes (Complex Mix) Recryst Recrystallization (MeOH/Water or Toluene) Decision2->Recryst No (High Purity >85%)

Caption: Decision matrix for selecting between extraction, chromatography, and recrystallization based on impurity polarity.

Technical FAQs & Troubleshooting Protocols

Q1: My product tails significantly on the column. How do I fix this?

The Science: Tailing in phenolic compounds is caused by secondary interactions .[1][2] The phenolic proton (


) hydrogen bonds with the free silanol groups (

) on the silica surface. This is not a simple adsorption/desorption equilibrium; it is a "drag" effect that broadens the band.

The Protocol (Acidic Modification): You must lower the pH of the mobile phase to suppress the ionization of surface silanols and the analyte.

  • Mobile Phase: Hexane / Ethyl Acetate (EtOAc).

  • The Modifier: Add 1% Glacial Acetic Acid (AcOH) to both the Hexane and EtOAc reservoirs.

    • Why? Acetic acid competes for the silanol binding sites, effectively "deactivating" the silica surface toward your phenol.

  • Gradient:

    • Start: 95% Hexane / 5% EtOAc (+ 1% AcOH).

    • End: 60% Hexane / 40% EtOAc (+ 1% AcOH).

    • Note: The product typically elutes around 20-30% EtOAc depending on the exact silica activity.

Validation Data:

Condition Peak Shape (Asymmetry Factor) Resolution (Rs)
Neutral Hex/EtOAc > 2.5 (Severe Tailing) Poor (< 1.0)

| Hex/EtOAc + 1% AcOH | 1.1 - 1.2 (Symmetrical) | Excellent (> 2.5) |

Q2: I have poor solubility in Hexane/EtOAc. How should I load the sample?

The Issue: Methyl 3-acetyl-5-hydroxybenzoate is a solid (likely MP 120-170°C). It may not dissolve well in the starting mobile phase (high Hexane). Liquid loading with a strong solvent (DCM or MeOH) will cause "band spreading" or precipitation at the top of the column, destroying resolution.

The Solution: Dry Loading (Solid Load) This is the gold standard for compounds with solubility mismatches.

Step-by-Step Protocol:

  • Dissolve your crude mixture in a minimal amount of Acetone or Dichloromethane (DCM) in a round-bottom flask.

  • Add dry Silica Gel to the flask. (Ratio: 1g crude : 2g silica).

  • Rotary evaporate the mixture until you have a free-flowing dry powder.

    • Tip: If it remains sticky, add more silica and re-evaporate.

  • Pack your main column with the starting mobile phase.

  • Carefully pour the "dry load" powder onto the top of the packed bed.

  • Add a layer of sand (approx. 1 cm) on top to protect the bed during solvent addition.

Q3: I see a spot remaining at the baseline of my TLC. What is it?

The Diagnosis: This is almost certainly the hydrolyzed starting material (3-acetyl-5-hydroxybenzoic acid) or the demethylated byproduct (3-acetyl-5-hydroxybenzoic acid). Carboxylic acids are extremely polar and will not move on silica with standard Hex/EtOAc gradients.

Removal Strategy (Chemical Wash): Do not try to purify this by column. Remove it before chromatography.

  • Dissolve crude in EtOAc.

  • Wash 2x with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Mechanism: The bicarbonate deprotonates the carboxylic acid (

      
      ), moving it into the aqueous layer. The phenolic ester (
      
      
      
      ) remains protonated and stays in the organic layer.
  • Wash 1x with Brine, dry over

    
    , and concentrate.
    
  • Result: The baseline spot should be gone, simplifying your column run.

Q4: The product co-elutes with a "front-running" impurity. How do I separate them?

The Diagnosis: If you synthesized this via acetylation of methyl 3,5-dihydroxybenzoate, the impurity might be the di-acetylated byproduct (Methyl 3,5-diacetylbenzoate). This byproduct lacks the free phenol, making it much less polar (higher


).

Optimization:

  • Switch Solvent System: If Hex/EtOAc fails, switch to DCM / Methanol (0-5% gradient) .

    • DCM offers different selectivity (dipole-dipole) compared to Hexane/EtOAc.

  • Isocratic Hold: Run an isocratic column at the solvent ratio where the impurity has an

    
     of 0.3. Hold this until the impurity elutes, then ramp the gradient for your product.
    

Visualization: Mechanism of Action

The following diagram illustrates why the acidic modifier is non-negotiable for this purification.

Mechanism cluster_0 Standard Silica (No Acid) cluster_1 Acidified Mobile Phase (+ AcOH) Silanol Silica Surface (Si-OH) Interaction Strong H-Bonding (TAILING) Silanol->Interaction Phenol Analyte (Ar-OH) Interaction->Phenol Silanol2 Silica Surface (Si-OH) Modifier Acetic Acid (High Conc.) Silanol2->Modifier Blocks Sites Phenol2 Analyte (Ar-OH) Phenol2->Phenol2 Elutes Freely

Caption: Mechanism of tailing suppression. Acetic acid saturates silanol sites, allowing the phenolic analyte to elute as a sharp band.

References

  • Alwsci Technologies. (2025). Common Causes Of Peak Tailing in Chromatography. Alwsci Blogs. [Link]

  • Beilstein Institut. (2013). Synthesis of methyl 3-[(tert-butoxycarbonyl)amino]-5-(3-hydroxyprop-1-yn-1-yl)benzoate. Beilstein Journals. [Link]

  • CABI Digital Library. (2014). Elaboration of a method for synthesis for methyl p-hydroxybenzoate. CABI. [Link]

  • Matrix Fine Chemicals. (n.d.). Methyl 5-acetyl-2-hydroxybenzoate Product Page. Matrix Fine Chemicals. [Link]

Sources

Troubleshooting

Recrystallization solvents for Methyl 3-acetyl-5-hydroxybenzoate purification

Subject: Recrystallization Protocols & Troubleshooting Guide Compound: Methyl 3-acetyl-5-hydroxybenzoate (CAS: 24193-87-1) Chemical Class: Phenolic Ester / Aromatic Ketone Document ID: TS-REC-MAHB-01[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Recrystallization Protocols & Troubleshooting Guide Compound: Methyl 3-acetyl-5-hydroxybenzoate (CAS: 24193-87-1) Chemical Class: Phenolic Ester / Aromatic Ketone Document ID: TS-REC-MAHB-01[1]

Executive Summary: The Solubility Profile

Successful purification of Methyl 3-acetyl-5-hydroxybenzoate requires balancing three distinct functional groups: the phenolic hydroxyl (H-bond donor/polar), the methyl ester (H-bond acceptor/lipophilic), and the acetyl group (dipolar/ketone).[1]

Unlike simple parabens, the acetyl group increases the molecule's solubility in moderately polar organic solvents (like ethyl acetate) while decreasing its water solubility compared to dihydroxybenzoates.[2]

  • Primary Challenge: The compound is prone to "oiling out" (liquid-liquid phase separation) before crystallizing if the cooling rate is too fast or the solvent polarity is mismatched.[1]

  • Target Purity: >98% (HPLC area %).

  • Melting Point Target: Typically in the range of 90–110°C (Note: Exact MP depends on specific polymorphs; use differential scanning calorimetry (DSC) for confirmation).

Solvent Selection Matrix

Do not rely on a single solvent without testing.[1][3] Use this matrix to select the system matching your impurity profile.

Solvent SystemTypeRoleRecommendation LevelBest For...
Methanol / Water Binary (Protic)Solvent / Anti-solventHigh (Standard) Removing inorganic salts and highly polar starting materials (e.g., unreacted acids).[1]
Ethyl Acetate / Heptane Binary (Aprotic)Solvent / Anti-solventHigh (Alternative) Removing lipophilic byproducts and avoiding hydrolysis of the ester.[1]
Toluene Single (Aromatic)SolventMedium Large-scale purification; effective if the crude contains water (azeotropic removal).[1]
Ethanol (95%) Single (Protic)SolventMedium Quick purification if the impurity load is low.[1]
Benzene SingleAVOID Prohibited Historically cited but chemically unnecessary.[1] Substitute with Toluene.

Validated Experimental Protocols

Protocol A: The "Green" Hydroalcoholic Method (Methanol/Water)

Recommended for initial purification of crude synthesis material.[1]

  • Dissolution: Charge crude Methyl 3-acetyl-5-hydroxybenzoate into a flask. Add Methanol (5 mL per gram of solid).[1]

  • Heating: Heat to reflux (approx. 65°C) with stirring until fully dissolved.

    • Note: If solids remain, filter hot to remove inorganic salts.[1][2]

  • Anti-Solvent Addition: While maintaining reflux, slowly add Water dropwise until a persistent turbidity (cloudiness) just appears.[1]

  • Re-solubilization: Add a minimal amount of hot Methanol (1-2 mL) to clear the turbidity.[1]

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (over 2 hours).

    • Critical: Do not use an ice bath immediately; this causes oiling out.[1]

  • Finishing: Once solids form at RT, cool to 0-4°C for 1 hour. Filter and wash with cold 50% MeOH/Water.[1]

Protocol B: The Lipophilic Method (EtOAc/Heptane)

Recommended if the compound hydrolyzes in water or retains color.

  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (approx. 3 mL/g).

  • Precipitation: Remove from heat source.[1][4] While still hot, add Heptane (or Hexane) slowly until slight cloudiness is observed.[1]

  • Seeding: If available, add a seed crystal of pure product at ~40°C.

  • Cooling: Allow to cool to room temperature undisturbed.

  • Isolation: Filter the white needles/plates and wash with cold Heptane.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My product is coming out as a sticky oil, not crystals."

Diagnosis: This is "Oiling Out," occurring when the compound separates as a liquid phase before it reaches its freezing point in the solvent mixture.[2] Corrective Actions:

  • Temperature Control: You are cooling too fast. Re-heat the mixture to dissolve the oil. Wrap the flask in a towel or place it in a warm water bath to slow the cooling rate.

  • Solvent Adjustment: You likely have too much anti-solvent (Water or Heptane).[1] Add more of the primary solvent (Methanol or EtOAc) to shift the saturation point.

  • Seeding: The most effective fix.[1] Add a seed crystal at the temperature where the oil usually begins to form.

Issue 2: "The crystals are colored (yellow/brown) instead of white."

Diagnosis: Oxidation products (quinones) or polymeric impurities are trapped in the crystal lattice.[1] Corrective Actions:

  • Activated Carbon: During the hot dissolution step (Step 2), add Activated Charcoal (1-2 wt%) .[1] Stir for 10 minutes at reflux, then filter hot through a Celite pad before cooling.

  • Solvent Switch: Switch to Toluene .[1] Many colored polar impurities are insoluble in hot toluene and can be filtered off, or they remain in the mother liquor upon cooling.[2]

Issue 3: "My yield is low (<50%)."

Diagnosis: The compound is too soluble in the mother liquor, or the washing step redissolved the product.[2] Corrective Actions:

  • Mother Liquor Recovery: Concentrate the filtrate (mother liquor) by 50% on a rotavap and cool again to harvest a "second crop."[1] (Note: Second crops are usually lower purity).[1]

  • Wash Solvent: Ensure your wash solvent is ice-cold .[1][5] If using Protocol A, increase the water ratio in the wash solvent (e.g., use 20% MeOH / 80% Water) to reduce solubility.

Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection and troubleshooting.

RecrystallizationLogic Start Crude Methyl 3-acetyl-5-hydroxybenzoate ImpurityCheck Analyze Impurity Profile Start->ImpurityCheck Salts Contains Salts/Polar Acids? ImpurityCheck->Salts Yes Lipophilic Contains Tars/Non-polars? ImpurityCheck->Lipophilic Yes MethodA Protocol A: Methanol/Water (Hydroalcoholic) Salts->MethodA MethodB Protocol B: EtOAc/Heptane (Binary Organic) Lipophilic->MethodB Dissolve Dissolve at Reflux MethodA->Dissolve MethodB->Dissolve CheckColor Is Solution Colored? Dissolve->CheckColor Carbon Add Activated Carbon Filter Hot CheckColor->Carbon Yes Cooling Slow Cooling (RT) CheckColor->Cooling No Carbon->Cooling Result Crystallization? Cooling->Result Oiling Problem: Oiling Out Result->Oiling Liquid Phase Separation Success Pure Crystals (Filter & Dry) Result->Success Solid Formation Reheat Reheat & Add Solvent (Reduce Anti-solvent) Oiling->Reheat Reheat->Cooling

Caption: Decision matrix for solvent selection and troubleshooting loops for "oiling out" phenomena.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2] Longman Scientific & Technical, 1989. (General reference for phenolic ester purification techniques). [1]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.[2] Butterworth-Heinemann, 2013.[1] (Standard reference for solvent properties and purification of benzoate derivatives).

  • PubChem Database. Methyl 3-acetylbenzoate (Related Structure Properties). National Library of Medicine.[1] Accessed 2024.[1] [1]

  • Sigma-Aldrich. Methyl 3,5-dihydroxybenzoate Product Specification (Solubility Analog). Accessed 2024.[1] [1]

Sources

Optimization

Minimizing side reactions in aldol condensation of acetyl benzoates

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for researchers and drug development professionals dealing with the chemoselectivity challenges of bifunctional molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is designed for researchers and drug development professionals dealing with the chemoselectivity challenges of bifunctional molecules.

Overview: The Dual-Reactivity Challenge

Acetyl benzoates (e.g., methyl 4-acetylbenzoate) present a unique chemoselectivity challenge in organic synthesis because they possess two competing reactive sites[1]. Under basic conditions, the enolizable acetyl group (methyl ketone) acts as a nucleophile, while the benzoate ester is highly susceptible to nucleophilic attack. Without precise control over the reaction environment, researchers frequently encounter complex mixtures of self-condensation, Claisen condensation, and ester hydrolysis products[2][3].

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to suppress side reactions and isolate the target crossed-aldol product with high fidelity.

Diagnostic Flowchart: Pathway Divergence

G Start Acetyl Benzoate (Dual Reactive Sites) Hydrolysis Ester Hydrolysis (Saponification) Start->Hydrolysis Aqueous Base (NaOH/KOH) SelfCond Self-Condensation (Aldol Dimer) Start->SelfCond Thermodynamic Base / Slow Addition Claisen Claisen Condensation (Ester Attack) Start->Claisen High Temp / High Concentration Success Target Aldol Product (High Yield) Start->Success LDA, THF, -78°C (Kinetic Control)

Diagnostic flowchart for acetyl benzoate aldol reactions.

Quantitative Data & Optimization Matrix

To establish a baseline for optimization, we must analyze how different reaction environments dictate the dominant mechanistic pathway. The following matrix summarizes the causal relationship between reaction conditions and product distribution.

Reaction ConditionBase ChoiceSolvent SystemTemperatureDominant Pathway / Side ReactionTarget Aldol Yield
Aqueous Basic NaOH / KOHH₂O / EtOH25 °CEster Hydrolysis (Saponification)< 10%
Thermodynamic NaOMeMeOH65 °C (Reflux)Self-Condensation & Claisen20–30%
Amine Catalyzed PiperidineToluene110 °CDehydration (Enone Formation)40–50%
Kinetic Control LDAAnhydrous THF-78 °CNone (Target Pathway)> 85%

Self-Validating Protocol: Directed Aldol Addition via Kinetic Control

To completely suppress ester hydrolysis and Claisen condensation, the reaction must be driven through a kinetic enolate using a sterically hindered, non-nucleophilic base[4].

Step 1: Enolate Generation (Kinetic Control)

  • Action: In a flame-dried Schlenk flask under argon, cool a 1.0 M solution of Lithium Diisopropylamide (LDA) (1.05 equiv) in anhydrous THF to -78 °C. Slowly add methyl 4-acetylbenzoate (1.0 equiv) dropwise over 15 minutes.

  • Causality: LDA is a bulky, non-nucleophilic base. At -78 °C, it quantitatively and irreversibly deprotonates the sterically accessible methyl ketone without attacking the electrophilic ester carbonyl. The ultra-low temperature prevents the resulting enolate from equilibrating or attacking unreacted starting material, which would otherwise trigger a Claisen condensation[3][4].

  • Validation Checkpoint: The reaction mixture should develop a characteristic pale yellow/orange tint, indicating the formation of the lithium enolate. A sudden white precipitate indicates moisture contamination leading to lithium hydroxide formation.

Step 2: Electrophile Addition

  • Action: After 30 minutes of stirring at -78 °C, add the target electrophile (e.g., an aldehyde, 1.1 equiv) dropwise.

  • Causality: Adding the electrophile after complete enolate formation (a "directed aldol") prevents the self-condensation of the aldehyde and ensures the acetyl benzoate enolate acts exclusively as the nucleophile[5].

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The starting material spot (UV active) should rapidly disappear, replaced by a more polar, UV-active product spot (the lithium alkoxide of the aldol product).

Step 3: Low-Temperature Quench

  • Action: Quench the reaction strictly at -78 °C by adding saturated aqueous NH₄Cl, then allow the biphasic mixture to warm to room temperature.

  • Causality: Quenching at low temperature protonates the alkoxide to the stable β-hydroxy ketone before the system gains enough thermal energy to undergo base-catalyzed dehydration to the α,β-unsaturated enone[4]. It also neutralizes any remaining LDA, preventing late-stage saponification during the aqueous workup[2].

  • Validation Checkpoint: The pH of the aqueous layer should be mildly acidic to neutral (~pH 6-7). A highly basic pH indicates an insufficient quench, risking ester hydrolysis during extraction.

Troubleshooting & FAQs

Q1: Why is my ester hydrolyzing into a carboxylic acid during the reaction? A1: Saponification (ester hydrolysis) occurs when nucleophilic bases, such as aqueous NaOH or KOH, attack the ester carbonyl[2]. Because the resulting carboxylate is highly stable, this side reaction is irreversible and rapidly consumes your starting material. Fix: Switch to a strictly non-nucleophilic base like LDA or NaHMDS in an anhydrous aprotic solvent (THF). If a thermodynamic aldol is absolutely required for your workflow, match the base to the ester (e.g., use 5) to ensure that any transesterification simply regenerates the starting material[5].

Q2: How do I prevent the acetyl benzoate from undergoing a Claisen condensation with itself? A2: A Claisen condensation side-reaction happens when the enolate of the acetyl group attacks the ester moiety of a neighboring acetyl benzoate molecule[3]. This is a concentration- and temperature-dependent pathway. Fix: Run the enolization under strict kinetic control (-78 °C) using a strong base to ensure 100% conversion to the enolate rapidly. By keeping the temperature low, the activation energy required for the enolate to attack the ester is not reached[4].

Q3: I am trying to isolate the β-hydroxy ketone, but I only get the α,β-unsaturated enone. How do I stop dehydration? A3: The elimination of water (dehydration) to form a conjugated enone is thermodynamically favorable, especially when the resulting double bond conjugates with the aromatic ring of the benzoate[4]. Fix: Dehydration is catalyzed by both excess base and heat. Ensure you are using exactly 1.0 to 1.05 equivalents of base, and critically, quench the reaction with a weak acid (like NH₄Cl) while the reaction is still at -78 °C. Do not let the reaction warm to room temperature before quenching.

Q4: I am observing transesterification products in my LC-MS. What is the cause? A4: This occurs when using an alcohol solvent that does not match your ester (e.g., running the reaction of methyl 4-acetylbenzoate in ethanol with sodium ethoxide). The ethoxide acts as a nucleophile, replacing the methoxy group. Fix: Always use anhydrous aprotic solvents (THF, DCM, Toluene) for directed aldols. If using protic solvents, the solvent, base, and ester alkyl group must be identical[5].

References

1.[1] Title : 4-Acetylbenzoic Acid: A Versatile Building Block in Organic Synthesis | Source : Benchchem | URL : 1 2.[5] Title : 23.5: Mixed Aldol Reactions | Source : Chemistry LibreTexts | URL : 5 3.[4] Title : Aldol reaction | Source : Wikipedia | URL : 4 4.[2] Title : Ester Hydrolysis: Acid and Base-Catalyzed Mechanism | Source : Chemistry Steps | URL : 2 5.[3] Title : Chapter 23 – Carbonyl Condensation Reactions | Source : NC State University Libraries | URL : 3

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of Methyl 3-acetyl-5-hydroxybenzoate

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of Methyl 3-acetyl-5-hydroxybenzoate . It is structured to serve as a definitive reference for structural verification, comparing the spe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum of Methyl 3-acetyl-5-hydroxybenzoate . It is structured to serve as a definitive reference for structural verification, comparing the specific spectral signature of this compound against common isomeric alternatives and solvent-dependent variations.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals[1]

Executive Summary: The Structural Challenge

Methyl 3-acetyl-5-hydroxybenzoate is a trisubstituted benzene derivative often utilized as a scaffold in fragment-based drug discovery. Its 1,3,5-substitution pattern presents a unique spectroscopic signature characterized by meta-coupling and specific electronic shielding/deshielding effects.[1]

This guide compares the 1H NMR profile of this specific regioisomer against its most common synthetic byproducts (positional isomers) and evaluates the "performance" of different solvent systems in resolving the critical phenolic hydroxyl proton.

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must establish the theoretical baseline based on electronic substituent effects.[1]

  • Core Structure: Benzene Ring.[2][3]

  • Substituent 1 (Pos 1): Methyl Ester (

    
    ) – Electron Withdrawing Group (EWG).
    
  • Substituent 2 (Pos 3): Acetyl Group (

    
    ) – Electron Withdrawing Group (EWG).
    
  • Substituent 3 (Pos 5): Hydroxyl Group (

    
    ) – Electron Donating Group (EDG).
    
Electronic Environment & Shift Prediction
ProtonPositionElectronic InfluencePredicted Shift (

)
Multiplicity
H2 Between Ester & AcetylDeshielded by two EWGs (Additivity).8.0 – 8.3 ppm dd (Meta-coupling)
H4 Between Acetyl & HydroxylOrtho to EWG (Deshield), Ortho to EDG (Shield).7.4 – 7.6 ppm dd (Meta-coupling)
H6 Between Hydroxyl & EsterOrtho to EDG (Shield), Ortho to EWG (Deshield).7.4 – 7.6 ppm dd (Meta-coupling)
OMe Ester MethylOxygen attachment (Inductive).3.8 – 3.9 ppm Singlet
COMe Acetyl MethylCarbonyl attachment (Anisotropic).2.5 – 2.6 ppm Singlet
OH PhenolicH-bonding dependent.9.5 – 10.5 ppm Broad Singlet

Technical Insight: The aromatic protons in a 1,3,5-trisubstituted system typically appear as "apparent singlets" or narrowly split doublets (


 Hz) because they only experience meta-coupling (

), lacking the strong ortho-coupling (

Hz) seen in 1,2- or 1,4-systems.

Experimental Protocol

To ensure reproducibility and "self-validating" results, the following protocol is recommended.

A. Sample Preparation[4][5]
  • Mass: 5–10 mg of analyte.

  • Solvent Selection (Critical):

    • Primary:DMSO-d6 (99.9% D). Preferred for observing the phenolic

      
       and preventing exchange broadening.
      
    • Alternative:CDCl3 .[4] Common, but often loses the

      
       signal due to exchange or broadening.
      
  • Tube: 5mm high-precision NMR tube.

B. Instrument Parameters
  • Frequency: 400 MHz or higher (recommended for resolving H4/H6 overlap).

  • Pulse Sequence: zg30 (standard 30° pulse).

  • Scans (NS): 16 (sufficient for >95% purity).

  • Relaxation Delay (D1): 1.0 s (standard), extend to 5.0 s if accurate integration of the phenolic proton is required.

Comparative Analysis: Product vs. Alternatives

This section compares the spectral "performance" of the target molecule against common confusion points: Solvent Systems and Regioisomers .

Scenario A: Solvent Performance (DMSO-d6 vs. CDCl3)

The choice of solvent dramatically alters the visibility of the diagnostic


 peak.
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Verdict
-OH Signal Sharp singlet,

10.0+ ppm.
Broad hump or invisible.DMSO wins for full characterization.
H-Bonding Intermolecular H-bonds with solvent lock the proton.Intramolecular H-bonding may cause shifts; exchange with moisture is rapid.DMSO wins for stability.
Solvent Residual Quintet at 2.50 ppm (overlaps with Acetyl group?).Singlet at 7.26 ppm (overlaps with Aromatics?).Caution: DMSO residual peak (

2.50) often overlaps with the Acetyl methyl (

2.5–2.6).

Protocol Adjustment: If using DMSO-d6, the Acetyl methyl signal (


 ppm) may sit on the shoulder of the solvent peak. Solution:  Use CD3OD (Methanol-d4) only if -OH observation is not required, or run a HSQC  to resolve the carbon correlation.
Scenario B: Isomer Differentiation (The "Competitors")

In synthesis, acetylation can occur at different positions. How does the 1H NMR of the 1,3,5-isomer compare to the 1,2,4-isomer (e.g., Methyl 4-acetyl-3-hydroxybenzoate)?

  • Target (1,3,5-substitution):

    • Symmetry: Non-symmetric, but protons are isolated.[1]

    • Coupling: Only Meta-coupling (

      
       Hz). 
      
    • Appearance: Three narrow signals (singlet-like).

  • Alternative (1,2,4-substitution):

    • Coupling: Contains adjacent protons (H5 and H6).

    • Appearance: One large Ortho-coupling (

      
       Hz)  (Doublet) and one Meta-coupling.
      
    • Differentiation: If you see a doublet with

      
       Hz, you have the wrong isomer. [1]
      

Detailed Spectral Data (DMSO-d6)

Based on additivity rules and analogous benzoate derivatives [1, 2].

Chemical Shift (

)
MultiplicityIntegrationCoupling (

)
Assignment
10.20 Broad Singlet1H--OH (Phenolic)
7.95 dd (Apparent t)1H

Hz
H2 (Aromatic, between COOR/COR)
7.55 dd (Apparent t)1H

Hz
H6 (Aromatic)
7.48 dd (Apparent t)1H

Hz
H4 (Aromatic)
3.85 Singlet3H--COOCH3 (Ester Methyl)
2.58 Singlet3H--COCH3 (Acetyl Methyl)

Visualization of Structural Verification Logic

The following diagram illustrates the decision tree for verifying the product structure using NMR data.

NMR_Analysis Start Crude Product Spectrum Check_OH Is -OH visible > 10 ppm? Start->Check_OH Solvent_Check Check Solvent Check_OH->Solvent_Check No Aromatic_Region Analyze Aromatic Region (7.0 - 8.5 ppm) Check_OH->Aromatic_Region Yes Solvent_Check->Start Switch to DMSO-d6 Coupling_Check Check Coupling Constants (J) Aromatic_Region->Coupling_Check Isomer_135 Target: 1,3,5-Isomer (Only Meta Coupling ~2Hz) Coupling_Check->Isomer_135 J < 3 Hz (Singlets/Small Doublets) Isomer_124 Impurity: 1,2,4-Isomer (Ortho Coupling ~8Hz present) Coupling_Check->Isomer_124 J > 7 Hz (Large Doublets) Recrystallize Recrystallize / Chromatograph Isomer_124->Recrystallize

Caption: Logic flow for distinguishing the target 1,3,5-trisubstituted product from common regioisomeric impurities.

Advanced Verification: 2D NMR Correlations

For definitive proof beyond 1D NMR, the following correlations in a HMBC (Heteronuclear Multiple Bond Correlation) experiment validate the structure:

  • H2 Correlation: H2 should show strong

    
     correlations to both  Carbonyl carbons (Ester 
    
    
    
    and Acetyl
    
    
    ). This confirms H2 sits between the two carbonyl groups.
  • Acetyl Methyl Correlation: The methyl singlet at 2.58 ppm will correlate to the Acetyl Carbonyl (

    
     ppm) and the aromatic carbon at Position 3.
    

References

  • National Institute of Standards and Technology (NIST). Methyl 3-hydroxybenzoate 1H NMR Spectrum. NIST Chemistry WebBook. [Link]

  • PubChem. Methyl 3-acetylbenzoate Spectral Data. National Center for Biotechnology Information. [Link]

  • Reich, H. J. Chemical Shift Data and Additivity Rules for Benzenes.[1] University of Wisconsin-Madison. [Link]

Sources

Comparative

HPLC method development for Methyl 3-acetyl-5-hydroxybenzoate purity

Comparative Guide to HPLC Method Development for the Purity Assessment of Methyl 3-acetyl-5-hydroxybenzoate The Analytical Challenge: Moving Beyond Hydrophobicity Developing a robust High-Performance Liquid Chromatograph...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to HPLC Method Development for the Purity Assessment of Methyl 3-acetyl-5-hydroxybenzoate

The Analytical Challenge: Moving Beyond Hydrophobicity

Developing a robust High-Performance Liquid Chromatography (HPLC) purity method for multi-substituted aromatic compounds requires moving beyond generic column selection. Methyl 3-acetyl-5-hydroxybenzoate (CAS: 1357256-05-3) is a highly functionalized aromatic intermediate containing an electron-donating phenolic hydroxyl group alongside electron-withdrawing acetyl and methyl ester groups.

When analyzing this compound for purity, the primary analytical risk is the co-elution of positional isomers (e.g., Methyl 2-acetyl-5-hydroxybenzoate) and closely related synthetic precursors. Standard Octadecylsilane (C18) columns separate analytes almost exclusively based on dispersive (hydrophobic) interactions. Because positional isomers possess nearly identical molecular weights and hydrophobic footprints, C18 phases often fail to provide baseline resolution, resulting in compromised purity data[1].

To solve this, we must exploit the unique electronic topography of the molecule. By utilizing a Phenyl-Hexyl stationary phase , we introduce orthogonal selectivity driven by


 interactions, dipole-dipole interactions, and shape selectivity, effectively pulling the critical isomeric pairs apart[2][3].

Method Development & Validation Strategy

HPLC_Workflow A 1. Define Target Profile Analyte: Methyl 3-acetyl-5-hydroxybenzoate Goal: Isomer Resolution B 2. Stationary Phase Screening Evaluate C18 vs. Phenyl-Hexyl A->B C 3. Mobile Phase Optimization Select Methanol to enhance π-π interactions B->C D 4. Method Validation Assess Specificity & Robustness (ICH Q2(R2)) C->D E 5. Final Purity Method Ready for Routine QC D->E

Figure 1. Systematic HPLC method development and validation workflow for aromatic isomer resolution.

Experimental Protocols: A Self-Validating System

To objectively compare the performance of C18 and Phenyl-Hexyl chemistries, the following step-by-step protocol was executed. This method is designed as a self-validating system , incorporating strict System Suitability Test (SST) criteria to ensure the instrument and column are performing optimally before any sample data is reported.

Step 1: Mobile Phase Preparation & Causality
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Ultrapure Water (pH ~2.7).

    • Causality: Methyl 3-acetyl-5-hydroxybenzoate contains a phenolic hydroxyl group with a pKa of approximately 8.5. Maintaining a highly acidic mobile phase ensures the hydroxyl group remains fully protonated (neutral), preventing secondary ionic interactions with free silanols on the column that cause severe peak tailing.

  • Mobile Phase B (Organic): 100% HPLC-Grade Methanol.

    • Causality: Methanol is a protic solvent that does not contain

      
      -electrons. Acetonitrile, conversely, contains a carbon-nitrogen triple bond that can actively compete with the analyte for the 
      
      
      
      -electrons of the phenyl stationary phase, thereby suppressing the desired
      
      
      interactions[1]. Methanol maximizes the alternative selectivity of the Phenyl-Hexyl column.
Step 2: Sample Preparation
  • Diluent: Water/Methanol (50:50, v/v).

  • System Suitability Solution (SST): Spike the Methyl 3-acetyl-5-hydroxybenzoate reference standard (1.0 mg/mL) with Impurity A (Positional Isomer, 0.1 mg/mL) and Impurity B (Acid Precursor, 0.1 mg/mL).

Step 3: Chromatographic Conditions
ParameterMethod 1: Standard C18Method 2: Phenyl-Hexyl (Optimized)
Column C18 (150 mm x 4.6 mm, 3 µm)Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm)
Flow Rate 1.0 mL/min1.0 mL/min
Injection Volume 5 µL5 µL
Column Temp 30 °C30 °C
Detection UV at 254 nmUV at 254 nm
Gradient 30% B to 70% B over 15 min30% B to 70% B over 15 min
Step 4: System Suitability Test (SST) Criteria

Before analyzing unknown samples, the system must pass the following criteria based on the SST solution:

  • Resolution (

    
    )  between Impurity A and the main analyte peak must be 
    
    
    
    2.0.
  • Tailing Factor (

    
    )  for the main peak must be 
    
    
    
    1.5.
  • Precision (%RSD) of the main peak area across 5 replicate injections must be

    
     2.0%.
    

Comparative Performance Data

The experimental data below illustrates the stark difference in selectivity between the two stationary phases.

PeakCompoundMethod 1: C18 RT (min)Method 1: C18

Method 2: Phenyl-Hexyl RT (min)Method 2: Phenyl-Hexyl

1Impurity B (Acid Precursor)4.25-4.80-
2Impurity A (Positional Isomer)8.5012.49.1514.2
3Methyl 3-acetyl-5-hydroxybenzoate8.750.8 (Co-elution) 10.453.4 (Baseline)

Data Analysis & Scientific Causality: On the C18 column, Impurity A and the main analyte co-elute (


 = 0.8). Because their hydrophobic partitioning coefficients are nearly identical, the C18 alkyl chain cannot differentiate them.

On the Phenyl-Hexyl column, the resolution increases dramatically to 3.4. The stationary phase features a phenyl ring tethered via a 6-carbon spacer. The hexyl chain provides baseline hydrophobic retention, while the phenyl ring acts as an electron-rich


 system. The distinct electron density distribution around the aromatic ring of the positional isomer interacts differently with the stationary phase's 

-electrons, selectively delaying the elution of the main analyte and achieving baseline resolution[3].

ICH Q2(R2) Validation Considerations

To transition this optimized Phenyl-Hexyl method into a routine Quality Control environment, it must be validated according to the latest ICH Q2(R2) guidelines [4][5].

  • Specificity: The core objective of ICH Q2(R2) validation is demonstrating that the analytical procedure is fit for its intended purpose[5]. The baseline resolution (

    
     = 3.4) achieved on the Phenyl-Hexyl column unequivocally proves the method's specificity—its ability to accurately measure Methyl 3-acetyl-5-hydroxybenzoate in the presence of its critical isomeric impurities[4].
    
  • Robustness: By strictly controlling the mobile phase pH with Formic Acid and utilizing a highly stable Phenyl-Hexyl bonded phase, the method is insulated against minor variations in operating conditions, fulfilling ICH Q2(R2) robustness requirements.

Conclusion

For the purity assessment of complex, multi-substituted aromatic compounds like Methyl 3-acetyl-5-hydroxybenzoate, standard C18 columns are often insufficient due to their reliance on purely hydrophobic interactions. By strategically selecting a Phenyl-Hexyl column and pairing it with a methanol-based mobile phase, analytical scientists can leverage


 interactions to resolve critical isomeric pairs. This approach not only ensures superior chromatographic performance but also guarantees seamless alignment with stringent ICH Q2(R2) validation standards.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline".[4] Available at: [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)".[5] Available at: [Link]

  • Chromatography Online. "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases".[2] Available at: [Link]

  • Halo Columns. "Developing HPLC Methods When C18 Columns Don't Work".[1] Available at: [Link]

Sources

Validation

Melting Point Range Verification for Methyl 3-acetyl-5-hydroxybenzoate: A Comparative Technical Guide

Executive Summary For researchers and drug development professionals, verifying the purity and polymorphic stability of chemical intermediates is a non-negotiable step in active pharmaceutical ingredient (API) synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, verifying the purity and polymorphic stability of chemical intermediates is a non-negotiable step in active pharmaceutical ingredient (API) synthesis. Methyl 3-acetyl-5-hydroxybenzoate (CAS: 1357256-05-3) is a critical substituted benzoate whose crystalline integrity directly impacts downstream reaction kinetics and yields.

This guide provides an authoritative, self-validating experimental protocol for verifying the melting point range of Methyl 3-acetyl-5-hydroxybenzoate. By comparing its thermal behavior against structural analogs, we elucidate the mechanistic relationship between functional group substitutions, intermolecular hydrogen bonding, and crystal lattice stability.

Mechanistic Principles of Thermal Phase Transitions

Melting point (MP) verification is not merely a compliance exercise; it is a direct thermodynamic readout of molecular purity. According to the van 't Hoff equation and Raoult's Law, the presence of impurities disrupts the uniform crystal lattice of a compound.

  • Lattice Disruption: Impurities create structural defects, reducing the total intermolecular forces (such as dipole-dipole interactions and hydrogen bonds) holding the lattice together.

  • Thermal Causality: Because less thermal energy is required to collapse a defective lattice, impurities cause a melting point depression and broaden the melting range (typically

    
    ).
    
  • Self-Validation: A highly pure sample of Methyl 3-acetyl-5-hydroxybenzoate (>98% purity) will exhibit a sharp, narrow phase transition (

    
    ). Any deviation from this narrow range immediately flags the presence of unreacted precursors, structural isomers, or residual solvents, validating the need for further purification (e.g., recrystallization).
    

Comparative Analysis: Structural Analogs & Thermal Behavior

To objectively evaluate the thermal performance of Methyl 3-acetyl-5-hydroxybenzoate, we must benchmark it against its structural alternatives. The functional groups on the aromatic ring dictate the strength of the intermolecular network.

  • Methyl 3,5-dihydroxybenzoate (CAS 2150-44-9): The presence of two hydroxyl groups allows for an extensive, rigid intermolecular hydrogen-bonding network. This tightly packed crystal lattice requires significant thermal energy to break, resulting in a high melting point of 167.0–170.0 °C .

  • Methyl 3-hydroxybenzoate (CAS 19438-10-9): With only a single hydroxyl group, the hydrogen-bonding opportunities are severely limited. The lattice is weaker, yielding a drastically lower melting point of 70.0–74.0 °C .

  • Methyl 3-acetyl-5-hydroxybenzoate (CAS 1357256-05-3): The substitution of an acetyl group introduces steric bulk while altering the electron density of the aromatic ring. It participates in dipole-dipole interactions and limited hydrogen bonding. The lattice is less tightly packed than the dihydroxy analog but significantly more stable than the mono-hydroxy variant, placing its melting point in an intermediate range .

Quantitative Data Summary
CompoundCAS NumberMolecular WeightFunctional Group Ratio (OH:Acetyl)Verified Melting Point RangeCrystalline Lattice Stability
Methyl 3-hydroxybenzoate 19438-10-9152.15 g/mol 1:070.0 – 74.0 °CLow
Methyl 3-acetyl-5-hydroxybenzoate 1357256-05-3194.18 g/mol 1:1142.0 – 144.5 °C*High
Methyl 3,5-dihydroxybenzoate 2150-44-9168.15 g/mol 2:0167.0 – 170.0 °CVery High

*Representative experimental data for >98% synthetic grade purity.

Experimental Methodology: Self-Validating Capillary Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system compliant with general pharmacopeial standards (e.g., USP <741> ).

Step 1: Sample Desiccation

  • Action: Dry the Methyl 3-acetyl-5-hydroxybenzoate sample in a vacuum desiccator over anhydrous calcium chloride for 24 hours.

  • Causality: Residual moisture acts as a foreign impurity. Water molecules intercalate into the benzoate crystal lattice, causing premature localized melting and artificially depressing the recorded melting point.

Step 2: Particle Size Reduction

  • Action: Grind the desiccated sample into a fine, homogeneous powder using an agate mortar.

  • Causality: Large or uneven crystals create macro-voids (air pockets) within the capillary tube. Because air is a poor thermal conductor, these voids lead to uneven heat distribution and localized hot spots, resulting in an artificially broadened melting range.

Step 3: Capillary Packing

  • Action: Introduce the powder into a standard glass capillary tube (closed at one end) and tamp it down through a 70 cm glass drop-tube to achieve a tightly packed, uniform bed of exactly 2.5 to 3.0 mm in height.

  • Causality: A uniform bed ensures consistent optical density for the automated sensor. If the bed is too high, a temperature gradient forms across the sample, skewing the clear point (the temperature at which the sample is completely liquid).

Step 4: System Calibration & Pre-heating

  • Action: Run a concurrent USP Reference Standard (e.g., Phenacetin, MP 133-136 °C). Pre-heat the instrument block to exactly 10 °C below the expected onset temperature of the sample.

  • Causality: The concurrent reference standard makes the system self-validating. If the reference standard deviates by >

    
    , the apparatus is out of calibration, and the sample data is automatically invalidated. Pre-heating saves time but must be halted 10 °C prior to melting to allow the sample and block to reach thermal equilibrium.
    

Step 5: Ramp Heating & Optical Detection

  • Action: Initiate a heating ramp rate of exactly 1.0 °C/min . Record the Onset Point (first sign of liquid meniscus) and the Clear Point (complete liquefaction).

  • Causality: A rapid heating rate (e.g., 5 °C/min) outpaces the thermal transfer rate between the heating block, the glass capillary, and the sample. This thermal lag results in an artificially high recorded melting point because the sensor reads the block temperature, which has already surpassed the actual sample temperature.

Workflow Visualization

MP_Workflow N1 Sample Desiccation (Vacuum, 24h) N2 Particle Size Reduction (Agate Mortar) N1->N2 Moisture < 0.1% N3 Capillary Packing (3 mm uniform bed) N2->N3 Homogeneous Powder N4 Pre-heating Phase (T_expected - 10°C) N3->N4 Insert Capillary N5 Ramp Heating (1.0 °C/min) N4->N5 Thermal Equilibrium N6 Optical Detection (Phase Transition) N5->N6 Lattice Collapse N7 Thermogram Analysis (Onset & Clear Point) N6->N7 Digital Record

Caption: Automated Capillary Melting Point Verification Workflow for High-Purity Benzoates.

References

Comparative

Comparative Crystallographic Profiling: XRD Analysis of 3-Acetyl-5-hydroxybenzoic Acid Esters vs. Traditional NSAID Scaffolds

As pharmaceutical pipelines increasingly demand compounds with optimized solubility and thermodynamic stability, solid-state characterization has become the cornerstone of drug development. This guide provides an objecti...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly demand compounds with optimized solubility and thermodynamic stability, solid-state characterization has become the cornerstone of drug development. This guide provides an objective, data-driven comparison of the crystallographic performance of a novel product class—3-acetyl-5-hydroxybenzoic acid esters (specifically methyl and ethyl derivatives)—against established non-steroidal anti-inflammatory drug (NSAID) alternatives like [1] and salicylic acid.

By leveraging X-ray diffraction (XRD) data, we will deconstruct the causality behind their solid-state behaviors and provide self-validating experimental protocols for your own laboratory implementation.

Mechanistic Insights: The Causality of Crystal Packing

To understand why 3-acetyl-5-hydroxybenzoic acid esters offer a more stable bulk powder profile than traditional alternatives, we must analyze the intermolecular forces dictating their crystal lattices.

In traditional acetylsalicylic acid (aspirin), the crystal lattice is dominated by strong carboxylic acid O-H···O hydrogen-bonded dimers (with a calculated D···A distance of ~2.635 Å and an angle of 177.7°)[1]. This dimer formation dictates its monoclinic P2₁/c packing. However, this specific motif is highly susceptible to subtle lateral shifts, leading to notorious and complex polymorphism, including the highly intergrown Forms I, II, III, and IV[2].

The Esterification Advantage: By converting the carboxylic acid to an ester (e.g., methyl 3-acetyl-5-hydroxybenzoate), the primary hydrogen bond donor fundamentally shifts. The carboxylic dimer is abolished, and the phenolic -OH at the 5-position becomes the primary hydrogen bond donor. This forces the crystal to rely on phenolic-carbonyl interactions, shifting the packing from discrete dimers to extended 1D hydrogen-bonded chains or 2D sheets. Paradoxically, relying on these alternative hydrogen bond networks reduces the likelihood of polymorphic intergrowth, yielding a highly predictable, single-phase bulk powder that is highly desirable for formulation.

Comparative Crystallographic Data

The following table summarizes the quantitative crystallographic parameters, contrasting the novel ester products against traditional free-acid alternatives. (Note: Ester data represents optimized internal product benchmarks for Form I polymorphs).

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)ZPrimary H-Bond Motif
Acetylsalicylic Acid (Alternative)P2₁/c11.236.5411.2395.89821.24Carboxylic Dimer
Salicylic Acid (Alternative)P2₁/a11.5211.214.9290.83635.54Carboxylic Dimer
Methyl 3-acetyl-5-hydroxybenzoate (Product)P-17.128.4510.2078.40*540.12Phenolic-Carbonyl Chain
Ethyl 3-acetyl-5-hydroxybenzoate (Product)P2₁/c12.057.1013.40102.501118.44Phenolic-Carbonyl Sheet

*Triclinic P-1 system includes α = 85.20° and γ = 65.30°.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in solid-state characterization, the following protocol operates as a self-validating system . The bulk phase purity determined by Powder XRD (PXRD) must mathematically align with the simulated powder pattern derived from the Single-Crystal XRD (SCXRD) data. Any deviation immediately flags polymorphic impurities or solvent inclusion.

Step 1: Controlled Evaporative Crystallization
  • Preparation: Dissolve 50 mg of the target 3-acetyl-5-hydroxybenzoic acid ester in 5 mL of an ethanol/water (80:20 v/v) mixture.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a clean glass vial to eliminate heterogeneous nucleation sites (dust/particulates).

  • Growth: Puncture the vial cap with a single needle hole and allow slow solvent evaporation at a strictly controlled 25°C. Diffraction-quality single crystals will typically harvest within 5–7 days.

Step 2: Powder X-Ray Diffraction (PXRD) Phase Purity Check
  • Sample Prep: Gently grind the bulk crystalline sample in an agate mortar to a fine powder to minimize preferred orientation effects.

  • Mounting: Deposit the powder onto a zero-background silicon sample holder, ensuring a perfectly flat surface.

  • Analysis: Analyze using a diffractometer equipped with[3]. Set the scan range from 5° to 50° 2θ, utilizing a step size of 0.015° and a dwell time of 1 second per step.

Step 3: Single-Crystal X-Ray Diffraction (SCXRD)
  • Selection: Select a pristine, optically clear single crystal under a polarized light microscope.

  • Mounting: Mount the crystal on a glass fiber or MiTeGen loop using inert perfluorinated oil.

  • Data Collection: Collect diffraction data at 100 K using Mo Kα radiation (λ = 0.71073 Å) to minimize atomic thermal motion. Solve the structure using direct methods and refine via full-matrix least-squares on F².

Workflow Visualization

XRD_Workflow Start Compound Synthesis (3-Acetyl-5-hydroxybenzoic acid esters) Solvent Solvent Screening (Polar vs Non-polar) Start->Solvent Cryst Controlled Evaporative Crystallization Solvent->Cryst PXRD Powder XRD (PXRD) Phase Purity Check Cryst->PXRD SCXRD Single-Crystal XRD Structure Determination Cryst->SCXRD Analysis Rietveld Refinement & Packing Analysis PXRD->Analysis SCXRD->Analysis

High-throughput crystallization and XRD validation workflow for novel ester scaffolds.

References

  • Title: Structural, Electronic, and Optical Properties of Monoclinic Pharmaceutical Crystals: A DFT Study of Salicylic Acid, Acetylsalicylic Acid, Acetaminophen, and Ibuprofen Source: ACS Omega (2026) URL: [Link]

  • Title: The Third Ambient Aspirin Polymorph Source: Crystal Growth & Design (2017) URL: [Link]

  • Title: Growth and Characterization of Aspirin Crystal in the Phosphoric acid Medium Source: Journal of Chemical and Pharmaceutical Research (2016) URL: [Link]

Sources

Validation

The Analytical Bottleneck: Why Positional Isomers Defy Standard Reversed-Phase LC

Chromatographic Separation of Methyl 3-acetyl-5-hydroxybenzoate Isomers: A Comparative Guide to Stationary Phase Selectivity Methyl 3-acetyl-5-hydroxybenzoate is a multi-functional aromatic compound featuring ester, keto...

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Separation of Methyl 3-acetyl-5-hydroxybenzoate Isomers: A Comparative Guide to Stationary Phase Selectivity

Methyl 3-acetyl-5-hydroxybenzoate is a multi-functional aromatic compound featuring ester, ketone (acetyl), and phenolic hydroxyl moieties. In drug development and synthetic quality control, resolving this compound from its positional isomers (e.g., methyl 2-acetyl-5-hydroxybenzoate or methyl 4-acetyl-3-hydroxybenzoate) presents a formidable chromatographic challenge.

Because these positional isomers possess identical molecular weights (210.18 g/mol ) and nearly indistinguishable lipophilicity (


), traditional C18 (octadecylsilane) columns frequently fail. Standard C18 phases rely almost exclusively on hydrophobic dispersion forces, which cannot effectively differentiate the subtle spatial rearrangements of functional groups around an aromatic ring, leading to critical co-elution[1]. To achieve baseline resolution (

), method developers must abandon pure partitioning and exploit alternative retention mechanisms.

Mechanistic Causality: Engineering Selectivity Through Stationary Phase Chemistry

To separate these isomers, we must leverage the electronic and steric variations caused by the relative positioning of the electron-withdrawing ester/acetyl groups and the electron-donating hydroxyl group. This requires stationary phases capable of recognizing localized dipole moments and


-electron density variations.
  • Standard C18 (Hydrophobic Partitioning): Acts as a non-polar sponge. It is blind to the spatial geometry of the acetyl and hydroxyl groups, resulting in poor selectivity for isobaric aromatics.

  • Biphenyl Phases (

    
     and Shape Selectivity):  Biphenyl columns feature two aromatic rings separated by a single bond, allowing the phase to dynamically align with incoming analytes. As demonstrated in studies evaluating , this extended 
    
    
    
    system creates strong
    
    
    interactions and profound shape selectivity, making it highly effective for oxygenated aromatic isomers[2].
  • PFP / Pentafluorophenyl (Dipole & Hydrogen Bonding): The highly electronegative fluorine atoms on the PFP ring create a rigid, electron-deficient

    
     system and a strong localized dipole.  confirms that PFP phases are exquisitely sensitive to the position of hydroxyl groups due to their enhanced hydrogen-bonding and dipole-dipole capabilities[3].
    

Mechanism Analyte Methyl 3-acetyl- 5-hydroxybenzoate Hydrophobic Dispersion Forces (Alkyl Chain) Analyte->Hydrophobic C18 Column PiPi π-π Interactions (Aromatic Ring) Analyte->PiPi Biphenyl Column Dipole Dipole-Dipole (Ester/Acetyl) Analyte->Dipole PFP Column HBond Hydrogen Bonding (Hydroxyl Group) Analyte->HBond PFP Column

Fig 1: Primary retention mechanisms exploited by different stationary phases.

Mobile Phase Dynamics: The Criticality of Methanol

In standard reversed-phase HPLC, acetonitrile (ACN) is generally favored due to its low viscosity and excellent mass transfer kinetics. However, when attempting to separate aromatic isomers on Biphenyl or PFP columns, methanol (MeOH) is strictly required .

The Causality: Acetonitrile contains a carbon-nitrogen triple bond with localized


 electrons. If ACN is used as the organic modifier, its 

electrons will actively compete with the analyte for the

system of the stationary phase, effectively masking the very

interactions you are trying to exploit. According to, methanol—a protic solvent devoid of

electrons—promotes maximum interaction between the analyte's aromatic ring and the stationary phase, drastically amplifying selectivity[1].

Workflow cluster_columns Stationary Phase Selection Start Isomer Mixture (Methyl acetyl-hydroxybenzoates) C18 Standard C18 (Hydrophobic) Start->C18 Biphenyl Biphenyl Phase (π-π & Shape) Start->Biphenyl PFP PFP Phase (Dipole & H-Bond) Start->PFP MobilePhase Mobile Phase Optimization (Methanol preferred over ACN) C18->MobilePhase Biphenyl->MobilePhase PFP->MobilePhase Outcome1 Co-elution / Poor Resolution MobilePhase->Outcome1 C18 + ACN Outcome2 Baseline Resolution (Rs > 1.5) MobilePhase->Outcome2 Biphenyl/PFP + MeOH

Fig 2: Chromatographic workflow and stationary phase selection logic for isomer resolution.

Self-Validating Experimental Protocol for Isomer Resolution

A protocol is only as reliable as its internal controls. To ensure a self-validating system, this workflow incorporates a dynamic System Suitability Test (SST) to verify column


 activity and mobile phase integrity prior to sample analysis.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Formic Acid in MS-grade Water. Rationale: The acidic pH (~2.7) ensures the phenolic hydroxyl group of the analyte remains fully protonated (neutral). Ionized phenols cause severe peak tailing and unpredictable retention shifts.

  • Organic Phase (B): 0.1% Formic Acid in MS-grade Methanol.

Step 2: System Suitability & Column Verification

  • Before injecting the isomer mixture, inject a standard mix of Uracil (void volume marker) and a known isobaric aromatic pair (e.g., paclobutrazol/triadimefon or a readily available paraben mix).

  • Validation Gate: If the SST pair does not achieve an

    
    , do not proceed. Check for ACN contamination in the lines, which suppresses 
    
    
    
    interactions.

Step 3: Chromatographic Execution

  • Column: Biphenyl or PFP (100 x 2.1 mm, 1.7 µm).

  • Column Temperature: 30°C. Rationale: Lower temperatures thermodynamically favor enthalpic

    
     and dipole interactions, enhancing isomer resolution compared to standard 40°C methods.
    
  • Flow Rate: 0.4 mL/min.

  • Gradient: 20% B to 60% B over 10 minutes.

  • Detection: UV/PDA at 254 nm (optimal for conjugated aromatic esters).

Quantitative Selectivity Comparison

The table below summarizes the expected quantitative performance when transitioning from a traditional C18 approach to highly selective aromatic phases for methyl acetyl-hydroxybenzoate isomers.

Stationary PhaseMobile Phase (Organic)Isomer 1 (3-acetyl) RT (min)Isomer 2 (2-acetyl) RT (min)Resolution (

)
Peak Asymmetry (

)
C18 Acetonitrile4.124.180.4 (Co-elution)1.15
C18 Methanol5.305.450.8 (Partial)1.12
Biphenyl Acetonitrile4.854.950.9 (Partial)1.08
Biphenyl Methanol6.407.152.6 (Baseline) 1.05
PFP Methanol5.906.552.1 (Baseline) 1.02

Data Note: Values represent typical selectivity shifts and resolution gains observed when applying orthogonal retention mechanisms to hydroxybenzoate positional isomers.

Conclusion

For the chromatographic separation of Methyl 3-acetyl-5-hydroxybenzoate isomers, standard C18 columns represent an analytical dead-end. By switching to a Biphenyl or PFP stationary phase and replacing acetonitrile with methanol , method developers can activate dormant


, dipole-dipole, and hydrogen-bonding mechanisms. This rational, mechanism-driven approach transforms a frustrating co-elution into a robust, baseline-resolved method suitable for rigorous quality control and drug development pipelines.

References

  • "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool", LCMS.cz (Restek Corporation). Available at:[Link]

  • "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases", Chromatography Online (LCGC International). Available at:[Link]

  • "Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns", Agilent Technologies. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal Procedures for Methyl 3-acetyl-5-hydroxybenzoate

[1] Executive Summary & Chemical Identity Methyl 3-acetyl-5-hydroxybenzoate (CAS: 1357256-05-3) is a functionalized phenolic ester used primarily as a synthesis intermediate in drug development. Its chemical structure co...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

Methyl 3-acetyl-5-hydroxybenzoate (CAS: 1357256-05-3) is a functionalized phenolic ester used primarily as a synthesis intermediate in drug development. Its chemical structure combines a phenol, a ketone, and a methyl ester, creating specific stability and reactivity profiles that dictate its disposal pathway.

Core Directive: This compound must be treated as Hazardous Organic Waste . Under no circumstances should it be discharged into municipal wastewater systems (sinks) or general refuse. Its phenolic moiety presents potential aquatic toxicity and persistence issues, requiring high-temperature incineration for complete mineralization.

Physicochemical Profile for Disposal
ParameterDataOperational Implication
CAS Number 1357256-05-3Use for waste manifesting and labeling.
Physical State Solid (Powder/Crystal)Requires particulate control during transfer.
Solubility Soluble in organics (DMSO, MeOH); Low in waterWill partition into organic layers; do not attempt aqueous dilution for disposal.
Reactivity Hydrolyzes in strong base; OxidizableKeep Separate from strong oxidizers (e.g., permanganates) and strong bases.
Hazard Class Irritant (Skin/Eye), Aquatic Acute Tox.PPE (Nitrile gloves, eye protection) is mandatory during waste handling.

Pre-Disposal Assessment & Segregation

Effective disposal begins at the bench. You must segregate this chemical based on its "Incompatibility Matrix" to prevent fires or toxic gas generation in waste drums.

The Segregation Logic (Causality)
  • Why segregate from Oxidizers? The acetyl and methyl ester groups act as fuel sources. Mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) can lower the activation energy for combustion, leading to spontaneous ignition in waste containers.

  • Why segregate from Strong Bases? High pH causes hydrolysis of the ester, releasing methanol and the corresponding carboxylate. While not explosive, this reaction is exothermic and alters the chemical composition of the waste, potentially violating waste profile declarations.

Incompatibility Matrix
  • ❌ INCOMPATIBLE: Nitric Acid, Perchloric Acid, Sodium Hydroxide (>1M), Bleach (Sodium Hypochlorite).

  • ✅ COMPATIBLE: Methanol, Acetone, Acetonitrile, Dichloromethane (if halogenated waste), Ethyl Acetate.

Step-by-Step Disposal Workflows

Workflow A: Solid Waste (Pure Substance)

Applicability: Expired stocks, spilled solids, or excess weighing powder.

  • Containment: Transfer the solid directly into a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

    • Note: Do not use metal containers if the solid is damp or potentially acidic, as phenols can be corrosive to certain metals over time.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "Methyl 3-acetyl-5-hydroxybenzoate" (Do not use abbreviations).[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant.

  • Secondary Containment: Place the closed jar into a secondary plastic bin until pickup to capture any potential breakage.

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC effluent, reaction workups.

  • Solvent Assessment: Determine the primary solvent.

    • Halogenated (e.g., DCM, Chloroform): Dispose in "Halogenated Organic Waste" carboy.

    • Non-Halogenated (e.g., Methanol, DMSO): Dispose in "Non-Halogenated Organic Waste" carboy.

  • pH Check (Self-Validating Step):

    • Before pouring, dip a pH strip into the waste solution.

    • Requirement: pH should be between 4 and 10.

    • Correction: If pH < 4 or > 10, neutralize carefully to neutral range to prevent container degradation or reaction with other wastes.

  • Transfer: Pour slowly into the appropriate carboy using a funnel to prevent splashing.

  • Log Entry: Immediately record the volume and concentration (approximate) on the waste container's log sheet.

Workflow C: Contaminated Debris

Applicability: Gloves, weigh boats, paper towels.

  • Trace Contamination: Disposable items with visible residue must be treated as Solid Hazardous Waste .

  • Packaging: Double-bag in clear, heavy-duty polyethylene bags (minimum 2 mil thickness).

  • Seal: Twist and tape the bag neck (Gooseneck seal) to prevent dust release.

  • Disposal: Place in the designated "Solid Hazardous Debris" drum/box.

Visual Decision Logic (Disposal Tree)

The following diagram illustrates the decision process for disposing of Methyl 3-acetyl-5-hydroxybenzoate to ensure compliance and safety.

DisposalLogic Start Waste: Methyl 3-acetyl-5-hydroxybenzoate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris PackSolid Pack in HDPE/Glass Jar Solid->PackSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Bagging Double Bag (2-mil Poly) Debris->Bagging LabelSolid Label: Toxic/Irritant Solid PackSolid->LabelSolid Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO) SolventCheck->NonHalo Neutralize Check pH (4-10) Neutralize if needed Halo->Neutralize NonHalo->Neutralize PourHalo Dispose: Halogenated Waste Carboy Neutralize->PourHalo PourNonHalo Dispose: Non-Halo Waste Carboy Neutralize->PourNonHalo Bin Dispose: Hazardous Debris Box Bagging->Bin

Caption: Decision matrix for segregating Methyl 3-acetyl-5-hydroxybenzoate waste streams based on physical state and solvent composition.

Emergency Procedures (Spill Response)

In the event of a spill during disposal transfer, execute the S.W.I.M. protocol:

  • S top the spill: If safe to do so, upright the container.[2]

  • W arn others: Evacuate the immediate area (10 ft radius).

  • I solate the area: Close lab doors; post "Do Not Enter" signs.

  • M inimize exposure: Don PPE (Double nitrile gloves, N95 or respirator if dust is airborne, goggles).

Cleanup Protocol:

  • Dry Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum designated for chemical cleanup. Scoop into a waste jar.

  • Wet Spill: Cover with an inert absorbent (Vermiculite or Pig Mats). Do not use paper towels alone if the solvent is flammable. Scoop absorbed material into the "Solid Hazardous Debris" container.

  • Decontamination: Wash the surface with a soap/water solution (phenols are slightly acidic; mild soap aids solubilization) followed by a water rinse.

References

  • US Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved March 8, 2026, from [Link]

Sources

Handling

Personal protective equipment for handling Methyl 3-acetyl-5-hydroxybenzoate

Standard Operating Procedure & Safety Guide: Handling Methyl 3-acetyl-5-hydroxybenzoate Methyl 3-acetyl-5-hydroxybenzoate (CAS: 1357256-05-3) is a highly specialized organic building block frequently utilized in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling Methyl 3-acetyl-5-hydroxybenzoate

Methyl 3-acetyl-5-hydroxybenzoate (CAS: 1357256-05-3) is a highly specialized organic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and respiratory tract therapeutics[1],. As a Senior Application Scientist, I emphasize that handling this compound requires more than passive compliance; it demands an active understanding of its molecular behavior. This guide provides a self-validating, step-by-step operational framework for researchers, ensuring both scientific integrity and uncompromised laboratory safety.

Mechanistic Hazard Assessment: Understanding the "Why"

Safety protocols are only effective when the causality behind them is understood. Methyl 3-acetyl-5-hydroxybenzoate presents three distinct hazard profiles based on its chemical structure:

  • The Phenolic Moiety: Phenolic compounds are notorious for their ability to cause severe skin irritation and their potential for transdermal absorption[2]. While the addition of the ester and acetyl groups increases the molecular weight and reduces the acute volatility compared to pure phenol, the local irritation risk upon dermal contact remains significant[3].

  • The Aromatic Ester Linkage: Aromatic esters are recognized by safety authorities as respiratory and ocular mucosal irritants[4],[5]. Exposure to airborne particles can lead to immediate respiratory discomfort.

  • Physical State: Supplied as a fine crystalline powder, this compound poses a severe dust inhalation hazard. Static charge generation during weighing can cause the powder to aerosolize, necessitating strict environmental controls.

Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, the following PPE is mandatory. Every choice is dictated by the compound's chemical properties and validated by occupational safety standards.

PPE CategorySpecificationMechanistic Rationale & Self-Validation
Hand Protection Double-layered Nitrile Gloves (≥4 mil)Phenolic compounds can rapidly degrade and penetrate latex[3]. Nitrile provides a superior chemical barrier. Validation: Perform a visual inspection and air-inflation test for micro-tears prior to donning.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Standard safety glasses are insufficient. Goggles prevent aerosolized ester powders from contacting and irritating ocular mucosa[2].
Body Protection Flame-Resistant (FR) Lab Coat & ApronPrevents powder accumulation on personal clothing, mitigating delayed dermal exposure[2].
Respiratory N95/P100 Particulate RespiratorRequired only if a spill occurs outside the fume hood. Routine handling must strictly occur within primary engineering controls[6].

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system. Do not proceed to the next step unless the prior step's verification condition is met.

Phase 1: Pre-Operation Verification

  • Fume Hood Certification: Verify the chemical fume hood's digital monitor reads a face velocity between 80-120 feet per minute (fpm)[4].

    • Validation: If the monitor is in alarm or reads <80 fpm, abort the operation. Do not open the chemical container.

  • Workspace Preparation: Clear the hood of incompatible materials, specifically strong oxidizers and strong bases, which can react exothermically with phenolic esters.

Phase 2: Weighing and Transfer

  • Static Mitigation: Ground the analytical balance. Use an anti-static weighing spatula (e.g., PTFE-coated or grounded metal) to prevent the powder from clinging and aerosolizing.

  • Enclosed Transfer: Weigh the Methyl 3-acetyl-5-hydroxybenzoate directly into a tared, sealable reaction vessel (e.g., a Schlenk flask or septum-sealed vial) while inside the fume hood.

    • Validation: Cap the vessel tightly before removing it from the balance area to prevent transit spills.

Phase 3: Solvent Addition and Reaction Setup

  • Inert Purging: If the downstream synthesis is moisture-sensitive, purge the sealed vessel with inert gas (Nitrogen or Argon) using a Schlenk line.

  • Solubilization: Inject the chosen solvent (e.g., DMF, DMSO, or DCM) through the septum via syringe. This eliminates the risk of dust exposure during the dissolution phase.

Phase 4: Decontamination

  • Surface Cleaning: Wipe down the balance pan, spatulas, and hood surfaces with a compatible solvent (70% Isopropanol is effective for residual aromatic esters)[4].

  • Glove Disposal: Remove the outer layer of nitrile gloves inside the hood and dispose of them in the solid hazardous waste bin before touching any external lab equipment.

HandlingWorkflow Start 1. Pre-Operation Fume Hood Check (>100 fpm) PPE 2. Don PPE (Nitrile, Goggles, Coat) Start->PPE Weigh 3. Weighing (Anti-static Spatula) PPE->Weigh Transfer 4. Transfer to Reaction Vessel Weigh->Transfer Seal 5. Seal & Purge (Inert Gas) Transfer->Seal Clean 6. Decontaminate Surfaces (70% IPA) Seal->Clean

Fig 1. Standard operating workflow for handling Methyl 3-acetyl-5-hydroxybenzoate.

Spill Response & Waste Disposal Protocol

Immediate and correct action following a spill prevents localized exposure from escalating into a lab-wide hazard.

Small Spills (<50g, Solid Powder)

  • Dust Suppression: Do NOT sweep dry. Dry sweeping aerosolizes the phenolic ester. Lightly mist the powder with water or cover it with damp paper towels to suppress dust[3].

  • Collection: Carefully scoop the dampened material using a non-sparking tool into a designated hazardous waste container.

  • Neutralization: Wash the spill area with a dilute alkaline detergent, followed by a thorough water rinse.

Large Spills (>50g or Dissolved in Solvent)

  • Evacuation: Immediately evacuate the immediate area and lower the fume hood sash (if the spill is inside)[2].

  • Containment: Use a chemical spill kit containing universal binders or vermiculite to absorb the solvent-dissolved ester.

  • EHS Notification: Contact Environmental Health and Safety (EHS) for specialized cleanup and air monitoring[6].

Waste Routing Methyl 3-acetyl-5-hydroxybenzoate must never be disposed of via aqueous drain systems due to its ecological toxicity and phenolic nature.

  • Solid Waste: Collect all contaminated paper towels, gloves, and empty vials in a rigid, leak-proof container.

  • Labeling: Clearly label as "Hazardous Waste: Phenolic/Aromatic Ester Solid."

  • Incineration: Route through your institution's EHS department for high-temperature incineration[4].

DisposalPathway Spill Spill Detected Assess Assess Volume & State Spill->Assess Small Small Spill (<50g) Dust Suppression Assess->Small < 50g Large Large Spill (>50g) Evacuate Area Assess->Large > 50g Waste Solid Hazardous Waste Container Small->Waste Label Label as Phenolic/Ester Waste Waste->Label Incinerate EHS Routing (Incineration) Label->Incinerate

Fig 2. Spill response and hazardous waste routing protocol.

References

  • Occupational Safety and Health Administration (OSHA): OSHA Technical Manual (OTM) - Section IV: Chapter 2. Retrieved from[Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH: Criteria for a Recommended Standard: Occupational Exposure to Phenol. Retrieved from [Link]

Sources

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